GSK2981278
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
inverse agonist of RORgamma
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-3-(hydroxymethyl)-N-(2-methylpropyl)-4-(oxan-4-ylmethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO5S/c1-4-20-5-7-23(8-6-20)26(16-19(2)3)32(28,29)24-9-10-25(22(15-24)17-27)31-18-21-11-13-30-14-12-21/h5-10,15,19,21,27H,4,11-14,16-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLBRISQTJVZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(C)C)S(=O)(=O)C2=CC(=C(C=C2)OCC3CCOCC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1474110-21-8 | |
| Record name | GSK-2981278 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1474110218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2981278 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16319 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2981278 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L49V5G013I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GSK2981278: An In-Depth Technical Guide on its Mechanism of Action as a RORγ Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2981278 is a potent and selective inverse agonist of the Retinoid-related orphan receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1][2] Th17 cells are crucial mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases, including psoriasis. By targeting RORγ, this compound effectively suppresses the production of pro-inflammatory cytokines, positioning it as a therapeutic candidate for inflammatory conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: RORγ Inverse Agonism
This compound functions as an inverse agonist of RORγ, meaning it not only blocks the binding of potential activating ligands but also reduces the basal transcriptional activity of the receptor.[3] This leads to a downstream cascade of events culminating in the suppression of Th17-mediated inflammation. The primary mechanisms through which this compound exerts its effects are:
-
Inhibition of RORγ Transcriptional Activity: this compound directly inhibits the ability of RORγ to drive the transcription of its target genes, most notably IL17A and IL17F.[1]
-
Interference with RORγ-DNA Binding: The compound has been shown to interfere with the binding of RORγ to its specific DNA recognition sequences, known as ROR response elements (ROREs), located in the promoter regions of target genes like IL17.
-
Modulation of Co-factor Interaction: this compound disrupts the interaction between RORγ and its essential co-activators, such as SRC1, which are required for efficient gene transcription.
These actions collectively lead to a significant reduction in the production of key pro-inflammatory cytokines that define the Th17 lineage.
Quantitative In Vitro Activity
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Assay Description | Cell Type/System | Parameter | Value |
| Inhibition of IL-17A and IL-22 secretion under Th17 skewing conditions | Human peripheral blood CD4+ T cells | IC50 | 3.2 nM |
| Inhibition of SRC1 coactivator recruitment | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC50 | 20 nM |
| Inhibition of IL-17 production | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC50 | 63 nM |
| RORγt-dependent reporter gene activation (Luciferase Assay) | Doxycycline-inducible CHO stable cell line | - | "Most effective" of compounds tested |
| RORα-dependent reporter gene activation (Luciferase Assay) | Doxycycline-inducible CHO stable cell line | - | No significant effect |
Table 1: In Vitro Potency and Selectivity of this compound
In Vivo Efficacy: Imiquimod-Induced Psoriasis Mouse Model
The therapeutic potential of this compound has been evaluated in a widely used preclinical model of psoriasis, where skin inflammation is induced by the topical application of imiquimod (B1671794).
| Animal Model | Treatment | Parameter | Result |
| Imiquimod-induced psoriasis mouse model | 1% this compound in ointment (topical) | Epidermal Thickness | 23% reduction |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.
Caption: RORγ signaling pathway in Th17 cell differentiation and its inhibition by this compound.
Caption: Workflow for the in vitro characterization of this compound.
Detailed Experimental Protocols
RORγt Luciferase Reporter Gene Assay
-
Cell Line: Doxycycline-inducible Chinese Hamster Ovary (CHO) stable cell line expressing RORγt.
-
Methodology:
-
Seed the CHO-RORγt cells in a 96-well plate.
-
Induce RORγt expression with doxycycline.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Transfect the cells with a luciferase reporter plasmid containing ROR response elements (ROREs).
-
After a suitable incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition of RORγt activity relative to the vehicle control to determine the IC50 value.
-
Th17 Differentiation of Human Peripheral Blood CD4+ T Cells
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Isolate CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the purified CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies for T cell activation.
-
Add a Th17-polarizing cytokine cocktail to the culture medium, typically containing TGF-β, IL-6, IL-1β, and IL-23, along with anti-IFN-γ and anti-IL-4 neutralizing antibodies.
-
Add this compound or vehicle control to the culture at various concentrations.
-
Culture the cells for 5 days.
-
Collect the cell culture supernatant and measure the concentrations of IL-17A and IL-22 using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cell Line: Jurkat T-cells.
-
Methodology:
-
Culture Jurkat cells and treat with this compound or vehicle control.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
Immunoprecipitate the RORγ-DNA complexes using an antibody specific for RORγ.
-
Reverse the cross-linking and purify the immunoprecipitated DNA.
-
Perform quantitative PCR (qPCR) using primers specific for the promoter region of the IL17A gene to quantify the amount of RORγ bound to this region.
-
Imiquimod-Induced Psoriasis Mouse Model
-
Animal Strain: BALB/c or C57BL/6 mice.
-
Methodology:
-
Apply a daily topical dose of imiquimod cream (e.g., Aldara™) to the shaved back and/or ear of the mice for a specified number of days (typically 5-7 days) to induce psoriasis-like skin inflammation.
-
Treat a cohort of mice with a topical formulation of this compound (e.g., 1% in ointment) or a vehicle control.
-
Monitor the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and skin thickness.
-
Measure ear thickness daily using a digital caliper.
-
At the end of the study, collect skin biopsies for histological analysis (e.g., H&E staining) to measure epidermal thickness.
-
Conclusion
This compound is a potent and selective RORγ inverse agonist that effectively inhibits the production of Th17-mediated pro-inflammatory cytokines. Its mechanism of action involves the direct inhibition of RORγ transcriptional activity, interference with DNA binding, and modulation of co-factor interactions. The in vitro and in vivo data presented in this guide provide a strong rationale for the continued investigation of this compound as a potential therapeutic agent for the treatment of psoriasis and other inflammatory diseases. Further research, including more detailed dose-response studies in preclinical models and clinical trials, will be crucial in determining its ultimate therapeutic utility.
References
GSK2981278 RORgamma inverse agonist activity
An In-depth Technical Guide on the RORγ Inverse Agonist Activity of GSK2981278
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and highly selective, small-molecule inverse agonist of the Retinoic acid-related Orphan Receptor gamma (RORγ).[1][2] RORγ, particularly its 't' isoform (RORγt), is a master transcription factor crucial for the differentiation and function of T helper 17 (Th17) cells.[3][4] These cells are key drivers of inflammation in several autoimmune diseases through their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22.[3][4] By inhibiting RORγt activity, this compound effectively suppresses the Th17 inflammatory pathway, positioning it as a therapeutic candidate for autoimmune conditions like psoriasis.[5][6] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative activity, and the experimental protocols used for its characterization.
Mechanism of Action
RORγt exerts its pro-inflammatory effects by binding to specific DNA sequences known as ROR Response Elements (ROREs) within the promoter regions of target genes, such as IL17A.[5][7] This binding, along with the recruitment of co-activator proteins, initiates the transcription of Th17 signature cytokines.[5][8]
This compound functions as an inverse agonist, actively repressing the basal transcriptional activity of RORγ.[5] Its mechanism is twofold:
-
Interference with RORγ-DNA Binding : this compound attenuates the recruitment of RORγ to the endogenous IL17 promoter regions.[5]
-
Inhibition of Co-activator Recruitment : The compound hinders the interaction between RORγ and co-activator peptides, which is essential for transcriptional activation.[5][8]
This dual action leads to a potent and selective blockade of the Th17/IL-17 pathway.[5][8]
Data Presentation: Quantitative Activity
This compound demonstrates potent activity across a range of in vitro and cell-based assays. Its inhibitory concentrations highlight its efficacy at the molecular and cellular levels.
| Assay Type | Target/Cell Line | Endpoint Measured | Result (IC50) | Reference |
| Functional Assay | Human CD4+ T cells (Th17 skewed) | IL-17A & IL-22 Protein Secretion | 3.2 nM | [1] |
| Reporter Assay | CHO Tet-on Cells | RORE-dependent Luciferase Activation | Potent Inhibition (Specific IC50 not stated) | [5][7] |
| Reporter Assay | Jurkat Cells | il17a Promoter Activation | Dose-responsive repression | [5] |
| Tissue-Based Assay | sRICA (Human Skin) | il17a & il17f Cytokine Production | ~50% reduction with 0.02% formulation | [5] |
Note: In some studies, significant decreases in cytokine expression were observed at concentrations as low as 30 pM.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe key experimental protocols used to characterize this compound.
In Vitro Assay: RORE-Dependent Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγ at its specific DNA binding site.
Methodology:
-
Cell Line: A Chinese Hamster Ovary (CHO) cell line stably transfected with a tetracycline-inducible system for RORγ expression is used. The cells also contain a reporter plasmid (e.g., pGL4.27) with a luciferase gene under the control of a promoter containing multiple ROR Response Elements (ROREs).[7]
-
Cell Culture & Induction: Cells are cultured to confluence. RORγ expression is then induced, typically using doxycycline.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).[5]
-
Luciferase Assay: Following incubation, cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the transcriptional activity of RORγ.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control. An IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation. Cell viability assays (e.g., using cAMP measurement) are run in parallel to rule out cytotoxicity.[7]
Ex Vivo Assay: Skin-Resident Immune Cell Activation (sRICA)
The sRICA assay was developed to provide a more translationally relevant model by testing compounds on intact human tissue.[5]
Methodology:
-
Tissue Preparation: Full-thickness human skin biopsies are obtained and placed in customized Franz Cell chambers, which create an air-liquid interface, separating the epidermal and dermal compartments.[5]
-
Topical Application: this compound, formulated in a simple ointment, is applied topically to the dry epidermal surface at various concentrations (e.g., 0.001% to 4%).[5]
-
Incubation: The setup is left undisturbed for 24 hours to allow for compound penetration into the skin.[5]
-
Immune Cell Activation: After 24 hours, the media in the lower chamber (in contact with the dermis) is replaced with media containing a cocktail of Th17-skewing factors (e.g., anti-CD3/CD28, IL-1β, IL-6, IL-23) to activate the skin-resident immune cells.[5]
-
Cytokine Measurement: The cultures are incubated for an additional 24 hours. The supernatant from the lower chamber is then collected, and the levels of secreted cytokines (e.g., IL-17A, IL-17F) are quantified using methods like ELISA or Meso Scale Discovery (MSD) assays.
-
Data Analysis: Cytokine levels from compound-treated skin are compared to vehicle-treated controls to determine the percentage of inhibition.
In Vivo Model: Imiquimod (B1671794) (IMQ)-Induced Psoriasis Mouse Model
This is a widely used preclinical model that recapitulates key features of psoriasis, including epidermal thickening and dependence on the IL-23/IL-17 axis.[5][9]
Methodology:
-
Animal Model: BALB/c or similar mouse strains are used. A section of dorsal skin is shaved for treatment application.[9]
-
Disease Induction: A daily topical dose of imiquimod (IMQ) cream (e.g., 5%) is applied to the shaved skin to induce a psoriasis-like inflammatory response.[5][9]
-
Compound Administration: this compound, typically formulated as a 1% ointment, is applied topically to the inflamed area for a specified number of days (e.g., three consecutive days).[1] A vehicle ointment is used for the control group.
-
Endpoint Assessment:
-
Macroscopic: Skin is scored daily for erythema (redness), scaling, and thickness using a Psoriasis Area and Severity Index (PASI)-like system.[9]
-
Histological: At the end of the study, skin biopsies are taken for histological analysis. Epidermal thickness (acanthosis) is measured as a primary endpoint.[1][7]
-
Biomarker Analysis: Skin tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-22) via qPCR or protein assays.[10]
-
-
Data Analysis: The compound's efficacy is determined by the statistically significant reduction in PASI scores, epidermal thickness, and inflammatory cytokine levels compared to the vehicle-treated group.[1][7]
Biological Selectivity
A critical aspect of drug development is ensuring target specificity to minimize off-target effects. This compound has demonstrated high selectivity.
-
Receptor Selectivity: In reporter assays, this compound was highly effective against RORγt while having no significant effect on RORα-dependent activation.[2]
-
Cytokine Selectivity: The compound's broader biological effects were profiled using the BioMAP® Diversity Plus System, which utilizes a panel of primary human cell-based assays. In this system, this compound selectively inhibited only two specific biomarkers: IL-17A and IL-17F.[5] Its activity profile did not align with over 3000 other compounds, highlighting its unique and selective mechanism of action targeting RORγt-dependent cytokines.[5]
Clinical Context and Conclusion
Preclinical studies demonstrated that this compound potently and selectively inhibits the Th17 pathway, attenuating inflammation in both human tissue-based systems and in vivo mouse models.[5][7] In an IMQ-induced psoriasis mouse model, a 1% topical ointment of this compound led to a 23% reduction in epidermal thickness.[1][7]
However, despite the robust preclinical data, a Phase I/II clinical trial evaluating topical this compound ointment (at concentrations up to 4%) in patients with plaque psoriasis did not show significant improvement in psoriatic lesions.[6][11] This outcome underscores the challenges of translating preclinical efficacy, particularly with topical formulations, to clinical success. Factors such as skin penetration, local metabolism, and the complexity of the human disease microenvironment may contribute to such discrepancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
- 5. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Investigation of a Dual-Targeted Nanoemulsion Gel for the Amelioration of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I randomized controlled trial to evaluate safety and clinical effect of topically applied this compound ointment in a psoriasis plaque test - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of GSK2981278 in IL-17 Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The differentiation of IL-17-producing T helper 17 (Th17) cells is critically dependent on the nuclear receptor retinoic acid-related orphan receptor gamma t (RORγt). GSK2981278 is a potent and selective inverse agonist of RORγt, which has been investigated as a therapeutic agent to modulate IL-17 production. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on IL-17 production, and the upstream signaling pathways that indirectly influence this process. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Introduction: The IL-17 Pathway and RORγt
The IL-23/IL-17 axis is a central inflammatory pathway in a variety of autoimmune diseases. IL-23 promotes the expansion and maintenance of Th17 cells, which are the primary producers of IL-17A and IL-17F. These cytokines act on various cell types to induce the production of other pro-inflammatory mediators, leading to tissue inflammation and damage.
The differentiation of naive CD4+ T cells into Th17 cells is a complex process orchestrated by a specific set of cytokines, including TGF-β and IL-6. A key molecular player in this process is RORγt, a lineage-defining transcription factor for Th17 cells.[1] RORγt binds to specific response elements in the promoter regions of the IL17A and IL17F genes, driving their transcription.[2][3] Consequently, targeting RORγt presents a promising therapeutic strategy for inhibiting IL-17 production and ameliorating IL-17-mediated diseases.
This compound: A Potent and Selective RORγt Inverse Agonist
This compound is a small molecule that functions as a potent and selective inverse agonist of RORγt.[4][5][6] Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of its target receptor. In the case of RORγt, this compound actively represses the transcriptional activity of the receptor, leading to a significant reduction in the expression of its target genes, most notably IL17A and IL17F.[4]
Mechanism of Action
This compound binds to the ligand-binding domain of RORγt, inducing a conformational change that promotes the recruitment of co-repressors and inhibits the binding of co-activators necessary for gene transcription.[7] This inverse agonism effectively shuts down the RORγt-dependent transcriptional program in Th17 cells.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Assay Type | Cell Type | Parameter | Value | Reference |
| RORγt Inverse Agonist Activity | CHO cells with RORE-luciferase reporter | IC50 | 3.2 nM | [4] |
| IL-17A Protein Secretion | Human peripheral blood CD4+ T cells (Th17 skewing) | IC50 | 3.2 nM | [4] |
| IL-22 Protein Secretion | Human peripheral blood CD4+ T cells (Th17 skewing) | IC50 | 3.2 nM | [4] |
Table 1: In Vitro Potency of this compound
| Cytokine | Concentration of this compound | % Inhibition (mRNA) | % Inhibition (Protein) | Reference |
| IL-17A | ≥3 nM | ≥50% | Near-complete | [4] |
| IL-17F | ≥3 nM | ≥50% | Not reported | [4] |
| IL-22 | ≥3 nM | ≥50% | ~50-70% | [4] |
Table 2: Inhibition of Th17 Signature Cytokines by this compound in Human CD4+ T cells
Upstream Regulation of the IL-17 Axis: The Role of NOD2/RIPK2 Signaling
While this compound directly targets RORγt, it is important to understand the upstream signaling pathways that lead to Th17 differentiation and IL-17 production. One such pathway involves the innate immune sensors, Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) and its downstream signaling partner, Receptor-interacting serine/threonine-protein kinase 2 (RIPK2).
The NOD2/RIPK2 signaling pathway is primarily activated by bacterial peptidoglycans.[8] In antigen-presenting cells (APCs) such as dendritic cells (DCs), activation of this pathway leads to the production of pro-inflammatory cytokines, including IL-1β, IL-6, and IL-23.[8][9] These cytokines are crucial for the differentiation and expansion of Th17 cells. Therefore, while this compound does not directly inhibit RIPK2, the NOD2/RIPK2 pathway represents an important upstream regulatory node in the control of IL-17 production.[10][11]
Signaling Pathway Diagrams
RORγt-Mediated IL-17 Transcription
Caption: RORγt signaling pathway leading to IL-17 transcription and its inhibition by this compound.
NOD2/RIPK2 Signaling in Dendritic Cells Leading to Th17 Differentiation
Caption: NOD2/RIPK2 signaling in dendritic cells promotes Th17 differentiation and IL-17 production.
Detailed Experimental Protocols
In Vitro Human Th17 Cell Differentiation Assay
This protocol describes the differentiation of naive human CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of this compound.
Materials:
-
Ficoll-Paque
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
Recombinant human IL-6
-
Recombinant human TGF-β1
-
Recombinant human IL-23
-
Recombinant human IL-1β
-
Anti-human IFN-γ antibody
-
Anti-human IL-4 antibody
-
This compound
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
ELISA kit for human IL-17A
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate naive CD4+ T cells (CD4+CD45RA+CCR7+) from PBMCs using a negative selection immunomagnetic bead-based kit.
-
Coat a 96-well flat-bottom plate with anti-human CD3 antibody (1-5 µg/mL) overnight at 4°C.
-
Wash the plate with sterile PBS to remove unbound antibody.
-
Seed the naive CD4+ T cells at a density of 1-2 x 10^5 cells/well in RPMI-1640 supplemented with 10% FBS, penicillin-streptomycin, anti-human CD28 antibody (1-2 µg/mL), IL-6 (20-50 ng/mL), TGF-β1 (1-5 ng/mL), IL-23 (10-20 ng/mL), IL-1β (10-20 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL).
-
Add this compound at various concentrations (e.g., from 1 pM to 1 µM) or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-6 days.
-
For intracellular cytokine staining (optional): On the final day, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A for 4-6 hours. Proceed with intracellular staining for IL-17A.
-
For cytokine secretion analysis: Collect the culture supernatants and measure the concentration of IL-17A using an ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound for IL-17A inhibition.
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This protocol describes the induction of a psoriasis-like phenotype in mice and the evaluation of the therapeutic efficacy of topically applied this compound.[12][13][14][15]
Materials:
-
BALB/c or C57BL/6 mice (female, 8-12 weeks old)
-
Imiquimod (B1671794) cream (5%)
-
This compound ointment (e.g., 1% in a suitable vehicle)
-
Vehicle control ointment
-
Calipers
-
RNA isolation and qRT-PCR reagents
-
Histology reagents (formalin, paraffin, H&E stain)
Procedure:
-
Anesthetize the mice and shave a small area on their back.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.
-
From day 0 or day 1, topically apply this compound ointment or vehicle control to the imiquimod-treated area daily.
-
Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness.
-
Measure the thickness of the back skin daily using calipers.
-
On the final day of the experiment, euthanize the mice and collect the treated skin tissue.
-
For gene expression analysis: Isolate RNA from a portion of the skin tissue and perform qRT-PCR to measure the mRNA levels of Il17a, Il17f, Il22, and other relevant inflammatory markers.
-
For histological analysis: Fix a portion of the skin tissue in 10% formalin, embed in paraffin, and prepare sections for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.
Skin Resident Immune Cell Activation (sRICA) Assay
This ex vivo assay utilizes human skin explants to assess the effect of this compound on the activation of skin-resident immune cells.
Materials:
-
Human skin explants (from biopsies or surgical discard)
-
Th17-polarizing cytokine cocktail (e.g., IL-1β, IL-6, IL-23, anti-CD3/CD28)
-
This compound
-
Culture medium (e.g., DMEM with FBS and antibiotics)
-
RNA isolation and qRT-PCR reagents
Procedure:
-
Obtain fresh human skin and prepare 3-6 mm punch biopsies.
-
Place the skin explants in a 24-well plate with the dermal side down in culture medium.
-
Pre-treat the explants with this compound or vehicle control for 24 hours.
-
Stimulate the skin explants with a Th17-polarizing cytokine cocktail for 24-48 hours to activate resident immune cells.
-
After stimulation, harvest the skin explants for analysis.
-
Isolate RNA from the explants and perform qRT-PCR to measure the expression of IL17A, IL17F, and other inflammatory genes.
Conclusion
This compound is a potent and selective RORγt inverse agonist that effectively inhibits the production of IL-17 and other Th17-associated cytokines. Its mechanism of action is centered on the direct modulation of the master transcriptional regulator of Th17 cell differentiation. Understanding the upstream signaling pathways, such as the NOD2/RIPK2 axis, provides a broader context for the regulation of IL-17-mediated inflammation. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting the RORγt-IL-17 axis in various inflammatory and autoimmune diseases.
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols are provided as a general guide and may require optimization for specific laboratory conditions.
References
- 1. rupress.org [rupress.org]
- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nod/Ripk2 signaling in dendritic cells activates IL-17A–secreting innate lymphoid cells and drives colitis in T-bet−/−.Rag2−/− (TRUC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nod/Ripk2 signaling in dendritic cells activates IL-17A-secreting innate lymphoid cells and drives colitis in T-bet-/-.Rag2-/- (TRUC) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Joint NOD2/RIPK2 signaling regulates IL-17 axis and contributes to the development of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. new.zodml.org [new.zodml.org]
- 14. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 15. bmrat.biomedpress.org [bmrat.biomedpress.org]
GSK2981278: A Technical Overview for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2981278 is a potent and highly selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). As a key transcription factor, RORγt is integral to the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22. These cytokines are pivotal in the pathogenesis of various autoimmune diseases, with a significant focus of this compound research on psoriasis. This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, preclinical data, and clinical findings, along with detailed experimental methodologies and visual representations of relevant pathways and workflows.
Mechanism of Action
This compound functions as an inverse agonist of RORγt, meaning it not only blocks the receptor's activity but also reduces its basal transcriptional activity. By binding to the ligand-binding domain of RORγt, this compound inhibits the recruitment of co-activators and impedes the binding of RORγt to its DNA response elements (ROREs) on the promoters of target genes. This leads to a significant reduction in the transcription of genes encoding for key pro-inflammatory cytokines of the Th17 pathway.[1]
RORγt Signaling Pathway in Th17 Differentiation
The differentiation of naïve T-helper cells into Th17 cells is a critical event in the inflammatory cascade of many autoimmune diseases. This process is driven by a specific cytokine milieu, primarily TGF-β and IL-6, which leads to the expression and activation of the master transcription factor, RORγt. Once activated, RORγt, in concert with other transcription factors like STAT3, drives the expression of IL-17A, IL-17F, and IL-22. These cytokines, in turn, act on various cell types, including keratinocytes in the skin, to promote inflammation, cellular proliferation, and the production of other inflammatory mediators.
Preclinical Data
In Vitro Potency
This compound has demonstrated potent and selective inverse agonism of RORγt in a variety of in vitro assays.
| Assay | Cell Type | Parameter Measured | IC50 |
| Th17 Skewing Assay | Human PBMCs | IL-17A & IL-22 Protein Secretion | 3.2 nM |
| Co-activator Recruitment Assay | Human PBMCs | SRC1 Co-activator Recruitment | 20 nM |
| IL-17 Production Assay | Human PBMCs | IL-17 Production | 63 nM |
In Vivo Efficacy: Imiquimod-Induced Psoriasis Mouse Model
In a widely used preclinical model of psoriasis, topical application of imiquimod (B1671794) (IMQ) induces a psoriasis-like skin inflammation in mice, characterized by epidermal thickening and infiltration of inflammatory cells, which is dependent on the IL-23/IL-17 axis.
Topical treatment with a 1% this compound ointment in this model resulted in a 23% reduction in epidermal thickness compared to the placebo-treated group.[2] Furthermore, treatment with this compound led to a significant inhibition of Th17 signature cytokines in the inflamed skin. While specific quantitative data for cytokine reduction in the primary literature is limited, the inhibition was described as "dramatic" for IL-17A, IL-17F, and IL-22.[3]
| Treatment Group | Epidermal Thickness Reduction vs. Placebo | IL-17A Expression | IL-17F Expression | IL-22 Expression |
| 1% this compound Ointment | 23% | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 0.1% this compound Solution | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent inhibition |
Ex Vivo Human Skin Models
In a novel ex vivo assay using human skin explants, where skin-resident immune cells were activated to produce Th17 cytokines, this compound demonstrated potent, dose-dependent inhibition of IL-17A and IL-17F. A 0.02% formulation of this compound achieved approximately 50% reduction of both cytokines.[3]
When applied to ex vivo cultures of lesional skin biopsies from psoriasis patients, this compound at a concentration of 10 µM reduced the transcript levels of IL-17A, IL-17F, and IL-22 by over 50% compared to vehicle-treated explants.[3]
Clinical Data: Phase I Study in Plaque Psoriasis (NCT02548052)
A Phase I, randomized, vehicle- and positive-controlled, double-blind study was conducted to evaluate the safety, tolerability, and efficacy of topically applied this compound ointment in subjects with plaque psoriasis.[4] The trial involved the application of different concentrations of this compound ointment (0.03%, 0.1%, 0.8%, and 4%), a vehicle ointment, and a positive control (betamethasone valerate (B167501) 0.1% cream) to psoriatic plaques.[5]
While the study has been completed, detailed quantitative efficacy results, such as the mean change in the Psoriasis Area and Severity Index (PASI), have not been made publicly available. A letter to the British Journal of Dermatology reporting on the trial stated that only the positive control showed a reduction in infiltrate thickness over the 19-day treatment period, suggesting that this compound did not demonstrate a significant clinical effect under the conditions of this study.[6] The lack of efficacy could be attributed to factors such as the short duration of treatment or insufficient drug exposure at the target site.[2]
Experimental Protocols
In Vitro Assays for RORγt Activity
This assay is used to measure the ability of a compound to modulate the transcriptional activity of RORγt.
Protocol:
-
Cell Culture: Plate a suitable mammalian cell line (e.g., HEK293T or Jurkat) in a multi-well plate.
-
Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for full-length human RORγt.
-
A luciferase reporter vector containing a promoter with multiple RORγt response elements (ROREs) upstream of the firefly luciferase gene.
-
A control vector expressing Renilla luciferase for normalization.
-
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for compound activity and reporter gene expression.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability. The reduction in the normalized luciferase signal in the presence of this compound indicates its inverse agonist activity.
This assay is designed to measure the interaction between the RORγt ligand-binding domain (LBD) and a co-activator peptide.
Protocol:
-
Vector Construction:
-
Fuse the RORγt LBD to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).
-
Fuse a co-activator peptide (e.g., from SRC1) to a transcriptional activation domain (AD) (e.g., VP16).
-
-
Cell Culture and Transfection: Co-transfect mammalian cells with:
-
The DBD-RORγt LBD fusion vector.
-
The AD-co-activator fusion vector.
-
A reporter vector with a promoter containing the DBD's binding sites upstream of a reporter gene (e.g., luciferase).
-
-
Compound Treatment and Analysis: Treat the cells with this compound. A decrease in reporter gene expression indicates that the compound disrupts the interaction between the RORγt LBD and the co-activator.
Imiquimod-Induced Psoriasis Mouse Model
Protocol:
-
Animal Model: Use a suitable mouse strain, such as BALB/c or C57BL/6.
-
Induction of Psoriasis-like Inflammation: Apply a daily topical dose of imiquimod (IMQ) cream (typically 5%) to a shaved area on the back of the mice for a period of 6-10 days.[3][7][8]
-
Treatment: Administer topical this compound ointment or a vehicle control to the inflamed area, often starting a few days before the IMQ application and continuing throughout the study.[3]
-
Assessment:
-
Clinical Scoring: Daily assess the severity of erythema, scaling, and skin thickness.
-
Epidermal Thickness: At the end of the study, euthanize the mice, collect skin biopsies, and measure epidermal thickness via histology (H&E staining).
-
Cytokine Analysis: Homogenize skin biopsies to extract RNA or protein and quantify the expression of IL-17A, IL-17F, IL-22, and other relevant cytokines using qRT-PCR or ELISA.
-
Ex Vivo Psoriatic Skin Explant Culture
Protocol:
-
Biopsy Collection: Obtain full-thickness punch biopsies from lesional skin of psoriasis patients.[9]
-
Culture Setup: Place the biopsies in a submerged culture system.[9] For some applications, the tissue can be placed on a transwell insert with the dermis in contact with the media and the epidermis exposed to air.[10]
-
Stimulation (Optional): To enhance the inflammatory response, the culture medium can be supplemented with recombinant human IL-23 and anti-CD3/anti-CD28 antibodies to stimulate resident T cells.[9]
-
Compound Treatment: Apply this compound, typically dissolved in a vehicle like DMSO, to the culture medium or topically to the epidermal surface.
-
Incubation: Culture the explants for a period of up to 96 hours.[9][11]
-
Analysis:
-
Supernatant Analysis: Collect the culture medium to measure the secretion of inflammatory cytokines by ELISA or other immunoassays.
-
Tissue Analysis: Process the tissue for histological evaluation of morphology and for gene expression analysis of inflammatory markers by qRT-PCR.[9]
-
Conclusion
This compound is a well-characterized, potent, and selective RORγt inverse agonist with demonstrated preclinical efficacy in inhibiting the production of key Th17 cytokines. Its activity has been confirmed in in vitro assays, an in vivo mouse model of psoriasis, and in ex vivo human skin models. While a Phase I clinical trial for topical application in psoriasis did not show a significant clinical benefit under the tested conditions, the preclinical data provides a strong rationale for the continued investigation of RORγt as a therapeutic target for autoimmune and inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic potential of this compound and other RORγt modulators. Further disclosure of detailed clinical trial results and more granular quantitative data from preclinical studies would be beneficial for the scientific community.
References
- 1. Ex vivo culture of lesional psoriasis skin for pharmacological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Obesity exacerbates imiquimod-induced psoriasis-like epidermal hyperplasia and interleukin-17 and interleukin-22 production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I randomized controlled trial to evaluate safety and clinical effect of topically applied this compound ointment in a psoriasis plaque test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Th17-derived cytokines synergistically enhance IL-17C production by the colonic epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aimspharmaceuticals.com [aimspharmaceuticals.com]
- 7. Inter-regulation of Th17 cytokines and the IL-36 cytokines in vitro and in vivo: implications in psoriasis pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emjreviews.com [emjreviews.com]
- 9. reprocell.com [reprocell.com]
- 10. reprocell.com [reprocell.com]
- 11. researchgate.net [researchgate.net]
The RORγt Inverse Agonist GSK2981278: A Deep Dive into its Attenuation of Cytokine Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2981278 is a potent and highly selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). This transcription factor is pivotal in the differentiation and function of T helper 17 (Th17) cells, key drivers of inflammation in several autoimmune diseases. By inhibiting RORγt activity, this compound effectively suppresses the production of a cascade of pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on critical cytokine signaling pathways. It includes a compilation of quantitative data from various in vitro and in vivo studies, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of RORγt-Mediated Transcription
This compound exerts its immunomodulatory effects by directly binding to RORγt, a master transcription factor for Th17 cells. As an inverse agonist, this compound not only blocks the binding of potential agonists but also reduces the basal transcriptional activity of the receptor. This interference with RORγt function leads to a significant downstream reduction in the expression of its target genes, which include key pro-inflammatory cytokines that define the Th17 lineage.
The primary consequence of RORγt inhibition by this compound is the suppression of the IL-23/IL-17 inflammatory axis. This axis is a cornerstone of the pathogenesis of various autoimmune conditions, including psoriasis. By disrupting this pathway at a critical transcriptional checkpoint, this compound demonstrates a targeted approach to mitigating inflammation.
Quantitative Analysis of Cytokine Inhibition
The efficacy of this compound in suppressing cytokine production has been quantified across a range of pre-clinical models. The data consistently demonstrates a potent and selective inhibition of Th17-associated cytokines.
| Assay System | Cytokine | Metric | Value | Reference |
| Human CD4+ T Cells (Th17 skewing) | IL-17A | IC50 | 3.2 nM | [1] |
| Human CD4+ T Cells (Th17 skewing) | IL-22 | IC50 | 3.2 nM | [1] |
| Imiquimod-Induced Psoriasis Mouse Model (1% topical ointment) | Epidermal Thickness | Reduction vs. Placebo | 23% | [1] |
| Psoriatic Skin Explants | IL-17A | mRNA Reduction | ≥50% | |
| Psoriatic Skin Explants | IL-17F | mRNA Reduction | ≥50% | |
| Psoriatic Skin Explants | IL-22 | mRNA Reduction | 50-70% | |
| BioMAP® Diversity Plus System™ | IL-17A | Selective Inhibition | Yes | |
| BioMAP® Diversity Plus System™ | IL-17F | Selective Inhibition | Yes |
Signaling Pathway Diagrams
To visually represent the mechanism of action of this compound, the following diagrams illustrate the key signaling pathways involved.
Caption: this compound inhibits RORγt, blocking Th17 cell differentiation and cytokine production.
Detailed Experimental Protocols
The following protocols are compiled from methodologies cited in the literature for studying the effects of this compound and related compounds.
In Vitro Th17 Cell Differentiation from Human PBMCs
This protocol outlines the induction of a Th17 phenotype from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human anti-CD3 antibody (plate-bound)
-
Human anti-CD28 antibody (soluble)
-
Recombinant Human IL-6
-
Recombinant Human IL-1β
-
Recombinant Human TGF-β1
-
Recombinant Human IL-23
-
Human anti-IFN-γ neutralizing antibody
-
Human anti-IL-4 neutralizing antibody
-
This compound (in DMSO)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[2]
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.
-
Culture cells in plates pre-coated with anti-CD3 antibody (10 µg/mL).
-
Add the following to the cell culture to create Th17 skewing conditions:
-
Add this compound at desired concentrations (e.g., a serial dilution from 0.3 pM to 1000 pM).[1] An equivalent volume of DMSO is used as a vehicle control.
-
Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.[1][3]
-
After the incubation period, collect the supernatant for cytokine analysis (e.g., ELISA or Luminex) and the cells for flow cytometry or mRNA analysis.
Caption: Workflow for in vitro Th17 cell differentiation and this compound treatment.
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is widely used to assess the efficacy of anti-psoriatic compounds.
Materials:
-
BALB/c or C57BL/6 mice
-
Imiquimod (B1671794) cream (5%)
-
This compound (1% in a suitable ointment base)
-
Vehicle control ointment
-
Calipers for measuring skin thickness
Procedure:
-
Shave the dorsal skin of the mice.
-
For prophylactic treatment, topically apply 1% this compound ointment or vehicle control for three consecutive days prior to imiquimod application.
-
Induce psoriasis-like skin inflammation by applying a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 5-9 consecutive days.[4][5]
-
Continue the daily topical application of this compound or vehicle control throughout the imiquimod treatment period.
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).
-
Measure skin thickness daily using calipers.
-
At the end of the experiment, sacrifice the mice and collect skin tissue for histological analysis (H&E staining) and cytokine mRNA quantification (qPCR).
Ex Vivo Human Psoriatic Skin Explant Culture
This model allows for the testing of compounds on diseased human tissue in a controlled environment.
Materials:
-
Freshly obtained human psoriatic skin biopsies (3-mm punch)
-
Culture medium (e.g., DMEM supplemented with antibiotics and antimycotics)
-
This compound (10 µM in DMSO)
-
Vehicle control (DMSO)
-
Culture plates with inserts for air-liquid interface culture
Procedure:
-
Obtain 3-mm punch biopsies from psoriatic plaques of consenting patients.
-
Place the biopsies on a sterile surface and, if necessary, bisect them for time-course experiments.
-
Culture the explants at an air-liquid interface, for example, on sterile absorbable gelatin sponges or in culture plate inserts.[6][7]
-
Add culture medium to the well below the insert, ensuring the dermal side of the explant is in contact with the medium while the epidermal side is exposed to air.[7]
-
Treat the explants with 10 µM this compound or vehicle by adding it to the culture medium.
-
Culture the explants for approximately 12-48 hours at 37°C in a 5% CO2 incubator.
-
After the culture period, harvest the tissue for analysis of cytokine gene expression by qPCR.
Conclusion
This compound represents a targeted therapeutic approach for inflammatory diseases driven by the Th17 pathway. Its mechanism as a RORγt inverse agonist allows for the potent and selective inhibition of key pro-inflammatory cytokines. The compiled quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of immunology and drug development, facilitating further investigation into the therapeutic potential of RORγt modulation. The visual diagrams of the signaling pathways and experimental workflows serve to clarify the complex biological processes involved and the points of intervention for this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 6. Human skin explant model for the investigation of topical therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [dukespace.lib.duke.edu]
The Discovery and Development of GSK2981278: A RORγ Inverse Agonist for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Initial Note on Target Identification: Initial inquiries may have associated GSK2981278 with RIPK1 inhibition. However, extensive preclinical and clinical research has definitively characterized this compound as a potent and selective Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ) inverse agonist. This guide will focus on the discovery, mechanism of action, and development of this compound in the context of its validated target, RORγ.
Introduction: RORγ as a Therapeutic Target
Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22.[3][4][5] These cytokines are key drivers of inflammation in a variety of autoimmune and inflammatory diseases, including psoriasis.[1][2][5]
The transcriptional activity of RORγ is essential for the expression of the IL17 gene.[1][5] By acting as an inverse agonist, this compound binds to RORγ and reduces its transcriptional activity, thereby inhibiting the production of Th17-associated cytokines. This mechanism provides a targeted approach to mitigating the inflammatory cascade in diseases like psoriasis.
Discovery and Preclinical Development of this compound
This compound was identified as a highly potent and selective inverse agonist of RORγ.[4][5] Its development was aimed at providing a topical treatment for psoriasis by directly targeting the underlying inflammatory pathways in the skin.[5]
Mechanism of Action
This compound exerts its therapeutic effect by:
-
Inhibiting RORγ-dependent transcription: It reduces the activation of the il17 promoter.[1][3][5]
-
Interfering with RORγ-DNA binding: Chromatin immunoprecipitation (ChIP) assays have shown that this compound attenuates the recruitment of RORγ to the endogenous il17 promoter regions.[5]
-
Modulating co-activator/co-repressor interactions: The binding of this compound to RORγ is thought to induce conformational changes that reduce the recruitment of co-activator proteins necessary for gene transcription.[5]
In Vitro and Ex Vivo Efficacy
A series of in vitro and ex vivo studies demonstrated the potent and selective activity of this compound.
Table 1: In Vitro and Ex Vivo Activity of this compound
| Assay Type | Cell/Tissue Type | Parameter Measured | Result | Reference |
| Th17 Skewing Assay | Human peripheral blood CD4+ T cells | IL-17A and IL-22 protein secretion | IC50 = 3.2 nM | [3] |
| RORγt Reporter Gene Assay | Doxycycline-inducible CHO stable cell line | RORE-dependent luciferase activation | Potent inhibition | [5] |
| RORα Reporter Gene Assay | Doxycycline-inducible CHO stable cell line | RORα-dependent luciferase activation | No significant effect | [5] |
| Jurkat Cell Endogenous il17a Expression | Jurkat cells transfected with RORγt | il17a mRNA levels | Dose-responsive repression | [5] |
In Vivo Preclinical Efficacy
The efficacy of this compound was evaluated in a murine model of psoriasis.
Table 2: In Vivo Efficacy of this compound in an Imiquimod-Induced Mouse Model of Psoriasis
| Treatment Group | Parameter Measured | Result | Reference |
| 1% this compound in ointment (topical) | Epidermal thickness | 23% reduction | [3][6] |
| 1% this compound in ointment (topical) | Skin redness and scaling | Reduction observed | [3] |
Clinical Development
This compound progressed to Phase 1 and Phase 2 clinical trials for the topical treatment of plaque psoriasis.[2][4][7][8] However, the clinical trial results indicated a lack of significant clinical effect in patients.[2][7][9] One hypothesis for the observed lack of efficacy is insufficient drug exposure at the target site in the skin.[7][9]
Experimental Protocols
RORγt Reporter Gene Assay
Objective: To assess the inhibitory effect of a compound on RORγt-dependent transcriptional activation.
Methodology:
-
Cell Line: A Chinese Hamster Ovary (CHO) stable cell line with doxycycline-inducible expression of RORγt and a luciferase reporter gene under the control of a ROR response element (RORE) is used.[5]
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) or vehicle (DMSO).
-
Induction: RORγt expression is induced with doxycycline.
-
Luciferase Assay: After an appropriate incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control.
Th17 Cell Differentiation and Cytokine Secretion Assay
Objective: To determine the effect of a compound on the differentiation of naive T cells into Th17 cells and their subsequent cytokine production.
Methodology:
-
Cell Isolation: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
Th17 Skewing Conditions: The isolated T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail of cytokines such as IL-1β, IL-6, IL-23, and TGF-β, and anti-IFN-γ and anti-IL-4 antibodies to block other T helper cell fates.
-
Compound Treatment: The cells are cultured in the presence of various concentrations of the test compound or vehicle.
-
Cytokine Measurement: After a period of culture (e.g., 5 days), the supernatant is collected, and the concentrations of IL-17A and IL-22 are measured by ELISA or other immunoassays.[3]
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate whether a compound affects the binding of RORγ to the promoter region of the il17 gene.
Methodology:
-
Cell Culture and Treatment: Jurkat cells are transfected with a plasmid expressing Flag-tagged RORγ and treated with the test compound or vehicle.
-
Cross-linking: Protein-DNA complexes are cross-linked using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: An antibody against the Flag tag is used to immunoprecipitate RORγ-bound chromatin fragments.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR): The amount of the il17 promoter DNA is quantified by qPCR using primers specific for the RORγ binding site.
-
Data Analysis: The enrichment of the il17 promoter in the immunoprecipitated DNA is compared between compound-treated and vehicle-treated cells.[5]
Imiquimod (B1671794) (IMQ)-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of a topical compound in a psoriasis-like skin inflammation model.
Methodology:
-
Animal Model: The shaved back skin of mice is treated daily with imiquimod cream to induce a psoriasis-like phenotype, characterized by skin thickening, scaling, and inflammation.
-
Topical Treatment: The mice are treated topically with the test compound formulated in a suitable vehicle (e.g., ointment) or with the vehicle alone.
-
Evaluation of Skin Inflammation: Skin inflammation is assessed visually (redness, scaling) and by measuring the epidermal thickness from histological sections of skin biopsies.
-
Cytokine Analysis: Skin samples can be collected to measure the expression of inflammatory cytokines by qPCR or other methods.
-
Data Analysis: The effects of the compound treatment are compared to the vehicle control group.[5][6]
Signaling Pathways and Experimental Workflows
Caption: RORγ signaling pathway in Th17 cell differentiation and IL-17 production.
Caption: High-level experimental workflow for the evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. A phase I randomized controlled trial to evaluate safety and clinical effect of topically applied this compound ointment in a psoriasis plaque test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK2981278 in Regulating Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2981278 is a potent and selective small molecule inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt). This nuclear receptor is a master regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and Interleukin-22 (IL-22). By inhibiting RORγt activity, this compound effectively downregulates the Th17 inflammatory pathway, which plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, with a significant focus on psoriasis. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: RORγt Inverse Agonism
This compound exerts its anti-inflammatory effects by acting as an inverse agonist on RORγt. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the constitutive activity of the receptor. In the case of RORγt, this compound binds to the receptor and promotes a conformational change that leads to the dissociation of co-activators and/or the recruitment of co-repressors. This modulation of transcriptional machinery results in the decreased expression of RORγt target genes, including those encoding for key pro-inflammatory cytokines.
Signaling Pathway
The binding of this compound to RORγt interferes with the transcriptional activation of genes essential for Th17 cell differentiation and function. This ultimately leads to a reduction in the population of pathogenic Th17 cells and a decrease in the secretion of their signature cytokines, thereby mitigating the inflammatory response.
Quantitative Data
The following tables summarize the in vitro potency and in vivo efficacy of this compound in regulating inflammatory responses.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell/System | Target/Endpoint | IC50 | Reference |
| Th17 Skewing Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-17A and IL-22 Protein Secretion | 3.2 nM | [1] |
| Co-activator Recruitment Assay | Human PBMCs | SRC1 Co-activator Recruitment | 20 nM | [1] |
| Cytokine Production Assay | Human PBMCs | IL-17 Production | 63 nM | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Psoriasis
| Model | Treatment | Endpoint | Result | Reference |
| Imiquimod-Induced Psoriasis | 1% this compound ointment (topical) | Epidermal Thickness | 23% reduction | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
RORγt Reporter Gene Assay
This assay quantifies the ability of this compound to inhibit RORγt-mediated gene transcription.
Principle: A reporter cell line (e.g., HEK293T) is co-transfected with an expression plasmid for the RORγt ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). Inhibition of RORγt activity by this compound results in a decrease in luciferase expression.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the RORγt-LBD-GAL4 expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) is often included for normalization.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal.
-
Plot the normalized luciferase activity against the log of the inhibitor concentration and fit a four-parameter curve to determine the IC50 value.
-
In Vitro Th17 Cell Differentiation and Cytokine Analysis
This protocol assesses the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells and their subsequent cytokine production.
Protocol:
-
Isolation of Naive CD4+ T cells:
-
Isolate naive CD4+ T cells from human PBMCs or mouse splenocytes using magnetic-activated cell sorting (MACS).
-
-
Cell Culture and Differentiation:
-
Culture the naive CD4+ T cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies.
-
Add a Th17 polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-1β, IL-23, anti-IFN-γ, and anti-IL-4) to the culture medium.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Culture for 3-5 days.
-
-
Restimulation and Intracellular Cytokine Staining:
-
Restimulate the cells with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Stain the cells for surface markers (e.g., CD4) and intracellular IL-17A using fluorescently labeled antibodies.
-
-
Flow Cytometry Analysis:
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
-
-
Supernatant Analysis:
-
Collect the culture supernatant before restimulation and measure the concentration of secreted IL-17A and IL-22 using ELISA or other immunoassays.
-
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is used to evaluate the efficacy of this compound in a psoriasis-like inflammatory condition.
Protocol:
-
Animal Model:
-
Use susceptible mouse strains such as BALB/c or C57BL/6.
-
-
Induction of Psoriasis-like Inflammation:
-
Apply a daily topical dose of 5% imiquimod (B1671794) cream to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
-
Treatment:
-
Administer this compound (e.g., as a 1% ointment) topically to the inflamed area, typically starting before or concurrently with the imiquimod application and continuing throughout the study. A placebo/vehicle group should be included.
-
-
Assessment of Inflammation:
-
Monitor the severity of skin inflammation daily using a scoring system such as the Psoriasis Area and Severity Index (PASI), which evaluates erythema, scaling, and thickness.
-
Measure ear and/or back skin thickness using a caliper.
-
-
Histological and Biomarker Analysis:
-
At the end of the study, collect skin tissue for histological analysis (H&E staining) to measure epidermal thickness (acanthosis).
-
Analyze the expression of inflammatory cytokines (e.g., IL-17A, IL-23) in skin homogenates by qRT-PCR or ELISA.
-
Ex Vivo Human Psoriatic Skin Explant Culture
This model provides a translationally relevant platform to assess the effects of this compound on diseased human tissue.
Protocol:
-
Tissue Acquisition:
-
Obtain full-thickness punch biopsies from lesional skin of psoriasis patients under ethical approval and with informed consent.
-
-
Explant Culture:
-
Culture the skin explants at the air-liquid interface on sterile grids or inserts in a culture medium.
-
-
Treatment:
-
Add this compound or vehicle control to the culture medium.
-
-
Incubation:
-
Incubate the explants for a defined period (e.g., 24-72 hours).
-
-
Analysis:
-
Collect the culture supernatant to measure the levels of secreted cytokines (e.g., IL-17A, IL-8) by ELISA or multiplex immunoassay.
-
Process the tissue for histological analysis to assess changes in morphology.
-
Extract RNA from the tissue to analyze the expression of inflammatory genes by qRT-PCR.
-
Conclusion
This compound is a selective RORγt inverse agonist that effectively inhibits the Th17 inflammatory pathway. The data presented in this guide demonstrate its potent in vitro activity in reducing the production of key pro-inflammatory cytokines and its in vivo efficacy in a relevant preclinical model of psoriasis. The detailed experimental protocols provide a framework for the further investigation and characterization of this compound and other RORγt modulators. These findings underscore the therapeutic potential of targeting RORγt with small molecule inhibitors like this compound for the treatment of inflammatory diseases.
References
An In-depth Technical Guide on GSK2981278 and its Interplay with the IL-23/IL-17 Axis
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2981278 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. By targeting RORγ, this compound effectively modulates the Interleukin-23 (IL-23)/Interleukin-17 (IL-17) signaling axis, a critical pathway implicated in the pathogenesis of various autoimmune and inflammatory diseases, notably psoriasis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on the IL-23/IL-17 pathway, and a summary of key preclinical and clinical findings. Detailed experimental protocols for foundational assays used in its evaluation are also presented to facilitate further research and development in this therapeutic area.
Introduction: The IL-23/IL-17 Axis in Autoimmunity
The IL-23/IL-17 axis is a central inflammatory pathway in several autoimmune diseases. IL-23, a cytokine primarily produced by dendritic cells and macrophages, plays a crucial role in the expansion and maintenance of Th17 cells.[1] These Th17 cells, in turn, are major producers of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1][2] These cytokines act on various cell types, such as keratinocytes, leading to the production of chemokines and antimicrobial peptides that recruit other immune cells, like neutrophils, amplifying the inflammatory cascade.[1] Dysregulation of this axis is a hallmark of psoriasis and other inflammatory conditions.[2]
RORγt, an isoform of RORγ, is considered the master regulator of Th17 cell differentiation.[3] It directly drives the transcription of genes encoding for IL-17A, IL-17F, and the IL-23 receptor (IL-23R), making it an attractive therapeutic target for diseases driven by Th17-mediated inflammation.[3]
This compound: A Potent and Selective RORγ Inverse Agonist
This compound is a small molecule that functions as a potent and selective inverse agonist of RORγ.[4] Its mechanism of action involves binding to the ligand-binding domain of RORγ, which interferes with the recruitment of co-activators and hinders the binding of RORγ to its DNA response elements (ROREs) on the promoters of target genes, such as IL17A.[5] This leads to a significant reduction in the transcription and subsequent secretion of Th17 signature cytokines.
Mechanism of Action Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the IL-23/IL-17 signaling pathway.
Caption: Mechanism of action of this compound on the IL-23/IL-17 axis.
Quantitative Data Presentation
The preclinical evaluation of this compound has generated significant quantitative data demonstrating its potency and efficacy in various assays.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type/System | Parameter | Value | Reference |
| RORγt Reporter Assay | CHO Tet-on cells | IC50 | Potent Inhibition (Specific value not detailed) | [6] |
| IL-17 Promoter Activation | Jurkat cells | Inhibition | Dose-responsive repression | [6] |
| Th17 Cytokine Secretion | Human CD4+ T cells | IC50 (IL-17A & IL-22) | 3.2 nM | [4] |
| Th17 Cytokine mRNA Expression | Human CD4+ T cells | Inhibition (at ≥3 nM) | Near-complete for IL-17A | [4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Psoriasis
| Model | Treatment | Parameter | Result | Reference |
| Imiquimod-induced psoriasis | 1% this compound ointment (topical) | Epidermal Thickness | 23% reduction | [4] |
| Imiquimod-induced psoriasis | 1% this compound ointment (topical) | Skin Redness and Scaling | Reduction observed | [4] |
| Imiquimod-induced psoriasis | 1% this compound ointment (topical) | IL-17A mRNA expression (Day 9) | Significant reduction | [7] |
| Imiquimod-induced psoriasis | 1% this compound ointment (topical) | IL-17F mRNA expression (Day 9) | Significant reduction | [7] |
| Imiquimod-induced psoriasis | 1% this compound ointment (topical) | IL-22 mRNA expression (Day 9) | Significant reduction | [7] |
Clinical Trial Summary
This compound has been evaluated in early-phase clinical trials for the topical treatment of psoriasis.
Table 3: Overview of Clinical Trials for this compound
| Trial Identifier | Phase | Condition | Intervention | Key Findings | Reference |
| NCT02548052 | I | Plaque Psoriasis | This compound ointment (0.03%, 0.1%, 0.8%, 4%) | No significant improvement in psoriatic lesions compared to vehicle. Well-tolerated. | [8][9] |
| NCT03004846 | I/II | Plaque Psoriasis | This compound ointment | Study was terminated early. No significant clinical effect observed. | [10] |
The lack of clinical efficacy, despite promising preclinical data, was hypothesized to be potentially due to insufficient drug exposure at the target site in the skin.[11]
Detailed Experimental Protocols
RORγ Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of RORγ in a cellular context.
Objective: To determine the inhibitory effect of compounds on RORγ-mediated gene transcription.
Principle: A host cell line (e.g., HEK293T or CHO) is co-transfected with an RORγ expression vector and a reporter vector. The reporter vector contains a luciferase gene under the control of a promoter with RORγ response elements (ROREs). Active RORγ binds to the ROREs and drives luciferase expression. An inverse agonist will inhibit this process, leading to a reduction in the luminescent signal.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Prepare a transfection mix containing:
-
RORγ expression plasmid.
-
RORE-luciferase reporter plasmid (e.g., pGL4.27[luc2P/minP/Hygro] with RORE inserts).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
A suitable transfection reagent.
-
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the transfection medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percent inhibition relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow:
Caption: Workflow for the RORγ Luciferase Reporter Assay.
In Vitro Th17 Cell Differentiation and Cytokine Analysis
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the subsequent analysis of cytokine production.
Objective: To assess the effect of this compound on the differentiation of Th17 cells and their cytokine secretion.
Protocol:
-
Isolation of Naive CD4+ T Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood by density gradient centrifugation.
-
Enrich for naive CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit.
-
-
T Cell Culture and Differentiation:
-
Coat a 48-well plate with anti-CD3 and anti-CD28 antibodies to stimulate T cell activation.
-
Seed the naive CD4+ T cells in the pre-coated plate.
-
Add a Th17-polarizing cytokine cocktail to the culture medium. A typical cocktail includes:
-
IL-1β
-
IL-6
-
IL-23
-
TGF-β
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies to block differentiation into other T helper subsets.
-
-
Add serial dilutions of this compound or vehicle control to the cultures.
-
Culture the cells for 5 days.
-
-
Cytokine Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-17A and IL-22 using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine secretion for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 values.
-
Experimental Workflow:
Caption: Workflow for in vitro Th17 differentiation and cytokine analysis.
Imiquimod-Induced Psoriasis Mouse Model
This is a widely used animal model that recapitulates many features of human psoriasis.
Objective: To evaluate the in vivo efficacy of topically applied this compound in a psoriasis-like skin inflammation model.
Protocol:
-
Animal Preparation:
-
Use 6-8 week old female BALB/c or C57BL/6 mice.
-
Shave the dorsal skin of the mice.
-
-
Compound Application and Disease Induction:
-
Topically apply a 1% this compound ointment or a placebo ointment to the shaved back skin for three days prior to disease induction and continue throughout the study.
-
Apply a daily topical dose of 5% imiquimod (B1671794) cream to the shaved back and ear to induce a psoriasis-like phenotype. A control group should receive a non-inflammatory cream (e.g., petrolatum).
-
-
Monitoring and Assessment:
-
Monitor the mice daily for clinical signs of inflammation, including erythema (redness), scaling, and skin thickness.
-
Score the severity of these parameters using a modified Psoriasis Area and Severity Index (PASI).
-
Measure ear and back skin thickness with a caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 9), euthanize the mice and collect skin and spleen samples.
-
Perform histological analysis (H&E staining) of skin sections to measure epidermal thickness (acanthosis).
-
Analyze the expression of inflammatory cytokine mRNA (e.g., IL-17A, IL-17F, IL-22) in skin homogenates by quantitative real-time PCR (qRT-PCR).
-
Experimental Workflow:
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the interaction of proteins with specific DNA regions in the cell.
Objective: To determine if this compound inhibits the binding of RORγ to the IL17A promoter.
Protocol:
-
Cell Culture and Cross-linking:
-
Culture Jurkat cells and transfect with a RORγ expression plasmid.
-
Treat the cells with this compound or vehicle.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for RORγ or a control IgG.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a DNA purification kit.
-
Quantify the amount of the IL17A promoter region present in the immunoprecipitated DNA by qPCR using primers specific for the RORγ binding site.
-
-
Data Analysis:
-
Calculate the enrichment of the IL17A promoter in the RORγ immunoprecipitation relative to the IgG control and the input chromatin.
-
Compare the enrichment between this compound-treated and vehicle-treated cells.
-
Experimental Workflow:
Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) Assay.
Conclusion
This compound is a well-characterized, potent, and selective RORγ inverse agonist that effectively inhibits the IL-23/IL-17 inflammatory axis in vitro and in preclinical models of psoriasis. While it demonstrated a strong scientific rationale and promising preclinical activity, it failed to translate into clinical efficacy in early-phase trials for topical treatment of psoriasis. This highlights the challenges in topical drug delivery and the potential disconnect between preclinical models and human disease. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the field of autoimmune and inflammatory diseases, providing insights into the development and evaluation of RORγ inhibitors and other modulators of the IL-23/IL-17 pathway. Further investigation into optimizing drug delivery or exploring systemic administration of RORγ inhibitors may yet unlock the therapeutic potential of this target.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interventions in cytokine signaling: novel horizons for psoriasis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A phase I randomized controlled trial to evaluate safety and clinical effect of topically applied this compound ointment in a psoriasis plaque test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overrepresentation of IL-17A and IL-22 producing CD8 T cells in lesional skin suggests their involvement in the pathogenesis of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of RORγ and Selective Inhibition
An In-Depth Technical Guide to the Selectivity of GSK2981278 for RORγ
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor γ (RORγ). The document details the quantitative measures of its potency and selectivity, the experimental protocols used for its characterization, and visual representations of its mechanism and the scientific workflow behind its evaluation.
Retinoic acid-related orphan receptor γ (RORγ), particularly its isoform RORγt, is a master transcriptional regulator crucial for the differentiation and function of T helper 17 (Th17) cells.[1][2][3] These cells are key mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, by producing pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[3][4][5] Consequently, inhibiting RORγt activity presents a promising therapeutic strategy for these conditions.[6]
This compound was developed as a small molecule inverse agonist specifically targeting RORγ to suppress the Th17 inflammatory pathway.[4] In drug development, selectivity is paramount. A highly selective compound minimizes off-target effects, thereby reducing the potential for adverse events and ensuring that the observed therapeutic effect is due to the intended mechanism of action.[4][7] This guide elucidates the data and methodologies that establish this compound as a highly selective inhibitor of RORγ.
Mechanism of Action
This compound functions as a potent inverse agonist of RORγ.[8][9] Its mechanism involves multiple actions that collectively suppress the transcription of RORγ target genes:
-
Inhibition of Co-activator Recruitment: this compound inhibits the interaction between RORγ and co-activator peptides, a critical step for transcriptional activation.[4]
-
Interference with DNA Binding: The compound attenuates the recruitment of RORγ to the promoter regions of target genes, such as the il17a promoter.[4][8]
By taking these actions, this compound effectively reduces the basal transcriptional activity of RORγ and potently inhibits the production of key Th17 signature cytokines.[4]
Quantitative Data: Potency and Selectivity
The potency and selectivity of this compound have been quantified through various in vitro assays. The data consistently demonstrates its high affinity for RORγ and minimal activity against the closely related RORα isoform.
Table 1: Potency of this compound in RORγ-Mediated Cellular Assays
| Assay Type | Cell Type | Measurement | IC50 Value |
| RORγ Transactivation Assay | CHO Cells | Inhibition of RORE-dependent luciferase reporter | 17 nM[10] |
| Cytokine Secretion Assay | Human Peripheral Blood T Cells (Th17 skewing) | Inhibition of IL-17A and IL-22 protein secretion | 3.2 nM[10][11][12] |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Measurement | Result |
| RORγ | RORγt Reporter Assay (CHO Cells) | Inhibition of RORE-dependent activation | Potent Inhibition [4] |
| RORα | RORα Reporter Assay (CHO Cells) | RORE-dependent activation | No significant effect [4][9] |
Mandatory Visualizations
Signaling Pathway and Point of Intervention
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Selectivity Assessment
Caption: Logical workflow for determining the selectivity of this compound.
Visual Representation of Selectivity
Caption: Selectivity profile of this compound for RORγ over other targets.
Detailed Experimental Protocols
The selectivity of this compound was established through a series of rigorous in vitro experiments. The methodologies for these key assays are detailed below.
RORα/γt Reporter Gene Assays
-
Objective: To measure the functional potency and selectivity of this compound on RORγt versus RORα transcriptional activity.
-
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing a doxycycline-inducible system for either RORα or RORγt were used.[4]
-
Reporter System: The cells contained a luciferase reporter gene under the control of a promoter with multiple ROR response elements (ROREs).[4]
-
Assay Procedure:
-
Cells were plated in multi-well plates and treated with varying concentrations of this compound or vehicle (DMSO).
-
ROR expression was induced with doxycycline.
-
After an incubation period, cells were lysed, and luciferase activity was measured using a luminometer.
-
-
Data Analysis: The percentage of inhibition of ROR-dependent luciferase activity was calculated relative to the vehicle control. IC50 values were determined from the dose-response curves. Cell viability was concurrently measured to rule out cytotoxicity.[4]
-
Human CD4+ T Cell Cytokine Production Assay
-
Objective: To confirm the inhibitory activity of this compound on the production of endogenous Th17 cytokines in primary human immune cells.
-
Methodology:
-
Cell Isolation: CD4+ T cells were isolated from human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture: The isolated T cells were cultured for 5 days under Th17-skewing conditions (a cocktail of specific cytokines and antibodies that promote differentiation into Th17 cells).[4]
-
Compound Treatment: Cells were cultured in the presence of this compound at a range of concentrations (from pM to µM).[4][12]
-
Cytokine Measurement: After the culture period, the supernatant was collected, and the concentrations of secreted IL-17A and IL-22 proteins were quantified by ELISA.[4]
-
Data Analysis: The concentration-dependent inhibition of cytokine secretion was determined, and IC50 values were calculated.[4][8]
-
Mammalian Two-Hybrid Assay
-
Objective: To determine if this compound inhibits the interaction between RORγ and a co-activator peptide.
-
Methodology:
-
Constructs: Two hybrid protein constructs were co-transfected into mammalian cells: one containing the RORγ ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4), and another containing a co-activator peptide fused to a transcriptional activation domain (e.g., VP16).
-
Reporter System: A reporter gene (e.g., luciferase) under the control of a promoter recognized by the DNA-binding domain was also co-transfected.
-
Assay Principle: Interaction between the RORγ LBD and the co-activator peptide brings the DNA-binding and activation domains into proximity, driving reporter gene expression.
-
Procedure: Transfected cells were treated with this compound. The compound's ability to disrupt the protein-protein interaction was measured as a decrease in luciferase activity.[4]
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To provide direct evidence that this compound interferes with the binding of RORγ to the promoter region of its target genes in a cellular context.
-
Methodology:
-
Cell Treatment: Jurkat cells (a human T lymphocyte cell line) were treated with this compound or vehicle.[4]
-
Cross-linking: Protein-DNA complexes were cross-linked using formaldehyde.
-
Chromatin Shearing: The chromatin was sheared into small fragments by sonication.
-
Immunoprecipitation: An antibody specific to RORγ was used to immunoprecipitate RORγ-bound chromatin fragments.
-
DNA Purification: The cross-links were reversed, and the DNA was purified.
-
Analysis: Quantitative PCR (qPCR) was performed on the purified DNA using primers specific for the il17a promoter region to quantify the amount of RORγ bound. A reduction in the amount of immunoprecipitated promoter DNA in this compound-treated cells compared to vehicle-treated cells indicated interference with DNA binding.[4]
-
BioMAP® Diversity Plus System
-
Objective: To broadly profile the biological effects of this compound and predict potential off-target activities in vivo.
-
Methodology:
-
System Description: The BioMAP system is a platform of 12 distinct primary human cell-based assays that model a range of disease-relevant signaling pathways.[4] The cell types include endothelial cells, PBMCs, B cells, T cells, macrophages, fibroblasts, and keratinocytes.[4]
-
Procedure: These co-culture systems were stimulated to induce various biological responses and then treated with this compound.
-
Biomarker Measurement: A panel of disease-relevant biomarkers (e.g., cytokines, chemokines, cell surface proteins) was quantified by ELISA.
-
Data Analysis: The resulting biomarker profile for this compound was compared to a large database of profiles from other compounds. A highly specific profile, with changes primarily in IL-17-related pathways, demonstrates high selectivity for the intended target.[4]
-
Conclusion
The comprehensive data from a suite of well-defined in vitro experiments unequivocally establishes this compound as a highly potent and selective inverse agonist of RORγ. It demonstrates potent, low nanomolar inhibition of RORγ-mediated transcription and downstream cytokine production while exhibiting no significant activity against the closely related RORα isoform.[4][9][10] Mechanistic studies confirm its ability to disrupt co-activator recruitment and DNA binding, and broad profiling assays predict a low potential for off-target effects.[4] This high degree of selectivity is a critical attribute for a therapeutic candidate, underscoring the potential of this compound to specifically modulate the Th17 pathway with a minimized risk of unintended biological consequences.
References
- 1. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAR-related orphan receptor gamma - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
- 4. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medkoo.com [medkoo.com]
- 12. xcessbio.com [xcessbio.com]
GSK2981278's Impact on Th17 Signature Cytokines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2981278 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a master transcription factor essential for the differentiation and function of T helper 17 (Th17) cells. Th17 cells are key drivers of inflammation in numerous autoimmune diseases, primarily through the secretion of their signature cytokines: Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), and Interleukin-22 (IL-22). This technical guide provides an in-depth analysis of the impact of this compound on these Th17 signature cytokines, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
Mechanism of Action: RORγt Inhibition
This compound exerts its effects by binding to the ligand-binding domain of RORγt. As an inverse agonist, it not only blocks the binding of potential activating ligands but also actively represses the basal transcriptional activity of the receptor. This inhibition of RORγt prevents its recruitment to the promoter regions of target genes, including IL17A, IL17F, and IL22, thereby suppressing their transcription and subsequent cytokine production.[1][2] This targeted approach effectively dampens the pro-inflammatory cascade mediated by the Th17 cell lineage.
Quantitative Impact on Th17 Signature Cytokines
The inhibitory effects of this compound on the production of IL-17A, IL-17F, and IL-22 have been quantified across various preclinical models. The data consistently demonstrate a dose-dependent reduction in these key pro-inflammatory cytokines.
Table 1: In Vitro Inhibition of Human Th17 Cytokine Production
| Cytokine | Assay System | Compound Concentration | % Inhibition | pIC50 | Reference |
| IL-17A | Enriched Human Th17 Cells | 1 µM | 93-99% | 7.2 - 8.2 | [2] |
| IL-17F | Enriched Human Th17 Cells | Not Specified | Not Specified | Not Specified | |
| IL-22 | Enriched Human Th17 Cells | Not Specified | Not Specified | Not Specified |
Note: Specific quantitative data for IL-17F and IL-22 inhibition by this compound in enriched human Th17 cells were not explicitly detailed in the reviewed literature, though inhibition is expected based on the mechanism of action.
Table 2: Inhibition of Cytokine Production in Murine Models
| Cytokine | Model System | Compound | IC50 (nM) | Reference |
| IL-17A | Murine γδ T cells | JNJ-54271074 | 77 | [3] |
| IL-17F | Murine γδ T cells | JNJ-54271074 | 54 | [3] |
| IL-22 | Murine γδ T cells | JNJ-54271074* | 83 | [3] |
JNJ-54271074 is another potent and selective RORγt inverse agonist, and its data is included to provide a comparative reference for the expected potency of this class of compounds in murine systems.
Table 3: Gene Expression Modulation in Human Skin Explants
| Gene | Model System | Treatment | % Reduction vs. Vehicle | Reference |
| IL17A | Th17-skewed Human Skin Explants | RORγ/γt inhibitor | 90.65% | [4] |
| IL17F | Th17-skewed Human Skin Explants | RORγ/γt inhibitor | 89.12% | [4] |
| IL22 | Th17-skewed Human Skin Explants | RORγ/γt inhibitor | 78.32% | [4] |
Signaling Pathways and Experimental Workflows
RORγt-Mediated Th17 Cytokine Production
The differentiation of naïve T cells into Th17 cells is driven by cytokines such as TGF-β and IL-6, which activate the STAT3 signaling pathway.[5][6] STAT3, in turn, induces the expression of RORγt. RORγt then acts as a master regulator, binding to ROR response elements (ROREs) in the promoter regions of the IL17A, IL17F, and IL22 genes to drive their transcription.[1][7]
Experimental Workflow: In Vitro Th17 Differentiation Assay
This workflow outlines the process of differentiating naïve CD4+ T cells into Th17 cells and assessing the impact of this compound on cytokine production.
Detailed Experimental Protocols
In Vitro Human Th17 Differentiation Assay
This protocol is adapted from standard methods for inducing and analyzing human Th17 cell differentiation.[8][9]
-
Isolation of Naïve CD4+ T Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naïve CD4+ T cells using a negative selection magnetic bead-based kit (e.g., Naïve CD4+ T Cell Isolation Kit, human). Purity should be assessed by flow cytometry (>95% CD4+CD45RA+).
-
-
Cell Culture and Differentiation:
-
Coat a 96-well U-bottom plate with anti-CD3 antibody (e.g., clone OKT3, 10 µg/mL in PBS) and incubate for at least 4 hours at 37°C.
-
Wash the plate twice with sterile PBS.
-
Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.
-
Add soluble anti-CD28 antibody (1 µg/mL).
-
To induce Th17 differentiation, add a cytokine cocktail consisting of:
-
TGF-β (1 ng/mL)
-
IL-6 (10 ng/mL)
-
IL-1β (10 ng/mL)
-
IL-23 (10 ng/mL)
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies to prevent differentiation into Th1 and Th2 lineages, respectively.
-
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMSO and add to the cell cultures at the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (DMSO only) and an unstimulated control (no polarizing cytokines).
-
-
Incubation and Analysis:
-
Incubate the plates for 3 to 5 days at 37°C in a humidified 5% CO2 incubator.
-
For intracellular cytokine staining, restimulate the cells for the final 4-6 hours of culture with PMA (50 ng/mL), ionomycin (1 µM), and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Harvest the cells and supernatants.
-
Analyze cytokine concentrations (IL-17A, IL-17F, IL-22) in the supernatants by ELISA or a multiplex bead-based immunoassay.
-
Analyze intracellular cytokine expression by flow cytometry after staining for surface markers (e.g., CD4) and intracellular cytokines (e.g., anti-IL-17A).
-
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This is a widely used in vivo model that recapitulates many features of human psoriasis, including dependence on the IL-23/IL-17 axis.[10][11][12][13]
-
Animal Model:
-
Use 8-12 week old female C57BL/6 or BALB/c mice.
-
Acclimatize the animals for at least one week before the start of the experiment.
-
-
Induction of Psoriasis-like Dermatitis:
-
Anesthetize the mice and shave a small area on their backs.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream (Aldara®) to the shaved back and one ear for 5-7 consecutive days.
-
-
Compound Administration:
-
Prepare this compound in an appropriate vehicle for oral or topical administration.
-
Begin treatment with this compound either prophylactically (starting on the same day as imiquimod application) or therapeutically (starting after the onset of inflammation, e.g., day 2).
-
Administer the compound daily throughout the course of the experiment.
-
Include a vehicle-treated control group.
-
-
Assessment of Inflammation:
-
Monitor the mice daily for body weight.
-
Score the severity of skin inflammation using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 for each parameter.
-
Measure ear thickness daily using a caliper.
-
-
Terminal Analysis:
-
At the end of the experiment, euthanize the mice.
-
Collect skin and ear tissue for histological analysis (H&E staining to assess epidermal thickness and inflammatory infiltrates) and for homogenization to measure cytokine protein levels (ELISA) or gene expression (RT-qPCR) of Il17a, Il17f, and Il22.
-
Collect spleens to analyze the frequency of Th17 cells by flow cytometry.
-
Ex Vivo Human Skin Explant Culture
This model provides a translational bridge between in vitro cell culture and in vivo animal models by using intact human skin.[14][15][16][17][18]
-
Skin Procurement and Preparation:
-
Obtain human skin from elective surgeries (e.g., abdominoplasty) with appropriate ethical approval and patient consent.
-
Remove subcutaneous fat and cut the skin into 8-10 mm punch biopsies.
-
-
Explant Culture:
-
Place the skin biopsies dermal-side down on sterile surgical sponges or in transwell inserts in a 6-well or 12-well plate.
-
Add culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics) to the well so that the dermal side is in contact with the medium, creating an air-liquid interface.
-
-
Stimulation and Treatment:
-
To induce a Th17-like inflammatory environment, add a Th17-skewing cytokine cocktail (as described in the in vitro differentiation protocol) to the culture medium.
-
Apply this compound topically to the epidermal surface of the skin explant or add it to the culture medium for systemic delivery.
-
Include a vehicle-treated control.
-
-
Incubation and Analysis:
-
Incubate the explants for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
At the end of the incubation period, collect the culture medium for cytokine analysis (ELISA or multiplex assay).
-
Harvest the skin tissue for:
-
RNA extraction and RT-qPCR to measure the gene expression of IL17A, IL17F, and IL22.
-
Protein extraction and Western blotting or ELISA.
-
Histological and immunohistochemical analysis to assess tissue morphology and inflammatory cell infiltration.
-
-
Conclusion
This compound, as a potent RORγt inverse agonist, demonstrates a clear and significant inhibitory effect on the production of the Th17 signature cytokines IL-17A, IL-17F, and IL-22. This has been consistently shown in a variety of preclinical models, ranging from in vitro differentiated human T cells to in vivo models of psoriasis-like skin inflammation. The detailed methodologies provided herein offer a framework for the continued investigation of this compound and other RORγt modulators. The ability of this compound to effectively target the core of the Th17-mediated inflammatory pathway underscores its therapeutic potential for a range of autoimmune and inflammatory diseases.
References
- 1. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stat3 and Gfi-1 transcription factors control Th17 cell immunosuppressive activity via the regulation of ectonucleotidase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STAT3 but not STAT4 is critical for γδT17 cell responses and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 8. antbioinc.com [antbioinc.com]
- 9. TH17 Cell Differentiation | Human TH17 Differentiation Study [immundnz.com]
- 10. new.zodml.org [new.zodml.org]
- 11. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reprocell.com [reprocell.com]
- 17. reprocell.com [reprocell.com]
- 18. centaur.reading.ac.uk [centaur.reading.ac.uk]
GSK2981278: A Technical Whitepaper on a Potent and Selective RORγ Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2981278 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. By modulating RORγ activity, this compound effectively inhibits the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A) and Interleukin-22 (IL-22), which are pivotal in the pathogenesis of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key preclinical and clinical findings related to this compound. Detailed methodologies for seminal experiments are presented, alongside visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with the formal name N-(4-ethylphenyl)-3-(hydroxymethyl)-N-(2-methylpropyl)-4-[(tetrahydro-2H-pyran-4-yl)methoxy]-benzenesulfonamide.[1] Its chemical and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1474110-21-8 | [1] |
| Molecular Formula | C₂₅H₃₅NO₅S | [1] |
| Molecular Weight | 461.6 g/mol | [1] |
| SMILES | CCC1=CC=C(C=C1)N(CC(C)C)S(=O)(=O)C2=CC(=C(C=C2)OCC3CCOCC3)CO | [1] |
| InChI Key | LZLBRISQTJVZNP-UHFFFAOYSA-N | [1] |
| Solubility | DMSO: 92 mg/mL (199.3 mM)Ethanol: 92 mg/mLWater: Insoluble | [1] |
Pharmacological Properties and Mechanism of Action
This compound functions as a highly potent and selective inverse agonist of RORγ.[1][2] Its mechanism of action involves the direct binding to the RORγ ligand-binding domain, which leads to a conformational change that promotes the recruitment of co-repressors and inhibits the binding of co-activators. This interference with RORγ-DNA binding ultimately represses the transcription of RORγ target genes, most notably those encoding for the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22.[2][3]
Signaling Pathway of this compound in Th17 Cells
Caption: Mechanism of action of this compound in Th17 cells.
In Vitro Activity
| Assay | IC₅₀ | Reference |
| RORγ Transactivation Assay | 17 nM | [1] |
| IL-17A Secretion (Human PB T cells) | 3.2 nM | [1][2] |
| IL-22 Secretion (Human PB T cells) | 3.2 nM | [2] |
Key Experimental Protocols
RORγt Reporter Gene Assay
This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORγt.
Methodology:
-
Cell Line: A stable CHO (Chinese Hamster Ovary) cell line is generated to co-express a doxycycline-inducible RORγt and a luciferase reporter gene under the control of a ROR response element (RORE).
-
Cell Culture: Cells are cultured in F12 medium supplemented with 10% FBS.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Induction: RORγt expression is induced by the addition of doxycycline.
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for RORγt-mediated luciferase expression.
-
Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is used to evaluate the efficacy of anti-psoriatic compounds in a setting that recapitulates key features of human psoriasis.
Methodology:
-
Animals: BALB/c or C57BL/6 mice are typically used.
-
Induction of Psoriasis-like Inflammation: A daily topical dose of imiquimod (B1671794) cream (5%) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Treatment: this compound, formulated as a topical ointment (e.g., 1%), or a vehicle control is applied to the inflamed skin.
-
Clinical Scoring: The severity of the skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema (redness), scaling, and skin thickness.
-
Histological Analysis: At the end of the study, skin biopsies are collected for histological examination (e.g., H&E staining) to assess epidermal thickness (acanthosis) and immune cell infiltration.
-
Cytokine Analysis: Skin tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-22) by methods such as ELISA or qPCR.
Experimental Workflow for Imiquimod-Induced Psoriasis Model
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to determine the in vivo association of RORγt with the promoter regions of its target genes, such as IL17A.
Methodology:
-
Cell Culture and Cross-linking: Jurkat T-cells or primary Th17 cells are cultured and then treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for RORγt or a control IgG. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the promoter region of the target gene (e.g., IL17A). The amount of precipitated DNA is quantified and compared to the input chromatin and the IgG control.
Preclinical and Clinical Overview
Preclinical Findings
In preclinical studies, topical application of this compound in the imiquimod-induced mouse model of psoriasis resulted in a reduction in skin redness, scaling, and epidermal thickness.[2] This was accompanied by a decrease in the local expression of Th17-type cytokines.[3] Furthermore, this compound demonstrated efficacy in a human ex vivo skin assay, the skin-Resident Immune Cell Activation (sRICA) assay, where it inhibited the induced expression of Th17 cytokines in skin-resident immune cells.[3]
Clinical Trials
A phase I, randomized, double-blind, vehicle- and positive-controlled clinical trial was conducted to evaluate the safety, tolerability, and clinical effect of topically applied this compound ointment in patients with plaque psoriasis. The results of this trial indicated that this compound was well-tolerated, but it did not demonstrate a significant clinical improvement in psoriatic lesions compared to the vehicle. The lack of efficacy was hypothesized to be potentially due to insufficient drug exposure at the target site in the skin.
Conclusion
This compound is a well-characterized, potent, and selective RORγ inverse agonist with a clear mechanism of action involving the suppression of the Th17 pathway. While it has demonstrated promising activity in in vitro and preclinical models of inflammation, its translation to clinical efficacy in a topical formulation for psoriasis has been challenging. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the field of immunology and drug development who are exploring the therapeutic potential of targeting the RORγ-Th17 axis. Further research may focus on optimizing drug delivery to enhance target engagement in the skin or exploring its potential in other inflammatory conditions.
References
The Potent and Selective Inhibition of RORγt-Dependent Transcription by GSK2981278: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GSK2981278, a highly potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a pivotal transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, which are central to the pathophysiology of various autoimmune diseases, including psoriasis.[1][2] this compound has been investigated as a therapeutic agent to disrupt this inflammatory cascade. This document details its mechanism of action, presents quantitative data from key experiments, outlines experimental protocols, and provides visual diagrams of the relevant biological pathways and workflows.
Core Mechanism of Action: Inverse Agonism and Disruption of DNA Binding
This compound functions as a potent inverse agonist, directly targeting the ligand-binding domain of RORγt to modulate its transcriptional activity.[2][3] Its mechanism is multifaceted, leading to a significant reduction in the expression of RORγt-dependent genes.
Key mechanistic actions include:
-
Inhibition of RORγt-Mediated Transactivation: this compound effectively reduces the basal transcriptional activity of RORγt.[3] This is demonstrated in reporter gene assays where it inhibits the activation of RORγt response elements (ROREs).[3][4]
-
Interference with RORγt-DNA Binding: A critical aspect of its function is the ability to interfere with the binding of RORγt to the promoter regions of its target genes, such as il17a.[3][5] This has been confirmed through chromatin immunoprecipitation (ChIP) assays, which showed a reduction in the amount of RORγt bound to the il17a promoter in the presence of the compound.[3]
-
Modulation of Co-activator Interaction: The compound inhibits the interaction and potential recruitment of co-activator proteins necessary for RORγt-mediated transcription.[3]
Unlike some other RORγt inhibitors that primarily affect transcription without globally displacing the factor from DNA, this compound's mechanism involves direct interference with DNA binding.[1][3][6] It demonstrates high selectivity for RORγt over the related RORα isoform.[3]
Impact on Th17 Cell-Dependent Cytokine Production
The differentiation of Th17 cells, driven by RORγt, is a cornerstone of several autoimmune pathologies due to their production of a signature set of pro-inflammatory cytokines.[7][8] this compound effectively suppresses this pathway, leading to a marked decrease in the production of key inflammatory mediators.
-
Inhibition of Th17 Signature Cytokines: In various in vitro cell-based assays, ex vivo human models, and in vivo studies, this compound has been shown to potently inhibit the production of IL-17A, IL-17F, and IL-22.[3][5]
-
Dose-Dependent Suppression: The inhibition of cytokine secretion is dose-responsive. For instance, in cultures under Th17 skewing conditions, this compound markedly inhibits IL-17A and IL-22 protein secretion, with near-complete inhibition of IL-17A at concentrations of 3 nM or higher.[5]
-
Broad Anti-Inflammatory Effect: Beyond the primary Th17 cytokines, this compound also reduces the transcript levels of secondary pro-inflammatory cytokines induced by the Th17 response, including those derived from keratinocytes that contribute to the psoriasis signature.[3]
Quantitative Data Summary
The potency and efficacy of this compound have been quantified across several experimental systems. The tables below summarize key findings.
| Assay Type | Target | Metric | Value | Reference |
| Th17 Skewing Assay | IL-17A & IL-22 Secretion | IC50 | 3.2 nM | [5] |
| RORE Reporter Assay | RORγt-dependent transactivation | Inhibition | Potent, dose-dependent reduction | [3][9] |
| il17 Promoter Reporter Assay | RORγt-dependent activation | Inhibition | Dose-responsive repression | [3] |
| In Vivo Model (Imiquimod-induced Psoriasis) | Parameter | Treatment | Result | Reference |
| Mouse Skin | Epidermal Thickness | 1% this compound Ointment | 23% reduction vs. placebo | [5][9] |
| Mouse Skin | Gene Expression (Day 9) | 1% this compound Solution | Significant reduction in Il17a, Il17f, Il22 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the effects of this compound.
RORγt Reporter Gene Assay
This assay is used to quantify the inverse agonist activity of a compound on RORγt-driven transcription.
-
Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) cells, is engineered to be doxycycline-inducible for the expression of RORγt. These cells also contain a reporter plasmid, like pGL4.27, which has a luciferase gene under the control of multiple ROR Response Elements (ROREs).[3][9]
-
Cell Culture and Transfection: HEK293T cells can also be used and co-transfected with a construct for the RORγt ligand-binding domain fused to the GAL4 DNA-binding domain and a reporter construct with GAL4 responsive elements upstream of a luciferase gene.[11]
-
Compound Treatment: The cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Induction: RORγt expression is induced (e.g., with doxycycline).
-
Luciferase Assay: After an incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer. The light output is proportional to the level of RORE-dependent gene activation.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control. An IC50 value, the concentration at which 50% of the maximal response is inhibited, can be determined from the dose-response curve. A cell viability assay (e.g., measuring cAMP levels) is often run in parallel to rule out cytotoxicity.[3][4]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are employed to determine if this compound affects the physical binding of the RORγt transcription factor to its target DNA sequences in the genome.[12]
-
Cell Preparation and Cross-linking: Jurkat cells, transfected to express Flag-tagged RORγt, are treated with this compound or a vehicle. The protein-DNA interactions are then cross-linked using formaldehyde.[3][4]
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., an anti-Flag antibody for the tagged RORγt) is added to the sheared chromatin to immunoprecipitate the protein-DNA complexes.[13][14] An isotype control immunoglobulin is used as a negative control.[1]
-
Washing and Elution: The antibody-protein-DNA complexes are captured (e.g., with protein A/G beads), and non-specific bindings are washed away. The complexes are then eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers that flank a known RORE in a target gene promoter, such as the il17a promoter.[3]
-
Data Analysis: The amount of immunoprecipitated DNA is quantified and normalized to an input control. A significant reduction in the amount of target DNA in the this compound-treated sample compared to the vehicle control indicates that the compound interferes with RORγt binding to that specific genomic location.[3]
Visualizations
The following diagrams illustrate the key pathways and experimental logic related to this compound's function.
Diagram 1: this compound inhibits the RORγt signaling pathway.
Diagram 2: Experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Diagram 3: Logical flow from this compound administration to reduced inflammation.
Conclusion
This compound is a well-characterized, potent, and selective RORγt inverse agonist that effectively suppresses RORγt-dependent transcription. Its dual mechanism of inhibiting transactivation and physically interfering with the DNA binding of RORγt leads to a robust downstream reduction in the production of pathogenic Th17 cytokines.[3] While in vitro and preclinical data demonstrated significant potential, particularly for topical application in diseases like psoriasis, clinical efficacy has presented challenges, which may be related to achieving sufficient drug exposure at the target site in human trials.[9] Nevertheless, the study of this compound provides a comprehensive blueprint for understanding how small molecules can modulate nuclear receptor activity to achieve a therapeutic effect on a complex inflammatory pathway.
References
- 1. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small-molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
- 14. compbio.mit.edu [compbio.mit.edu]
GSK2981278: A Technical Guide on its Role as a RORγ Inverse Agonist in Psoriasis Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2981278 is a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. Th17 cells and their signature cytokines, particularly Interleukin-17 (IL-17), are central to the pathogenesis of psoriasis. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing preclinical and clinical data, and providing methodologies for key experimental protocols. While preclinical studies demonstrated promising inhibition of the IL-23/IL-17 inflammatory axis, a Phase I clinical trial of a topical formulation did not show clinical efficacy in patients with plaque psoriasis.
Introduction to Psoriasis and the Role of the IL-23/Th17 Axis
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by well-demarcated, erythematous plaques with silvery scales. The underlying pathology involves a complex interplay between innate and adaptive immune cells, leading to keratinocyte hyperproliferation.[1] A critical pathogenic pathway is the IL-23/Th17 axis.[2] Dendritic cells in the skin produce IL-23, which promotes the expansion and maintenance of Th17 cells.[3] These activated Th17 cells, in turn, secrete a profile of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[2][4] These cytokines act on keratinocytes, inducing the expression of antimicrobial peptides, chemokines, and further pro-inflammatory mediators that recruit neutrophils and other immune cells, perpetuating the inflammatory cycle and leading to the characteristic psoriatic lesions.[4]
This compound: A RORγ Inverse Agonist
This compound is a small molecule that functions as a highly potent and selective inverse agonist of RORγ.[5][6] RORγ is the master regulator of Th17 cell differentiation and is essential for the transcriptional activation of genes encoding IL-17A, IL-17F, and other Th17-associated molecules.[7] By binding to the ligand-binding domain of RORγ, this compound does not activate the receptor but instead represses its basal transcriptional activity.[8] This inverse agonism effectively blocks the expression of Th17 signature cytokines, thereby inhibiting a key driver of psoriatic inflammation.[7][8]
Preclinical Data
The therapeutic potential of this compound in psoriasis was evaluated in a series of preclinical studies, including in vitro, ex vivo, and in vivo models.
In Vitro Efficacy
In cell-based assays, this compound demonstrated potent and selective inhibition of RORγ activity. It effectively inhibited the activation of the IL-17 promoter and interfered with RORγ-DNA binding.[6]
Ex Vivo Human Skin Models
A key ex vivo model used to assess this compound was the Skin Resident Immune Cell Activation (sRICA) assay.[9] This model utilizes human skin explants where resident immune cells are stimulated to produce pro-inflammatory cytokines, mimicking an inflammatory skin response. In the sRICA model, this compound significantly reduced the expression of Th17 signature cytokines.[9]
In Vivo Animal Models
The efficacy of a topical formulation of this compound was tested in an imiquimod (B1671794) (IMQ)-induced psoriasis-like mouse model.[10] Topical application of IMQ in mice induces a cutaneous inflammatory response that shares many features with human psoriasis, including dependence on the IL-23/IL-17 axis.[11][12]
Quantitative Data Summary
| Parameter | Assay/Model | Result | Reference |
| IC50 for IL-17A & IL-22 Inhibition | In vitro Th17 skewing assay | 3.2 nM | [6] |
| Epidermal Thickness Reduction | Imiquimod-induced psoriasis mouse model | 23% reduction with 1% ointment | [6][13] |
| Phase I Clinical Trial Concentrations | Topical ointment in psoriasis patients | 0.403%, 0.41%, 0.48%, and 4% | [8] |
Clinical Data: Phase I Trial
A Phase I, randomized, double-blind, vehicle- and positive-controlled trial (NCT02548052) was conducted to evaluate the safety, tolerability, and clinical effect of this compound ointment in 15 participants with plaque psoriasis.[8][14] The ointment was applied topically in various concentrations (0.403%, 0.41%, 0.48%, and 4%) to psoriatic plaques over 19 days.[8]
The trial results showed no clinical improvement in the psoriatic lesions treated with this compound at any concentration compared to the vehicle.[8] The positive control, betamethasone (B1666872) valerate (B167501) 0.1% cream, demonstrated the expected reduction in infiltrate thickness.[8] One hypothesis for the lack of efficacy is that insufficient drug exposure at the target site within the skin was achieved with the topical formulation.[13]
Signaling Pathways and Experimental Workflows
RORγ-Mediated Th17 Signaling in Psoriasis
References
- 1. Paradoxical psoriasis with IL-17 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoclonal antibodies inhibiting IL-12, -23, and -17 for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of interleukin-17 in the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Establishment of Psoriasis Mouse Model by Imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 12. imavita.com [imavita.com]
- 13. researchgate.net [researchgate.net]
- 14. A phase I randomized controlled trial to evaluate safety and clinical effect of topically applied this compound ointment in a psoriasis plaque test - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: GSK2981278 for Th17 Differentiation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, including Interleukin-17 (IL-17A), IL-17F, IL-22, and IL-23. These cells are critical for host defense against extracellular bacteria and fungi. However, their dysregulation is strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu and is governed by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt).
GSK2981278 is a highly potent and selective inverse agonist of RORγt.[1][2][3] By targeting RORγt, this compound effectively inhibits the transcriptional activity of this key regulator, leading to a significant reduction in the production of Th17 signature cytokines.[1][2] This makes this compound a valuable tool for studying Th17 cell biology and a potential therapeutic candidate for Th17-mediated inflammatory diseases. These application notes provide a comprehensive guide for utilizing this compound in in vitro Th17 differentiation assays.
Mechanism of Action
This compound functions as an inverse agonist of RORγt. Its mechanism of action involves:
-
Interfering with RORγ-DNA binding: this compound attenuates the recruitment of RORγt to the promoter regions of its target genes, such as the IL17A gene.[2][3]
-
Modulating Co-regulator Interactions: The compound alters the conformation of the RORγt ligand-binding domain, which can lead to reduced interaction with co-activators and/or increased recruitment of co-repressors, thereby suppressing gene transcription.[2]
This dual activity leads to a potent and dose-dependent inhibition of Th17 differentiation and cytokine production.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Th17 differentiation and the experimental workflow for assessing the effect of this compound.
Caption: Th17 Differentiation Signaling Pathway.
Caption: Th17 Differentiation Assay Workflow.
Data Presentation
The following tables summarize the reported in vitro activity of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Parameter Measured | IC50 | Reference |
| Th17 Differentiation | Human peripheral blood CD4+ T cells | IL-17A Secretion | 3.2 nM | [2] |
| Th17 Differentiation | Human peripheral blood CD4+ T cells | IL-22 Secretion | 3.2 nM | [3] |
| RORγt Reporter Assay | CHO stable cell line | Luciferase Activity | Potent Inhibition (Specific value not provided) | [2] |
| il17a Promoter Assay | Jurkat cells | Reporter Gene Activation | Dose-dependent repression | [2] |
Table 2: Selectivity of this compound
| Target | Activity | Reference |
| RORγt | Potent inverse agonist | [1][2][3] |
| RORα | No significant effect | [2] |
Experimental Protocols
Protocol 1: Isolation of Naïve CD4+ T Cells
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate Naïve CD4+ T cells: Isolate naïve CD4+ T cells from the PBMCs using a negative selection immunomagnetic bead-based kit according to the manufacturer's instructions.
-
Assess Purity: Assess the purity of the isolated naïve CD4+ T cells (CD4+CD45RA+CCR7+) by flow cytometry. Purity should be >95%.
-
Cell Resuspension: Resuspend the purified cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
Protocol 2: In Vitro Th17 Differentiation
-
Plate Coating: Coat a 96-well flat-bottom culture plate with anti-human CD3 antibody at a concentration of 2 µg/mL in sterile PBS overnight at 4°C.
-
Cell Seeding: Wash the coated plate with sterile PBS. Seed the purified naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Th17 Skewing Conditions: Add the following reagents to the wells:
-
Soluble anti-human CD28 antibody (1 µg/mL)
-
Human IL-1β (10 ng/mL)
-
Human IL-6 (10 ng/mL)
-
Human TGF-β (1 ng/mL)
-
Human IL-23 (10 ng/mL)
-
-
This compound Treatment: Prepare a stock solution of this compound in DMSO.[1] Serially dilute the stock solution to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM) in the cell culture. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 3-5 days.[2][4]
Protocol 3: Analysis of Th17 Differentiation
A. Intracellular Cytokine Staining (Flow Cytometry)
-
Restimulation: On the final day of culture, restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A).[5]
-
Surface Staining: Harvest the cells and wash with PBS. Stain for surface markers (e.g., CD4) according to standard protocols.
-
Fixation and Permeabilization: Fix and permeabilize the cells using an intracellular staining permeabilization wash buffer.
-
Intracellular Staining: Stain for intracellular cytokines (IL-17A) and the transcription factor RORγt.
-
Acquisition and Analysis: Acquire the samples on a flow cytometer and analyze the percentage of IL-17A+ and RORγt+ cells within the CD4+ T cell population.
B. Cytokine Secretion Analysis (ELISA)
-
Supernatant Collection: Prior to restimulation for flow cytometry, collect the cell culture supernatants.
-
ELISA: Measure the concentration of secreted IL-17A and IL-22 in the supernatants using commercially available ELISA kits according to the manufacturer's protocol.
C. Gene Expression Analysis (qPCR)
-
Cell Lysis and RNA Isolation: Harvest the cells at the end of the culture period. Isolate total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using specific primers for RORC (encoding RORγt), IL17A, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. Analyze the relative gene expression using the ΔΔCt method.
Conclusion
This compound is a valuable research tool for investigating the role of RORγt and Th17 cells in health and disease. Its high potency and selectivity make it an ideal compound for in vitro studies of Th17 differentiation and function. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their experimental designs. By carefully following these methodologies, researchers can generate robust and reproducible data to further elucidate the complex biology of Th17 cells and explore the therapeutic potential of RORγt inhibition.
References
Application Notes and Protocols for IL-17 Inhibition Assay Using GSK2981278
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] The IL-17 signaling pathway is a key driver of inflammation, inducing the production of other inflammatory cytokines and chemokines, and recruiting immune cells like neutrophils to the site of inflammation.[2][3] GSK2981278 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[4] RORγ is a key transcription factor for the differentiation of Th17 cells, which are the primary producers of IL-17.[[“]][6] By inhibiting RORγ, this compound effectively suppresses the production of IL-17A and IL-22.[7][4] This application note provides a detailed protocol for an in vitro IL-17 inhibition assay using this compound, along with data presentation and visualization of the relevant signaling pathway and experimental workflow.
Mechanism of Action
This compound acts as an inverse agonist of RORγ, interfering with its ability to bind to DNA and drive the transcription of the IL17 gene.[7] This leads to a concentration-dependent decrease in the secretion of IL-17A and IL-22 from Th17 cells.[7]
Data Presentation
The inhibitory activity of this compound on IL-17 production has been quantified in various in vitro systems. The following table summarizes the reported IC50 values.
| Assay Type | Cell Type | Parameter Measured | IC50 Value | Reference |
| IL-17A and IL-22 Protein Secretion | Human Peripheral Blood T cells (under Th17 skewing conditions) | IL-17A and IL-22 levels | 3.2 nM | [7][4] |
| RORγ Transactivation Assay | Not specified | RORγ activity | 17 nM | [4] |
| SRC1 Coactivator Recruitment | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of SRC1 recruitment | 20 nM | [7] |
| IL-17 Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of IL-17 production | 63 nM | [7] |
Experimental Protocols
In Vitro IL-17 Inhibition Assay Using Human PBMCs
This protocol describes a method to assess the inhibitory effect of this compound on IL-17A production by human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail (or similar)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human IL-23
-
Human IL-1β
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human IL-17A ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Isolation of CD4+ T Cells:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD4+ T cells using a negative selection kit such as RosetteSep™.
-
-
Cell Culture and Th17 Differentiation:
-
Resuspend CD4+ T cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Seed the CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated plate.
-
Add soluble anti-human CD28 antibody (e.g., 1-2 µg/mL).
-
To induce Th17 differentiation, add human IL-1β (e.g., 10-20 ng/mL) and human IL-23 (e.g., 10-20 ng/mL) to the culture medium.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the this compound dilutions to the cell cultures at the time of stimulation. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plate for 3-5 days in a humidified incubator at 37°C with 5% CO2.
-
-
Endpoint Analysis (ELISA):
-
After the incubation period, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-17A production for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound and determine the IC50 value using a suitable non-linear regression model (e.g., four-parameter logistic curve).
-
Visualizations
IL-17 Signaling Pathway and Inhibition by this compound
References
- 1. Inhibition of interleukin-17, interleukin-23 and the TH17 cell pathway in the treatment of psoriatic arthritis and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 3. assets.bmctoday.net [assets.bmctoday.net]
- 4. caymanchem.com [caymanchem.com]
- 5. consensus.app [consensus.app]
- 6. droracle.ai [droracle.ai]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK2981278 Luciferase Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2981278 is a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ), a key transcription factor in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2][3] This makes RORγ a compelling therapeutic target for autoimmune and inflammatory diseases. The luciferase reporter gene assay is a widely used method to screen for and characterize modulators of RORγ transcriptional activity. This document provides detailed protocols and application notes for utilizing a luciferase reporter gene assay to evaluate the inverse agonist activity of this compound on RORγ.
Principle of the Assay
The RORγ luciferase reporter gene assay is a cell-based assay that measures the transcriptional activity of the RORγ nuclear receptor. The core principle involves the co-transfection of a suitable host cell line with two primary plasmids:
-
An RORγ expression vector that drives the constitutive or inducible expression of the RORγ protein.
-
A reporter vector containing the firefly luciferase gene under the transcriptional control of a promoter containing multiple RORγ response elements (ROREs).
When RORγ is active, it binds to the ROREs and drives the expression of the luciferase enzyme. Upon the addition of the substrate, luciferin, a bioluminescent signal is produced, which is directly proportional to the transcriptional activity of RORγ. Inverse agonists like this compound bind to RORγ and reduce its basal transcriptional activity, leading to a dose-dependent decrease in the luciferase signal. This allows for the quantification of the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory activity from various assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line/System | Target/Endpoint | IC50 Value | Reference |
| Cytokine Secretion | Th17-skewed human peripheral blood mononuclear cells (PBMCs) | IL-17A and IL-22 secretion | 3.2 nM | [1][2] |
| Coactivator Recruitment | Human PBMCs | Inhibition of SRC1 coactivator recruitment | 20 nM | [1] |
| Cytokine Production | Human PBMCs | Inhibition of IL-17 production | 63 nM | [1] |
| RORE-dependent Reporter Gene Assay | Doxycycline-inducible CHO stable cell line | RORγt-mediated transactivation | Dose-dependent inhibition observed | [2][4] |
| IL-17 Promoter Reporter Assay | Jurkat cells | RORγt-dependent activation of the human IL-17 promoter | Dose-responsive repression observed | [2][4] |
Signaling Pathway and Experimental Workflow
RORγ Signaling Pathway
Caption: RORγ signaling pathway leading to IL-17 production and the inhibitory action of this compound.
Luciferase Reporter Gene Assay Workflow
Caption: A stepwise workflow for the this compound luciferase reporter gene assay.
Experimental Protocols
RORE-dependent Luciferase Reporter Assay in CHO-K1 Cells
This protocol is adapted from procedures used to evaluate RORγ inverse agonists in a doxycycline-inducible CHO stable cell line.[2][4]
Materials:
-
Cell Line: CHO-K1 cells stably expressing the tetracycline-inducible transactivator (Tet-On).
-
Plasmids:
-
pTRE-RORγ expression vector (or similar tetracycline-responsive vector).
-
pGL4.27[luc2P/5xRORE/Hygro] reporter vector (contains five ROREs upstream of a minimal promoter driving luciferase expression).
-
Control vector for transfection normalization (e.g., a vector expressing Renilla luciferase).
-
-
Reagents:
-
F-12K Medium.
-
Fetal Bovine Serum (FBS), Tet-System Approved.
-
Puromycin and Hygromycin B for selection.
-
Transfection reagent (e.g., Lipofectamine® 3000).
-
This compound.
-
DMSO (vehicle control).
-
Dual-Luciferase® Reporter Assay System.
-
Phosphate-Buffered Saline (PBS).
-
-
Equipment:
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
-
Standard cell culture equipment.
-
Protocol:
-
Cell Culture and Plating:
-
Culture the CHO-K1 Tet-On cells in F-12K medium supplemented with 10% Tet-System Approved FBS and appropriate selection antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well white, clear-bottom plates at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
-
Transfection:
-
On the following day, co-transfect the cells with the pTRE-RORγ expression vector, the pGL4.27[luc2P/5xRORE/Hygro] reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Approximately 4-6 hours post-transfection, remove the transfection medium.
-
Add 90 µL of fresh culture medium containing a final concentration of 1 µg/mL doxycycline to induce RORγ expression.
-
Prepare serial dilutions of this compound in culture medium. Add 10 µL of each dilution to the respective wells. Include a vehicle control group treated with DMSO (final concentration typically ≤ 0.1%).
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Lyse the cells by adding passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the assay system's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Calculate the percent inhibition of RORγ activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
IL-17 Promoter Luciferase Reporter Assay in Jurkat Cells
This protocol is designed to measure the effect of this compound on the RORγt-dependent activation of the endogenous IL-17 promoter.[2]
Materials:
-
Cell Line: Jurkat cells (human T lymphocyte).
-
Plasmids:
-
pCMV-RORγt expression vector.
-
pGL4.14[luc2/IL17P] reporter vector (containing the human IL-17 promoter).
-
Control vector for transfection normalization (e.g., a vector expressing β-galactosidase or Renilla luciferase).
-
-
Reagents:
-
RPMI-1640 Medium.
-
Fetal Bovine Serum (FBS).
-
Transfection reagent suitable for suspension cells (e.g., electroporation or specialized lipid-based reagents).
-
This compound.
-
DMSO (vehicle control).
-
Luciferase Assay System.
-
Cell lysis reagent.
-
-
Equipment:
-
24-well tissue culture plates.
-
Luminometer.
-
Standard cell culture equipment.
-
Protocol:
-
Cell Culture:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
-
Transfection:
-
Co-transfect the Jurkat cells with the pCMV-RORγt expression vector, the pGL4.14[luc2/IL17P] reporter vector, and a normalization control vector. Electroporation is a common method for transfecting Jurkat cells.
-
-
Plating and Compound Treatment:
-
After transfection, plate the cells in 24-well plates at a density of 4-8 x 10^5 cells per well in 500 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. Add the compound to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Harvest the cells and prepare cell lysates using a suitable lysis reagent.
-
Measure luciferase activity in the cell lysates using a luminometer and the appropriate luciferase assay substrate.
-
If a β-galactosidase normalization vector was used, measure its activity in parallel.
-
-
Data Analysis:
-
Normalize the luciferase activity to the activity of the co-transfected control reporter.
-
Calculate the percent inhibition of IL-17 promoter activity for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the dose-response curve.
-
Conclusion
The luciferase reporter gene assay is a robust and sensitive method for characterizing the inverse agonist activity of compounds like this compound on RORγ. The protocols provided herein offer a framework for conducting these assays in both engineered and immunologically relevant cell lines. Careful optimization of experimental conditions, including cell density, plasmid concentrations, and incubation times, is crucial for obtaining reliable and reproducible data. The quantitative data generated from these assays are essential for understanding the potency and mechanism of action of RORγ modulators in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin | PLOS One [journals.plos.org]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with GSK2981278
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2981278 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor transcription factor that serves as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are key mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases, including psoriasis. This compound exerts its effects by modulating the transcriptional activity of RORγt, thereby inhibiting the expression of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][2][3]
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the interaction of proteins, such as RORγt, with specific DNA sequences in the genome. When coupled with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), it allows for the precise identification of transcription factor binding sites and the assessment of how small molecules like this compound modulate this binding. These application notes provide detailed protocols and data for studying the effects of this compound on RORγt binding to its target genes.
Mechanism of Action of this compound
This compound functions as an inverse agonist, meaning it reduces the basal transcriptional activity of RORγt.[1][4] Its mechanism of action involves interfering with the binding of RORγt to its DNA response elements (ROREs) within the promoter and enhancer regions of target genes.[1][4] Additionally, this compound has been shown to inhibit the interaction of RORγt with co-activator proteins, which are necessary for robust transcriptional activation.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on RORγt activity and target gene expression.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Target | Parameter | Value | Reference |
| RORE-dependent Luciferase Reporter | CHO Tet-on | RORγt | % Inhibition | >95% at 1µM | [1] |
| IL-17 Promoter Activation | Jurkat | RORγt | IC50 | Not specified | [1] |
| Th17 Skewing Assay | Human peripheral blood CD4+ T cells | IL-17A & IL-22 secretion | IC50 | 3.2 nM | [4] |
Table 2: Effect of this compound on RORγt Recruitment to the IL17A Promoter (ChIP-qPCR)
| Treatment | Target Gene Promoter | Fold Enrichment (vs. IgG control) | % Inhibition of RORγt Binding | Reference |
| Vehicle (DMSO) | IL17A | Specific value not provided, but clear enrichment shown | 0% (baseline) | [1] |
| This compound (1µM) | IL17A | Significantly reduced compared to vehicle | ~50% | [1] |
Table 3: Effect of this compound on Th17 Signature Cytokine mRNA Expression
| Treatment | Target Gene | Fold Change (vs. stimulated control) | % Inhibition | Reference |
| This compound (1µM) | IL17A | Significantly decreased | >80% | [1] |
| This compound (1µM) | IL17F | Significantly decreased | >80% | [1] |
| This compound (1µM) | IL22 | Significantly decreased | ~60% | [1] |
Signaling Pathways and Experimental Workflows
RORγt Signaling Pathway in Th17 Differentiation
The differentiation of naïve CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, primarily TGF-β and IL-6, which activate the STAT3 signaling pathway. Activated STAT3, in conjunction with other transcription factors like IRF4 and BATF, induces the expression of RORγt. RORγt then binds to the promoter regions of key Th17 effector genes, including IL17A, IL17F, and IL23R, to drive their transcription. This compound intervenes by inhibiting the binding of RORγt to these target genes, thereby suppressing the Th17 inflammatory phenotype.
Caption: RORγt Signaling Pathway in Th17 Differentiation.
Chromatin Immunoprecipitation (ChIP) Experimental Workflow
The ChIP workflow involves cross-linking protein-DNA complexes in live cells, followed by chromatin fragmentation, immunoprecipitation of the target protein (RORγt), reversal of cross-links, and analysis of the associated DNA by qPCR or sequencing.
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) for RORγt
This protocol is adapted for studying the effect of this compound on RORγt binding to its target gene promoters in a human T cell line (e.g., Jurkat cells) or primary Th17 cells.
Materials:
-
This compound (and vehicle control, e.g., DMSO)
-
Human T cell line (e.g., Jurkat) or primary human CD4+ T cells cultured under Th17-polarizing conditions
-
Formaldehyde (37%)
-
Lysis Buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
Dilution Buffer (1% Triton X-100, 2 mM EDTA, 150 mM NaCl, 20 mM Tris-HCl pH 8.1)
-
Wash Buffer 1 (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl)
-
Wash Buffer 2 (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl)
-
Wash Buffer 3 (0.25 M LiCl, 1% Nonidet P-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
Proteinase K
-
Anti-RORγt antibody (ChIP-grade)
-
Normal Rabbit IgG (Isotype control)
-
Protein A/G magnetic beads
-
DNA purification kit
Procedure:
-
Cell Treatment and Cross-linking:
-
Culture cells to the desired density. Treat with this compound or vehicle for the desired time (e.g., 24 hours).
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle agitation to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with Dilution Buffer.
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with the anti-RORγt antibody or IgG control overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally twice with TE Buffer.
-
Elute the chromatin complexes from the beads by adding Elution Buffer and incubating at 65°C.
-
-
Reverse Cross-links and DNA Purification:
-
Add NaCl to the eluates and incubate overnight at 65°C to reverse the cross-links.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA using a DNA purification kit.
-
Protocol 2: Quantitative PCR (qPCR) for ChIP DNA
Materials:
-
Purified ChIP DNA and Input DNA
-
SYBR Green qPCR Master Mix
-
Primers for target gene promoters (e.g., IL17A, IL17F) and a negative control region
Procedure:
-
Prepare qPCR reactions: Set up reactions for each ChIP sample (RORγt IP and IgG IP) and a corresponding input DNA sample.
-
Perform qPCR: Use a real-time PCR system with standard cycling conditions.
-
Data Analysis:
-
Calculate the percentage of input for each sample using the formula: % Input = 2^((Ct(Input) - log2(dilution factor)) - Ct(IP)) * 100.
-
Calculate the fold enrichment of RORγt binding over the IgG control.
-
Compare the fold enrichment between this compound-treated and vehicle-treated samples to determine the effect of the compound on RORγt binding.
-
Protocol 3: Library Preparation and Sequencing for ChIP-seq
For a genome-wide analysis of RORγt binding, the purified ChIP DNA can be used to generate a sequencing library.
Procedure:
-
DNA Quantification and Quality Control: Quantify the purified ChIP DNA (typically in the range of 1-10 ng) and assess its quality.
-
Library Preparation:
-
Perform end-repair, A-tailing, and adapter ligation according to the manufacturer's protocol for a ChIP-seq library preparation kit.
-
Amplify the library using PCR.
-
Purify the library and assess its size distribution and concentration.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the reference genome.
-
Perform peak calling to identify regions of RORγt enrichment.
-
Annotate peaks to identify associated genes.
-
Perform differential binding analysis to compare RORγt occupancy between this compound-treated and vehicle-treated samples.
-
Motif analysis can be used to confirm the enrichment of ROREs within the identified peaks.
-
Conclusion
The protocols and data presented here provide a framework for investigating the mechanism of action of this compound through Chromatin Immunoprecipitation. By quantifying the effect of this RORγt inverse agonist on the binding of its target transcription factor to key inflammatory genes, researchers can gain valuable insights into its therapeutic potential for autoimmune diseases. The successful application of these methods will contribute to a deeper understanding of RORγt biology and the development of novel anti-inflammatory therapies.
References
- 1. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Gene Expression Analysis Following GSK2981278 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2981278 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[1][2] RORγ, particularly its isoform RORγt, is a key transcription factor in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, IL-22, and IL-23.[3][4] These cytokines are pivotal in the pathogenesis of various autoimmune and inflammatory diseases, such as psoriasis. This compound exerts its effect by binding to RORγ and inhibiting its transcriptional activity, which it achieves by interfering with the binding of RORγ to its DNA response elements on the promoters of target genes like IL17A.[1][3]
Understanding the impact of this compound on the global gene expression profile is crucial for elucidating its full mechanism of action, identifying potential biomarkers of response, and assessing off-target effects. These application notes provide a framework for analyzing gene expression changes in response to this compound treatment using modern molecular biology techniques.
Data Presentation
The following table summarizes the quantitative changes in the expression of key pro-inflammatory cytokine genes following treatment with this compound, as determined by quantitative real-time PCR (qRT-PCR) in relevant in vitro models.
| Gene | Treatment Condition | Fold Change vs. Vehicle Control | Reference |
| IL17A | Jurkat cells stimulated under Th17 polarizing conditions + this compound | Near-complete inhibition | [1][3] |
| IL17F | Human ex vivo skin cultures stimulated under Th17 polarizing conditions + this compound | Significant reduction | [3] |
| IL22 | Human peripheral blood mononuclear cells (PBMCs) stimulated under Th17 skewing conditions + this compound | Potent inhibition (IC50 = 3.2 nM for protein secretion) | [1] |
| IL23A | Human skin resident immune cells stimulated under Th17 conditions + this compound | Significant inhibition (82 ± 9% at 24 hours) | [3] |
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of RORγ and the point of intervention by this compound.
Experimental Protocols
Detailed methodologies for key experiments to analyze gene expression changes following this compound treatment are provided below.
Experimental Workflow
The following diagram outlines the general workflow for a typical gene expression analysis experiment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: Jurkat T cells (or other relevant immune cell lines).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Treatment:
-
Seed cells in multi-well plates at an appropriate density.
-
Treat cells with varying concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
If studying Th17 differentiation, include appropriate polarizing cytokines (e.g., IL-6, TGF-β, IL-23).
-
Incubate for a predetermined time course (e.g., 24, 48, or 72 hours).
-
Perform at least three biological replicates for each condition.
-
-
Cell Harvesting: After treatment, harvest the cells for RNA extraction.
Protocol 2: Total RNA Isolation and Quality Control
-
RNA Extraction:
-
Lyse the harvested cells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA using a commercial kit (e.g., Qiagen RNeasy Kit) following the manufacturer's instructions. This typically involves phase separation, precipitation, and washing steps.[5]
-
-
RNA Quality Control:
-
Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. The ideal A260/A280 ratio is ~2.0.
-
Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) should be ≥ 8 for optimal results in downstream applications like RNA-seq.
-
Protocol 3: Gene Expression Analysis by RNA Sequencing (RNA-seq)
-
Library Preparation:
-
Start with high-quality total RNA (100 ng - 1 µg).
-
mRNA Enrichment (for coding gene expression): Use oligo(dT) magnetic beads to enrich for polyadenylated mRNA.
-
rRNA Depletion (for total RNA sequencing): Alternatively, deplete ribosomal RNA to analyze both coding and non-coding RNA.
-
Fragmentation and Priming: Fragment the enriched/depleted RNA into smaller pieces and prime with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.
-
End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
-
Library Quality Control:
-
Assess the library size distribution using a bioanalyzer.
-
Quantify the library concentration using qPCR.
-
-
Sequencing:
-
Pool multiple libraries for multiplexed sequencing.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.[6]
-
-
Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR or HISAT2.[5]
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq-count.[5]
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon this compound treatment compared to the vehicle control using R packages like DESeq2 or edgeR.[5]
-
Pathway and Functional Enrichment Analysis: Use tools like DAVID or GSEA to identify biological pathways and functions that are significantly enriched in the list of differentially expressed genes.
-
Protocol 4: Validation of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
Primer Design and Validation:
-
Design primers for your target genes (e.g., IL17A, IL17F, IL22, IL23A) and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M) for normalization.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan master mix.
-
Run the qPCR on a real-time PCR instrument. A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[7]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the geometric mean of the Ct values of the housekeeping genes (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the vehicle control.[3]
-
References
- 1. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 2. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]
- 3. RAR-related orphan receptor gamma - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptome analysis of psoriasis in a large case-control sample: RNA-seq provides insights into disease mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ArrayExpress—a public repository for microarray gene expression data at the EBI - PMC [pmc.ncbi.nlm.nih.gov]
Topical Application of GSK2981278 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2981278 is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ), a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1] Th17 cells and their signature cytokines, particularly Interleukin-17A (IL-17A) and IL-17F, are pivotal in the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis.[2][3] By inhibiting RORγ, this compound effectively downregulates the expression of these pro-inflammatory cytokines, offering a targeted therapeutic approach.[1][2] Preclinical studies have demonstrated the efficacy of topically applied this compound in mitigating skin inflammation in animal models, primarily the imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation model in mice.[1][2]
These application notes provide a comprehensive overview of the methodologies for evaluating the topical application of this compound in a murine model of psoriasis. Included are detailed experimental protocols, a summary of key quantitative data from preclinical studies, and diagrams illustrating the relevant signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative data from studies investigating the topical application of this compound in an imiquimod-induced mouse model of psoriasis.
Table 1: Effect of Topical this compound on Epidermal Thickness
| Treatment Group | Concentration | Duration of Treatment | Change in Epidermal Thickness | Reference |
| Placebo Ointment + IMQ | - | 12 days (3 days pre-treatment, 9 days co-treatment) | Increased epidermal thickness | [2] |
| 1% this compound Ointment + IMQ | 1% | 12 days (3 days pre-treatment, 9 days co-treatment) | 23% reduction compared to placebo | [1] |
Table 2: Effect of Topical this compound on Gene and Cytokine Expression in Skin
| Gene/Cytokine | Treatment Concentration | Duration of Treatment | Fold Change/Percent Inhibition | Reference |
| il17a | 1% and 0.1% (in ethanolic solution) | 3 days post-IMQ | Dose-dependent reduction | [2] |
| il17f | 1% and 0.1% (in ethanolic solution) | 3 days post-IMQ | Dose-dependent reduction | [2] |
| il17a | 0.02% (in ointment, ex vivo human skin) | 48 hours | ~50% reduction | [2] |
| il17f | 0.02% (in ointment, ex vivo human skin) | 48 hours | ~50% reduction | [2] |
| il17a, il17f, il22, il19 | 10 μM (ex vivo psoriatic explants) | ~12 hours | ≥50% reduction compared to vehicle | [2] |
| DefB4b, il36g, s100a7a, il-23p19 | 10 μM (ex vivo psoriatic explants) | ~12 hours | Varying degrees of reduction | [2] |
Signaling Pathway and Mechanism of Action
This compound functions as an inverse agonist of RORγ. In Th17 cells, RORγ is essential for the transcriptional activation of genes encoding pro-inflammatory cytokines, most notably IL-17A and IL-17F. This compound binds to RORγ and interferes with its ability to bind to DNA promoter regions of these target genes, thereby inhibiting their transcription and subsequent cytokine production.[1][2] This targeted suppression of the Th17 pathway leads to a reduction in the inflammatory cascade characteristic of psoriasis.
References
Application Notes and Protocols: Dose-Response Analysis of GSK2981278, a RORγ Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2981278 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[1][2] RORγt, an isoform of RORγ, is a critical transcription factor for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[3] These cytokines are key drivers in the pathogenesis of various autoimmune and inflammatory diseases, such as psoriasis.[3][4] this compound exerts its effect by binding to RORγ and inhibiting its transcriptional activity, which includes interfering with RORγ-DNA binding and reducing the interaction with co-activator peptides.[5] This leads to a dose-dependent reduction in Th17-mediated cytokine production.[5] These application notes provide detailed protocols for analyzing the dose-response relationship of this compound in relevant in vitro and in vivo models.
Mechanism of Action: RORγ Signaling in Th17 Cells
RORγt is the master regulator of Th17 cell differentiation. Upon activation by cytokines such as IL-6 and IL-23, STAT3 is activated and promotes the expression of RORγt.[4] RORγt then binds to ROR response elements (ROREs) in the promoter regions of genes encoding for IL-17A, IL-17F, and IL-22, driving their transcription. This compound, as an inverse agonist, binds to RORγt and induces a conformational change that inhibits its ability to recruit co-activators and bind to DNA, thereby suppressing the transcription of these pro-inflammatory cytokines.[5]
Figure 1: Simplified RORγ signaling pathway in Th17 cells and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Cytokine Secretion by this compound
| Assay System | Cytokine Measured | IC50 | Concentration Range Tested | Reference |
| Human CD4+ T cells (Th17 skewing conditions) | IL-17A | 3.2 nM | 0.3 pM - 1000 pM | [1] |
| Human CD4+ T cells (Th17 skewing conditions) | IL-22 | ~3.2 nM | 0.3 pM - 1000 pM | [1] |
| Human Psoriatic Skin Explants (sRICA Assay) | IL-17A | ~0.02% formulation | 0.001% - 4% formulation | [5] |
| Human Psoriatic Skin Explants (sRICA Assay) | IL-17F | ~0.02% formulation | 0.001% - 4% formulation | [5] |
Table 2: In Vivo Efficacy of Topical this compound in a Mouse Model of Psoriasis
| Animal Model | Treatment | Duration | Key Endpoint | Result | Reference |
| Imiquimod (B1671794) (IMQ)-induced psoriasis-like inflammation | 1% this compound ointment (topical) | 3 days | Epidermal Thickness | 23% reduction | [1] |
Experimental Protocols
Protocol 1: In Vitro Th17 Differentiation and Cytokine Inhibition Assay
This protocol details the methodology to assess the dose-dependent effect of this compound on the secretion of IL-17A and IL-22 from primary human CD4+ T cells under Th17 polarizing conditions.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T Cell Isolation Kit
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)
-
Th17 polarizing cytokines: IL-6, IL-23, TGF-β, Anti-IL-4, Anti-IFN-γ
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Human IL-17A and IL-22 ELISA Kits
Procedure:
-
Isolate CD4+ T cells: Isolate CD4+ T cells from human PBMCs using a negative selection magnetic isolation kit according to the manufacturer's instructions.
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 pM to 1 µM. Include a DMSO vehicle control.
-
Cell Plating and Activation:
-
Seed the purified CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add the prepared this compound dilutions to the respective wells.
-
Add the Th17 polarizing cytokine cocktail (final concentrations to be optimized, e.g., IL-6: 20 ng/mL, IL-23: 20 ng/mL, TGF-β: 5 ng/mL, Anti-IL-4: 10 µg/mL, Anti-IFN-γ: 10 µg/mL).
-
Add anti-CD3/anti-CD28 activation beads or use pre-coated plates to stimulate the T cells.
-
-
Incubation: Culture the cells for 5 days at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the culture supernatant.
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of IL-17A and IL-22 in the collected supernatants using commercial ELISA kits.
-
Follow the manufacturer's protocol for the ELISA procedure.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine secretion for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
-
Figure 2: Workflow for the in vitro cytokine inhibition assay.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to determine if this compound inhibits the binding of RORγt to the il17a promoter in Jurkat cells, a human T lymphocyte cell line.[5]
Materials:
-
Jurkat cells
-
This compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Cell lysis buffer, Nuclear lysis buffer
-
Sonicator
-
Anti-RORγt antibody for IP
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A, Proteinase K
-
Reagents for DNA purification (e.g., phenol:chloroform or column-based kit)
-
Primers for qPCR targeting the il17a promoter region
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment: Culture Jurkat cells and treat with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cross-linking: Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Harvest and lyse cells to isolate nuclei.
-
Chromatin Shearing: Resuspend nuclei in nuclear lysis buffer and sonicate to shear chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate a portion of the lysate with an anti-RORγt antibody overnight at 4°C. Use an IgG isotype control in parallel.
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating with Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the RORγt binding site on the il17a promoter.
-
Analyze the amount of precipitated DNA in this compound-treated samples relative to vehicle-treated samples. Normalize to input DNA.
-
-
Data Analysis: A significant reduction in the amount of amplified il17a promoter DNA in the this compound-treated sample compared to the vehicle control indicates that the compound interferes with RORγt binding to its target gene.[5]
Protocol 3: In Vivo Psoriasis-like Skin Inflammation Model
This protocol describes the imiquimod (IMQ)-induced psoriasis model in mice to evaluate the topical efficacy of this compound.[5]
Materials:
-
BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
This compound ointment (e.g., 1% in a suitable vehicle)
-
Vehicle ointment (control)
-
Calipers for measuring ear or skin thickness
-
Reagents for tissue processing (e.g., formalin, paraffin)
-
H&E staining reagents
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Psoriasis-like Lesions:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and/or ear of each mouse for 5-7 consecutive days.
-
-
Topical Treatment:
-
Randomly divide mice into treatment groups (e.g., Vehicle ointment, 1% this compound ointment).
-
Starting from day 1 of IMQ application, apply the topical treatment to the same area a few hours before or after the IMQ application.
-
-
Monitoring and Measurements:
-
Daily, score the severity of skin inflammation based on erythema (redness), scaling, and thickness (Psoriasis Area and Severity Index - PASI).
-
Measure the ear or back skin thickness daily using calipers.
-
-
Endpoint Analysis:
-
At the end of the experiment (e.g., day 6), euthanize the mice.
-
Collect skin tissue samples for histological analysis.
-
Fix tissues in formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltrate.
-
-
Data Analysis: Compare the skin thickness measurements and histological scores between the this compound-treated group and the vehicle control group. A statistically significant reduction in these parameters indicates efficacy.
Figure 3: Experimental workflow for the in vivo imiquimod-induced psoriasis model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2981278 in Ex Vivo Human Skin Explant Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK2981278, a potent and selective inverse agonist of Retinoic acid receptor-related orphan receptor gamma t (RORγt), in ex vivo human skin explant studies. This document outlines the mechanism of action, experimental protocols, and expected outcomes, offering a valuable resource for investigating the therapeutic potential of this compound in inflammatory skin conditions.
Mechanism of Action
This compound functions as a highly potent and selective inverse agonist for RORγt.[1] RORγt is a critical transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F).[1][2] In the context of inflammatory skin diseases like psoriasis, the IL-23/Th17 axis plays a pivotal role in driving the inflammatory cascade. By binding to RORγt, this compound inhibits its transcriptional activity, leading to a significant reduction in the production of Th17 signature cytokines, including IL-17A, IL-17F, IL-22, and IL-23.[1] This targeted approach allows for the localized suppression of key inflammatory mediators within the skin.
Signaling Pathway
The following diagram illustrates the RORγt signaling pathway and the inhibitory action of this compound.
Caption: RORγt Signaling Pathway Inhibition by this compound.
Experimental Protocols
This section details the methodologies for conducting ex vivo human skin explant studies with this compound.
Human Skin Explant Preparation and Culture
This protocol is adapted from established methods for human skin explant culture.[3][4][5][6]
Materials:
-
Freshly obtained human skin from surgical procedures (e.g., abdominoplasty, mammoplasty) stored in a sterile transport medium (e.g., DMEM) at 4°C.
-
Sterile phosphate-buffered saline (PBS)
-
10% povidone-iodine solution and 70% ethanol
-
Sterile surgical instruments (scalpels, forceps)
-
Biopsy punch (e.g., 8 mm diameter)
-
6-well culture plates
-
Sterile gelatin sponges
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Procedure:
-
Decontaminate the skin sample by washing with 10% povidone-iodine solution followed by sterile PBS.
-
Remove subcutaneous fat and connective tissue from the dermal side of the skin using a sterile scalpel.
-
Take full-thickness skin biopsies using an 8 mm biopsy punch.
-
Place a sterile gelatin sponge in each well of a 6-well plate.
-
Saturate the gelatin sponge with culture medium.
-
Place one skin explant, dermal side down, onto the surface of the saturated gelatin sponge, creating an air-liquid interface.
-
Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
This compound Treatment of Skin Explants
This protocol is based on the study by Fowler et al. (2016) which utilized a Skin Resident Immune Cell Activation (sRICA) assay.[1]
Materials:
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Culture medium
-
Th17 polarizing cocktail (e.g., anti-CD3/CD28 antibodies, IL-23, IL-1β)
Procedure:
-
After an initial culture period to allow the explants to stabilize (e.g., 24 hours), pre-treat the skin explants with this compound at the desired concentration (e.g., 10 µM) or vehicle control.[1] The compound should be diluted in the culture medium.
-
Incubate the explants with the compound for 24 hours.
-
To induce an inflammatory response, add a Th17 polarizing cocktail to the culture medium.
-
Continue to culture the explants for an additional 24-48 hours.[1]
-
At the end of the treatment period, harvest the skin explants and the culture supernatant for downstream analysis.
Downstream Analysis
a. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
-
Homogenize the harvested skin explants in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for target genes (e.g., IL17A, IL17F, IL22, IL23A) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
b. Histology and Immunohistochemistry:
-
Fix the skin explants in 10% neutral buffered formalin.
-
Process the fixed tissue and embed in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) to assess tissue morphology and inflammatory cell infiltration.
-
Perform immunohistochemistry using specific antibodies to detect inflammatory markers (e.g., CD3 for T cells, Ki67 for proliferation).
c. Cytokine Analysis of Culture Supernatants:
-
Collect the culture medium at the time of harvest.
-
Centrifuge to remove any cellular debris.
-
Measure the concentration of secreted cytokines (e.g., IL-17A, IL-17F, IL-22) using specific Enzyme-Linked Immunosorbent Assays (ELISAs) or multiplex bead-based assays.
Experimental Workflow
The following diagram outlines the general workflow for studying this compound in ex vivo human skin explants.
Caption: Experimental Workflow for this compound Skin Explant Studies.
Data Presentation
The following tables summarize the expected quantitative data from studies evaluating this compound in ex vivo human skin explants, based on published findings.[1]
Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Stimulated Human Skin Explants
| Target Gene | Treatment (10 µM) | Mean Fold Change vs. Stimulated Control | Standard Deviation |
| IL17A | Vehicle (DMSO) | 1.0 | 0.2 |
| This compound | 0.4 | 0.1 | |
| IL17F | Vehicle (DMSO) | 1.0 | 0.3 |
| This compound | 0.3 | 0.1 | |
| IL22 | Vehicle (DMSO) | 1.0 | 0.25 |
| This compound | 0.6 | 0.15 |
Note: Data are hypothetical and representative of expected outcomes based on published literature. Actual results may vary.
Table 2: Effect of this compound on Secreted Cytokine Levels in Culture Supernatants of Stimulated Human Skin Explants
| Cytokine | Treatment (10 µM) | Concentration (pg/mL) | Standard Deviation (pg/mL) |
| IL-17A | Vehicle (DMSO) | 500 | 120 |
| This compound | 150 | 45 | |
| IL-17F | Vehicle (DMSO) | 300 | 80 |
| This compound | 90 | 30 | |
| IL-22 | Vehicle (DMSO) | 800 | 200 |
| This compound | 400 | 110 |
Note: Data are hypothetical and representative of expected outcomes based on published literature. Actual results may vary.
Conclusion
The use of this compound in ex vivo human skin explant models provides a powerful tool for investigating its therapeutic potential in inflammatory skin diseases. The protocols and information presented here offer a solid foundation for researchers to design and execute robust preclinical studies, contributing to the development of novel topical treatments for conditions such as psoriasis.
References
- 1. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 4. Skin Punch Biopsy Explant Culture for Derivation of Primary Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of GSK2981278
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of GSK2981278, a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ), in high-throughput screening (HTS) assays. This compound effectively inhibits the RORγ-mediated transcriptional activation of the IL-17 promoter by interfering with the binding of RORγ to DNA.[1][2] This leads to a marked reduction in the secretion of pro-inflammatory Th17 cytokines, including IL-17A and IL-22.[1] These protocols are designed to enable researchers to efficiently screen for and characterize modulators of the RORγ pathway.
Introduction to this compound
This compound is a small molecule inverse agonist of RORγ with high potency and selectivity.[1] RORγ is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the production of their signature cytokines, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORγ activity, this compound presents a targeted approach for the discovery of novel therapeutics.
Chemical Information:
| Property | Value |
| IUPAC Name | N-(4-ethylphenyl)-3-(hydroxymethyl)-N-(2-methylpropyl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide |
| CAS Number | 1474110-21-8[1] |
| Molecular Formula | C25H35NO5S[1] |
| Molecular Weight | 461.6 g/mol [1] |
RORγ Signaling Pathway and Mechanism of Action of this compound
RORγ, upon activation, binds to ROR Response Elements (ROREs) in the promoter regions of target genes, such as IL17A and IL17F, initiating their transcription. This process is central to the function of Th17 cells. This compound exerts its inhibitory effect by binding to the ligand-binding domain of RORγ, which prevents the recruitment of co-activators and interferes with the binding of the receptor to DNA. This inverse agonism leads to the suppression of Th17 cytokine production.
References
Application Notes and Protocols for GSK2981278 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2981278 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. By inhibiting RORγ, this compound effectively downregulates the expression of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), and Interleukin-22 (IL-22).[1] These application notes provide detailed protocols for the preparation and use of this compound in various cell culture experiments to study its effects on RORγ-mediated signaling pathways.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₅H₃₅NO₅S |
| Molecular Weight | 461.61 g/mol |
| CAS Number | 1474110-21-8 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (≥ 92 mg/mL) and Ethanol (≥ 92 mg/mL). Insoluble in water. |
| Storage | Store the solid compound at -20°C for up to 3 years. Store stock solutions in aliquots at -80°C for up to 1 year to avoid repeated freeze-thaw cycles. |
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.62 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Note on Stability in Cell Culture Media: Specific data on the half-life of this compound in cell culture media is not readily available. As with many small molecules, stability can be affected by factors such as media composition, serum concentration, pH, and incubation time.[2] For long-term experiments (e.g., >24 hours), it is advisable to refresh the media with a new dilution of this compound to ensure a consistent concentration.
Signaling Pathway Modulated by this compound
This compound targets the RORγt transcription factor, which is pivotal for the differentiation of Th17 cells and the subsequent production of inflammatory cytokines. The simplified signaling pathway is illustrated below.
Experimental Protocols
Cell Culture
Jurkat Cells (Human T lymphocyte)
-
Growth Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere with 5% CO₂. Cell density should be maintained between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
CHO-K1 Cells (Chinese Hamster Ovary)
-
Growth Medium: Ham's F-12K medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Grow as a monolayer at 37°C in a humidified atmosphere with 5% CO₂. Subculture when cells reach 80-90% confluency.
RORγ Reporter Assay in CHO-K1 Cells
This assay measures the ability of this compound to inhibit RORγ-mediated transcription of a luciferase reporter gene. A stable CHO-K1 cell line expressing a ROR-responsive element (RORE) upstream of a luciferase gene is required.
Workflow:
Protocol:
-
Seed CHO-K1 cells stably expressing the RORE-luciferase reporter into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of growth medium.
-
Incubate the plate overnight at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in growth medium. A typical concentration range would be from 1 pM to 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Add the this compound dilutions and vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions of the luciferase assay kit.
-
Calculate the percent inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Inhibition of IL-17A and IL-22 Secretion from Human Th17 Cells
This protocol describes the differentiation of primary human CD4+ T cells into Th17 cells and the subsequent measurement of IL-17A and IL-22 inhibition by this compound.
Protocol:
-
Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using a commercially available isolation kit.
-
Activate the naïve CD4+ T cells with plate-bound anti-CD3 (e.g., 5 µg/mL) and soluble anti-CD28 (e.g., 2 µg/mL) antibodies.
-
Culture the activated T cells in a Th17 polarizing medium containing:
-
Recombinant human IL-6 (e.g., 20 ng/mL)
-
Recombinant human TGF-β1 (e.g., 5 ng/mL)
-
Recombinant human IL-1β (e.g., 10 ng/mL)
-
Recombinant human IL-23 (e.g., 20 ng/mL)
-
Anti-IFN-γ antibody (e.g., 10 µg/mL)
-
Anti-IL-4 antibody (e.g., 10 µg/mL)
-
-
Add serial dilutions of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) to the cultures at the time of activation.
-
Culture the cells for 3-5 days at 37°C with 5% CO₂.
-
Collect the cell culture supernatants and measure the concentrations of IL-17A and IL-22 using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculate the percent inhibition of cytokine secretion and determine the IC₅₀ value.[1]
Chromatin Immunoprecipitation (ChIP) Assay in Jurkat Cells
This protocol outlines the procedure to determine if this compound inhibits the binding of RORγt to the IL17A promoter in Jurkat cells.[3]
Protocol:
-
Culture Jurkat cells to a density of approximately 1 x 10⁶ cells/mL.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for a predetermined time (e.g., 4-24 hours).
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-RORγt antibody or an isotype control IgG.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Quantify the amount of the IL17A promoter region in the immunoprecipitated DNA using quantitative real-time PCR (qPCR) with primers specific for the RORγt binding site on the IL17A promoter.
-
Analyze the data as a percentage of input DNA and compare the enrichment between this compound-treated and vehicle-treated cells.
Quantitative Real-Time PCR (qRT-PCR) for IL-17A and IL-22 mRNA Expression
This protocol is for measuring the effect of this compound on the mRNA expression of IL17A and IL22 in differentiated Th17 cells.
Protocol:
-
Differentiate and treat human CD4+ T cells with this compound as described in the "Inhibition of IL-17A and IL-22 Secretion from Human Th17 Cells" protocol.
-
After the desired incubation period (e.g., 48-72 hours), harvest the cells.
-
Isolate total RNA from the cells using a commercially available RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers and probes specific for human IL17A, IL22, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method to determine the fold change in mRNA levels in this compound-treated cells compared to vehicle-treated cells.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound.
| Assay | Cell Type | Parameter | IC₅₀ (nM) | Reference |
| IL-17A Secretion | Human Peripheral Blood CD4+ T Cells | Cytokine Inhibition | 3.2 | [1] |
| IL-22 Secretion | Human Peripheral Blood CD4+ T Cells | Cytokine Inhibition | 3.2 | [1] |
| RORE-Luciferase Reporter | Doxycycline-inducible CHO stable cell line | Transcriptional Inhibition | Not explicitly stated, but effective at low nanomolar concentrations | [1] |
| il17a Promoter Activation | Jurkat Cells | Transcriptional Inhibition | Dose-responsive inhibition observed | [1] |
| Cell Viability | CHO Tet-on cell line | Cytotoxicity | No significant effect up to 10 µM | [1] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of cytokine secretion | - this compound degradation- Suboptimal Th17 polarization- Incorrect this compound concentration | - Prepare fresh this compound dilutions for each experiment.- Optimize cytokine concentrations and cell density for Th17 differentiation.- Verify the concentration of the this compound stock solution. |
| High background in luciferase assay | - High basal RORγ activity- Reporter plasmid issues | - Titrate the amount of RORγ expression vector if using transient transfection.- Use a minimal promoter-luciferase construct as a negative control. |
| Low signal in ChIP-qPCR | - Inefficient immunoprecipitation- Poor antibody quality- Insufficient cross-linking | - Optimize sonication to ensure proper chromatin fragmentation.- Use a ChIP-validated RORγt antibody.- Optimize formaldehyde cross-linking time and concentration. |
| Variability in qRT-PCR results | - RNA degradation- Inefficient reverse transcription- Primer/probe issues | - Use an RNase-free workflow and check RNA integrity.- Use a high-quality reverse transcriptase and optimize reaction conditions.- Validate primer/probe efficiency and specificity. |
Conclusion
This compound is a valuable tool for studying the role of RORγ in Th17-mediated immune responses. The protocols provided here offer a framework for investigating the cellular effects of this potent inverse agonist. Careful attention to experimental detail, including proper handling of the compound and optimization of cell-based assays, will ensure reliable and reproducible results.
References
Application Notes and Protocols for Flow Cytometry Analysis of Th17 Cells with GSK2981278
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of signature cytokines, including Interleukin-17A (IL-17A) and IL-22. These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation and function of Th17 cells are governed by the master transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt).[1]
GSK2981278 is a potent and selective inverse agonist of RORγt.[2] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a significant reduction in the production of Th17-associated cytokines.[2][3][4] This makes this compound a valuable tool for studying Th17 cell biology and a potential therapeutic agent for Th17-mediated diseases.
These application notes provide a detailed protocol for the in vitro differentiation of human Th17 cells and their subsequent analysis by flow cytometry to assess the inhibitory effect of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound and markers for Th17 cell identification.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Type | Reference |
| RORγt | IC50 (Co-activator Recruitment) | 20 nM | Human PBMCs | |
| IL-17A & IL-22 Secretion | IC50 | 3.2 nM | Human CD4+ T cells | [5] |
| IL-17 Production | IC50 | 63 nM | Human PBMCs |
Table 2: Key Markers for Flow Cytometry Analysis of Human Th17 Cells
| Marker Type | Marker | Localization | Function/Significance |
| Lineage | CD4 | Surface | T helper cell lineage marker |
| Master Transcription Factor | RORγt | Intracellular | Key transcription factor for Th17 differentiation |
| Signature Cytokine | IL-17A | Intracellular | Hallmark cytokine of Th17 cells |
| Effector Cytokine | IL-22 | Intracellular | Cytokine produced by Th17 cells, involved in tissue inflammation and repair[6][7] |
| Surface Marker | CCR6 | Surface | Chemokine receptor often expressed on Th17 cells[8] |
Signaling Pathway and Experimental Workflow
Th17 Differentiation and Inhibition by this compound
The differentiation of naïve CD4+ T cells into Th17 cells is a complex process initiated by T cell receptor (TCR) stimulation in the presence of a specific cytokine milieu. Transforming growth factor-beta (TGF-β) and pro-inflammatory cytokines such as IL-6, IL-1β, and IL-23 are crucial for inducing the expression of RORγt.[9][10] RORγt then drives the transcriptional program of Th17 cells, leading to the production of IL-17A and other effector molecules. This compound, as a RORγt inverse agonist, directly binds to RORγt and inhibits its ability to promote gene transcription, thereby blocking Th17 differentiation and function.[3][5]
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the key steps for assessing the effect of this compound on Th17 cell differentiation and cytokine production using flow cytometry.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Th17 Cells from PBMCs
This protocol describes the differentiation of Th17 cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Human Anti-CD3 Antibody (plate-bound)
-
Human Anti-CD28 Antibody (soluble)
-
Recombinant Human IL-6
-
Recombinant Human IL-1β
-
Recombinant Human TGF-β1
-
Recombinant Human IL-23
-
Anti-IFN-γ Neutralizing Antibody
-
Anti-IL-4 Neutralizing Antibody
-
This compound (in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Prepare Culture Plates: Coat 24-well tissue culture plates with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash plates with sterile PBS before use.
-
Culture Th17 Cells:
-
Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine) at a density of 1-2 x 10^6 cells/mL.
-
Add the following to the cell suspension for Th17 polarizing conditions:
-
Plate the cell suspension into the anti-CD3 coated wells.
-
-
Treat with this compound:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested concentration range is 0.1 nM to 100 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the this compound dilutions or vehicle control to the respective wells at the beginning of the culture.
-
-
Incubate: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Flow Cytometry Analysis of Th17 Cells
This protocol details the staining procedure for identifying Th17 cells and analyzing the effects of this compound.
Materials:
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A or Monensin
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD4
-
Anti-Human IL-17A
-
Anti-Human RORγt
-
Anti-Human IL-22 (optional)
-
Isotype control antibodies
-
Procedure:
-
Cell Restimulation:
-
Approximately 4-6 hours before staining, restimulate the differentiated T cells to enhance intracellular cytokine detection.
-
Add PMA (e.g., 20-50 ng/mL), Ionomycin (e.g., 0.5-1 µg/mL), and a protein transport inhibitor like Brefeldin A (e.g., 5-10 µg/mL) or Monensin to each well.[11][12]
-
Incubate for 4-6 hours at 37°C.
-
-
Harvest and Surface Stain:
-
Harvest the cells from the culture plates and wash with FACS buffer.
-
Resuspend the cells in FACS buffer containing the anti-CD4 antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Following the manufacturer's instructions for the Fixation/Permeabilization buffer kit, fix and permeabilize the cells. This step is crucial for allowing intracellular antibodies to access their targets.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in the permeabilization buffer.
-
Add the anti-IL-17A, anti-RORγt, and/or anti-IL-22 antibodies, along with corresponding isotype controls in separate tubes.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on CD4+ T cells first, and then analyze the expression of IL-17A and RORγt within this population to determine the percentage of Th17 cells and the effect of this compound on their frequency and cytokine expression levels.
-
Conclusion
This document provides a comprehensive guide for utilizing this compound to study Th17 cell biology. The provided protocols for in vitro Th17 differentiation and flow cytometric analysis, along with the summarized quantitative data and pathway diagrams, offer a robust framework for researchers investigating the role of RORγt and the therapeutic potential of its inhibitors in the context of Th17-mediated immunity and disease. Careful optimization of cell culture conditions and antibody titrations is recommended for achieving the best results.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 5. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-22 is required for Th17 cell-mediated pathology in a mouse model of psoriasis-like skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IL-22 is required for Th17 cell–mediated pathology in a mouse model of psoriasis-like skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circulating Th17, Th22, and Th1 cells are increased in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 11. antbioinc.com [antbioinc.com]
- 12. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols: GSK2981278 in Co-culture Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2981278 is a potent and highly selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a critical transcription factor that governs the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation in a variety of autoimmune diseases.[2][3][4][5] By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines central to the inflammatory cascade, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][6] Preclinical studies have demonstrated that this compound significantly hinders the production of these Th17 signature cytokines in various in vitro and human tissue-based models.[1]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in co-culture models of inflammation. Such models are invaluable for studying the complex interplay between different cell types in inflammatory processes and for evaluating the efficacy of therapeutic agents in a more physiologically relevant context. The provided protocols are designed to be adaptable for specific research needs in areas such as dermatology (psoriasis) and gastroenterology (inflammatory bowel disease).
Mechanism of Action: RORγt Inhibition
This compound exerts its anti-inflammatory effects by acting as an inverse agonist for RORγt. In the nucleus of Th17 cells, RORγt binds to specific DNA response elements and recruits co-activators to initiate the transcription of genes encoding for pro-inflammatory cytokines. This compound binds to the ligand-binding domain of RORγt, inducing a conformational change that promotes the recruitment of co-repressors instead of co-activators. This action actively represses the transcription of RORγt target genes, leading to a significant reduction in the production and secretion of IL-17A, IL-17F, and other key cytokines that drive inflammatory responses.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound on key inflammatory markers.
Table 1: In Vitro Inhibition of Cytokine Secretion by this compound
| Cell Type | Cytokine | IC50 (nM) | Notes |
| Human peripheral blood CD4+ T cells | IL-17A | 3.2 | Cells cultured under Th17 skewing conditions for 5 days.[6] |
| Human peripheral blood CD4+ T cells | IL-22 | > 3.2 | Inhibition was concentration-dependent but less complete than for IL-17A. |
Table 2: Effect of this compound on Gene Expression in Ex Vivo Psoriatic Skin Explants
| Gene | Treatment | Fold Change vs. Vehicle | Time Point |
| IL17A | 10 µM this compound | Significantly Reduced | 12 hours |
| IL17F | 10 µM this compound | Significantly Reduced | 12 hours |
| IL22 | 10 µM this compound | Significantly Reduced | 12 hours |
| IL23 | 10 µM this compound | Significantly Reduced | 12 hours |
Note: Specific fold-change values were not provided in the source material, but a significant reduction was reported.
Experimental Protocols
Protocol 1: Keratinocyte and Th17 Co-culture Model for Psoriasis Research
This protocol describes a non-contact co-culture system using transwell inserts to investigate the effect of this compound on the interaction between keratinocytes and differentiated Th17 cells, mimicking aspects of psoriatic inflammation.
Materials:
-
Human epidermal keratinocytes (primary or cell line, e.g., HaCaT)
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD4+ T cell isolation kit
-
Th17 differentiation supplement kit (containing IL-1β, IL-6, IL-23, TGF-β, and anti-IFN-γ/anti-IL-4 antibodies)
-
Keratinocyte growth medium
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
This compound (with appropriate solvent, e.g., DMSO)
-
Transwell inserts (0.4 µm pore size)
-
24-well plates
-
ELISA kits for human IL-17A, IL-8, and other relevant cytokines
-
RNA isolation and qPCR reagents
Methodology:
-
Keratinocyte Seeding:
-
Seed human keratinocytes in the bottom chamber of a 24-well plate at a density of 5 x 104 cells/well in keratinocyte growth medium.
-
Culture for 24-48 hours to allow for adherence and formation of a sub-confluent monolayer.
-
-
Th17 Cell Differentiation:
-
Isolate CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit.
-
Culture the naive CD4+ T cells in RPMI-1640 supplemented with 10% FBS, penicillin-streptomycin, and the Th17 differentiation supplement cocktail for 3-5 days.
-
Confirm Th17 differentiation by intracellular staining for IL-17A and flow cytometry or by measuring IL-17A in the culture supernatant via ELISA.
-
-
Co-culture Setup:
-
Once keratinocytes are ready and Th17 cells are differentiated, replace the medium in the keratinocyte-containing wells with fresh, serum-free medium.
-
Place transwell inserts into the wells.
-
Add the differentiated Th17 cells to the upper chamber of the transwell inserts at a density of 5 x 105 cells/insert in serum-free RPMI-1640.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Add this compound or vehicle control to both the upper and lower chambers of the co-culture system. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
-
Incubation and Sample Collection:
-
Incubate the co-culture plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, collect the culture supernatants from both the upper and lower chambers for cytokine analysis.
-
Lyse the keratinocytes in the bottom wells for RNA extraction and subsequent qPCR analysis of inflammatory gene expression (e.g., IL8, S100A7).
-
-
Analysis:
-
Quantify the concentration of IL-17A in the upper chamber supernatant and IL-8 (and other chemokines) in the lower chamber supernatant using ELISA.
-
Analyze the gene expression of relevant inflammatory markers in the keratinocytes by qPCR.
-
Assess keratinocyte proliferation or viability if required, using assays such as MTT or BrdU incorporation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving group 3 innate lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK2981278 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the solubility and stability of GSK2981278, a potent and selective RORγ (Retinoic acid receptor-related orphan receptor gamma) inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inverse agonist of the nuclear receptor RORγ. It functions by binding to RORγ and inhibiting its transcriptional activity. This leads to the suppression of Th17 cell differentiation and a reduction in the production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1][2] Its mode of action involves interfering with the binding of RORγ to DNA and diminishing its interaction with co-activator proteins.
Q2: What are the recommended solvents for dissolving this compound?
This compound exhibits varying solubility in common laboratory solvents. For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are recommended. It has limited solubility in aqueous solutions like phosphate-buffered saline (PBS).
Q3: How should I store this compound for long-term use?
The solid form of this compound is stable for at least four years when stored at -20°C.[2] For stock solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. DMSO stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year.[1]
Q4: I'm observing precipitation when preparing my working solution. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue due to the poor aqueous solubility of this compound. Refer to the Troubleshooting Guide below for detailed steps on how to address this. Using co-solvents or specialized formulation buffers can help maintain solubility.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound
Symptoms:
-
The compound does not fully dissolve in the chosen solvent.
-
Visible particulate matter remains after vortexing or sonication.
Possible Causes:
-
Incorrect solvent selection.
-
The concentration exceeds the solubility limit in the chosen solvent.
-
The quality of the solvent is poor (e.g., DMSO that has absorbed moisture).
Solutions:
-
Verify Solvent Choice: Ensure you are using an appropriate solvent based on the solubility data provided in Table 1.
-
Check Concentration: Do not exceed the known solubility limits. If a higher concentration is required, consider a different solvent or a co-solvent system.
-
Use Fresh, High-Quality Solvents: Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce the solubility of this compound.
-
Gentle Warming and Sonication: Aid dissolution by gently warming the solution (to no more than 37°C) and using a bath sonicator.
Issue 2: Precipitation of this compound in Aqueous Media
Symptoms:
-
A clear stock solution in an organic solvent becomes cloudy or forms a precipitate when diluted in aqueous buffers (e.g., PBS, cell culture media).
Possible Causes:
-
Low aqueous solubility of this compound.
-
The final concentration of the organic solvent in the aqueous medium is too low to maintain solubility.
Solutions:
-
Minimize Final DMSO Concentration: While preparing working solutions, ensure the final concentration of DMSO is kept as low as possible (typically <0.5%) to minimize solvent effects on your experiment.
-
Use a Co-Solvent Formulation: For in vivo or cell-based assays requiring higher concentrations in aqueous media, consider using a co-solvent system. A detailed protocol is provided in the Experimental Protocols section.
-
Prepare Fresh Working Solutions: Due to potential stability issues in aqueous solutions, it is highly recommended to prepare working solutions immediately before use.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration |
| Dimethylformamide (DMF) | 30 mg/mL |
| Ethanol | 15 mg/mL |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Data sourced from supplier information.[2]
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years[2] |
| DMSO Stock Solution | -20°C | Up to 1 year[1] |
| DMSO Stock Solution | -80°C | Up to 2 years[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume based on the molecular weight of 461.61 g/mol ). c. Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary. d. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C as recommended in Table 2.
Protocol 2: Preparation of a Working Solution using a Co-Solvent System
This protocol is adapted from a formulation used for in vivo studies and can be suitable for in vitro assays requiring higher concentrations in a more aqueous environment.
-
Materials: this compound stock solution in DMSO (e.g., 25 mg/mL), PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure (for a 1 mL working solution): a. To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution. b. Mix thoroughly until a clear solution is obtained. c. Add 50 µL of Tween-80 and mix again until the solution is clear. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix well. e. This formulation should be prepared fresh and used immediately. The final concentration of this compound in this example is 2.5 mg/mL.
Visualizations
Caption: Mechanism of action of this compound in Th17 cells.
References
Technical Support Center: Optimizing GSK2981278 Concentration In Vitro
Welcome to the technical support center for the in vitro application of GSK2981278. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[1][2] Its primary mechanism involves interfering with the binding of RORγ to DNA, which in turn inhibits the transcriptional activation of target genes.[3] This leads to a marked reduction in the production of pro-inflammatory cytokines, particularly Interleukin-17A (IL-17A) and Interleukin-22 (IL-22), which are signature cytokines of Th17 cells.[1][3]
Q2: What is a typical effective concentration range for this compound in in vitro assays?
A2: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, it is a highly potent compound. For instance, in cultures of human peripheral blood mononuclear cells (PBMCs) skewed towards a Th17 phenotype, this compound has been shown to inhibit IL-17A and IL-22 secretion with an IC50 of 3.2 nM.[1] Significant inhibition of cytokine expression has been observed at concentrations as low as 30 pM.[3] For initial experiments, a concentration range spanning from picomolar to low micromolar is recommended.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[2] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO. To prepare a working solution, the stock can be serially diluted in your cell culture medium. It is crucial to ensure the final DMSO concentration in your assay is minimal (typically below 0.1%) to avoid solvent-induced cellular toxicity or off-target effects. For in vivo formulations, solutions in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used.[1]
Q4: Is this compound selective for RORγ?
A4: Yes, this compound has demonstrated high selectivity for RORγ over other related nuclear receptors, such as RORα.[3] Studies have shown that it has no significant effect on RORα-dependent activation.[2][3] Furthermore, profiling against a broad panel of biological targets has indicated a low probability of significant off-target interactions.[3]
Troubleshooting Guides
Issue 1: this compound precipitates in the culture medium.
-
Question: I observed precipitation after diluting my this compound stock solution into the cell culture medium. What should I do?
-
Answer: Precipitation can occur if the solubility limit of the compound is exceeded in the aqueous medium. Here are some troubleshooting steps:
-
Lower the Final Concentration: Attempt to use a lower final concentration of this compound if your experimental design allows.
-
Optimize Dilution Method: Instead of adding the concentrated stock directly to the full volume of media, perform serial dilutions. Create an intermediate dilution in a smaller volume of serum-free medium first, and then add this to the final volume of complete medium.
-
Pre-warm the Medium: Adding the compound to pre-warmed (37°C) media can sometimes help maintain solubility.
-
Increase Serum Concentration: The presence of proteins in fetal bovine serum (FBS) can aid in stabilizing hydrophobic compounds. If you are using low-serum or serum-free conditions, consider if a higher serum concentration is permissible for your experiment.
-
Sonication: If precipitation occurs during the preparation of the stock solution, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Issue 2: High background or no effect observed in the assay.
-
Question: I am not seeing the expected inhibitory effect of this compound on IL-17 production, or the background signal in my assay is too high. What could be the problem?
-
Answer: This can be due to several factors related to the compound, the cells, or the assay itself.
-
Confirm Compound Activity: Ensure the integrity of your this compound stock. Improper storage (store at -20°C for up to one year or -80°C for up to two years in solvent) can lead to degradation.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
-
Optimize Cell Conditions:
-
Cell Health: Ensure your cells are healthy and viable.
-
Th17 Differentiation: Confirm that your Th17 polarizing conditions are optimal for inducing IL-17 expression in your control wells.
-
-
Assay-Specific Troubleshooting:
-
Use Phenol (B47542) Red-Free Medium: For colorimetric or fluorescent assays, phenol red in the medium can increase background signals.
-
Wash Cells: For adherent cells, a gentle wash with PBS before adding assay reagents can remove residual compound and interfering media components.
-
Include Proper Controls: Always include vehicle-only (e.g., DMSO) controls to determine the baseline for 100% cytokine production and "media only" or "cells only" controls to assess background signals.
-
-
Issue 3: Unexpected or off-target effects are observed.
-
Question: I am observing cellular effects that are not consistent with the known mechanism of RORγ inhibition. Could these be off-target effects?
-
Answer: While this compound is highly selective, it is always important to consider the possibility of off-target effects, especially at higher concentrations.[3][4]
-
Concentration-Dependence: Determine if the unexpected effects are dose-dependent. Off-target effects often manifest at higher concentrations. Try to use the lowest effective concentration possible.
-
Use Control Compounds: Include a structurally unrelated RORγ inverse agonist as a positive control to see if it phenocopies the effects of this compound.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing RORγ to see if this can reverse the observed phenotype.
-
Consult Literature on Off-Target Effects: Review literature for known off-target effects of this class of compounds. While this compound has a clean profile, general off-target effects of small molecules can include interactions with kinases or other receptors.[4][5]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Type | Parameter Measured | IC50 / Effective Concentration | Reference |
| Th17 Skewing Assay | Human PBMCs | IL-17A & IL-22 Secretion | IC50 = 3.2 nM | [1] |
| Th17 Skewing Assay | Human PBMCs | il17a, il17f, il22 mRNA | ≥50% reduction at ≥30 pM | [3] |
| RORγt Reporter Assay | Doxycycline-inducible CHO cells | RORE-dependent luciferase activation | Potent inhibition (specific values not detailed) | [3] |
| Endogenous il17a Expression | Jurkat cells | il17a mRNA levels | Dose-responsive repression | [3] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Assay Type | Recommended Starting Range | Notes |
| Cytokine Secretion Assays (ELISA, Luminex) | 10 pM - 1 µM | A wide range is recommended to capture the full dose-response curve. |
| Reporter Gene Assays | 100 pM - 10 µM | Higher concentrations may be needed depending on the reporter system. |
| Gene Expression Analysis (qPCR, RNA-seq) | 10 pM - 1 µM | Similar to cytokine assays, as gene expression changes precede protein secretion. |
| Chromatin Immunoprecipitation (ChIP) | 100 nM - 1 µM | Higher concentrations may be required to ensure sufficient target engagement. |
Experimental Protocols
Protocol 1: Th17 Differentiation and Cytokine Inhibition Assay
-
Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Th17 Polarization: Add the this compound dilutions or vehicle control to the cells. Induce Th17 differentiation by adding a cocktail of anti-CD3/anti-CD28 antibodies, along with polarizing cytokines such as IL-1β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 antibodies.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Cytokine Analysis: Measure the concentration of IL-17A and IL-22 in the supernatant using an ELISA or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: Calculate the IC50 value for the inhibition of each cytokine.
Protocol 2: RORγt-dependent Reporter Gene Assay
-
Cell Line: Use a stable cell line, such as Chinese Hamster Ovary (CHO) cells, that has been engineered to express RORγt under an inducible promoter (e.g., tetracycline-inducible) and contains a luciferase reporter gene driven by a ROR response element (RORE).
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induction of RORγt Expression: Induce the expression of RORγt by adding the appropriate inducer (e.g., doxycycline) to the culture medium.
-
Compound Treatment: Add serial dilutions of this compound or a vehicle control to the cells.
-
Incubation: Incubate the plate for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Determine the effect of this compound on RORE-dependent luciferase activity relative to the vehicle control.
Mandatory Visualizations
Caption: RORγ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro cytokine inhibition assay with this compound.
Caption: Troubleshooting flowchart for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2981278 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GSK2981278 in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in cellular assays?
Based on available preclinical data, this compound is a highly potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ).[1][2] Off-target effects are a critical consideration in drug development, and this compound was evaluated for potential in vivo off-target activities using the BioMAP® Diversity Plus System™.[1] This platform utilizes a panel of primary human cell-based assays to predict a compound's in vivo signature. The results of this profiling indicated that the effects of this compound are selective for IL-17 family cytokines, which are downstream of RORγ activation.[1]
Q2: How was the selectivity of this compound against other nuclear receptors determined?
While specific broad-panel screening data against a wide range of nuclear receptors is not detailed in publicly available literature, the selectivity of RORγ inverse agonists is a key aspect of their development. For instance, the development of similar RORγ modulators has involved profiling against other nuclear receptors like RORα, LXR, and FXR to ensure selectivity.[3]
Q3: My cells are showing unexpected phenotypes after treatment with this compound. What could be the cause?
While this compound has been shown to be selective, unexpected cellular phenotypes can arise from several factors:
-
Compound Purity and Stability: Ensure the purity of your this compound lot and that it has been stored correctly to prevent degradation.
-
Vehicle Effects: The vehicle used to dissolve this compound (e.g., DMSO) can have effects on cells at certain concentrations. Always include a vehicle-only control in your experiments.
-
Cell-Type Specific Effects: The response to RORγ inhibition can be highly cell-type dependent. The specific cellular context of your assay may reveal previously uncharacterized downstream effects of on-target RORγ inhibition.
-
Experimental Variability: Uncontrolled variables in your experimental setup could contribute to unexpected results.
We recommend a thorough review of your experimental protocol and a comparison with the methodologies outlined in the published literature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected changes in gene expression unrelated to the IL-17 pathway. | 1. Off-target effects not detected in initial screens.2. Indirect effects of RORγ inhibition in your specific cell model.3. Compound degradation or impurity. | 1. Perform dose-response experiments to see if the effect is concentration-dependent.2. Use a structurally different RORγ inverse agonist as a control to see if the effect is specific to this compound or a class effect.3. Verify the identity and purity of your compound stock. |
| Observed cytotoxicity at concentrations expected to be non-toxic. | 1. Cell line hypersensitivity.2. Sub-optimal culture conditions.3. Issues with compound solubility or aggregation. | 1. Perform a cell viability assay (e.g., MTT, Trypan Blue) across a range of this compound concentrations.2. Ensure your cell culture conditions are optimal and consistent.3. Check for compound precipitation in your culture media. |
| Inconsistent results between experimental replicates. | 1. Variability in cell passage number or density.2. Inconsistent compound dosing.3. Technical variability in the assay readout. | 1. Standardize cell culture parameters.2. Prepare fresh dilutions of this compound for each experiment.3. Include appropriate positive and negative controls in each replicate. |
Quantitative Data Summary
The following tables summarize the on-target potency and selectivity of this compound based on published data. No quantitative data for off-target interactions are available in the public domain.
Table 1: On-Target Cellular Potency of this compound
| Assay | Cell Type | Parameter Measured | IC50 | Reference |
| Th17 Skewing Assay | Human Peripheral Blood T Cells | IL-17A and IL-22 protein secretion | 3.2 nM | [2] |
Experimental Protocols
Protocol: Inhibition of IL-17A and IL-22 Secretion in Human Peripheral Blood T Cells
This protocol is adapted from studies demonstrating the on-target activity of this compound.[2]
1. Cell Isolation and Culture:
- Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
- Culture PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
2. Th17 Skewing Conditions:
- Plate PBMCs at a density of 1 x 10^6 cells/mL.
- To induce Th17 differentiation, stimulate the cells with anti-CD3/anti-CD28 beads, along with a cocktail of Th17-polarizing cytokines (e.g., IL-1β, IL-6, IL-23) and anti-IFN-γ and anti-IL-4 neutralizing antibodies.
3. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Serially dilute this compound to the desired concentrations (e.g., 0.3 pM to 1000 pM) in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Add the this compound dilutions to the cell cultures at the time of stimulation. Include a vehicle-only (DMSO) control.
4. Incubation:
- Incubate the cultures for 5 days at 37°C in a 5% CO2 incubator.
5. Measurement of Cytokine Secretion:
- After the incubation period, centrifuge the plates and collect the culture supernatants.
- Measure the concentrations of IL-17A and IL-22 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
- Calculate the percent inhibition of cytokine secretion for each this compound concentration relative to the vehicle control.
- Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: GSK2981278 Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers assessing the cytotoxicity of GSK2981278 in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[1][2] Its primary mechanism of action is to inhibit the transcriptional activity of RORγ, which in turn blocks the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and IL-22.[1][3] It achieves this by interfering with the binding of RORγ to DNA and reducing the recruitment of co-activators.[3]
Q2: Is this compound expected to be cytotoxic to primary cells?
The primary mechanism of this compound is not direct cytotoxicity. As a RORγ inverse agonist, its main function is to modulate immune responses by inhibiting Th17 cell differentiation and function.[4] However, like any compound, it can exhibit cytotoxicity at high concentrations or due to off-target effects. The sensitivity of primary cells to this compound can also vary depending on the cell type and their reliance on the RORγ signaling pathway.
Q3: At what concentration should I start my cytotoxicity experiments with this compound?
It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type.[5] Based on in vitro studies, this compound shows potent inhibition of IL-17A secretion with an IC50 of 3.2 nM.[1] A broad range of concentrations, for example from 1 nM to 10 µM, could be a good starting point for a dose-response curve to identify a potential cytotoxic threshold.
Q4: How can I differentiate between on-target and off-target cytotoxicity?
To determine if the observed cytotoxicity is due to the intended inhibition of RORγ, several control experiments can be performed:
-
Use a structurally related inactive control compound: This can help distinguish between specific and non-specific toxicity.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in cytotoxicity assay | Contamination of cell culture; Incompatible assay reagents with the culture medium. | Ensure aseptic techniques; Use a different cytotoxicity assay or test for interference of the medium with the assay reagents. |
| Inconsistent results between experiments | Variability in primary cell donors; Inconsistent cell density at the time of treatment; Inconsistent preparation of this compound. | If possible, use cells from the same donor for a set of experiments. Seed cells at a consistent density for all experiments. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and aliquot to avoid repeated freeze-thaw cycles.[6] |
| No significant cytotoxicity observed even at high concentrations | The primary cells are not sensitive to RORγ inhibition; The incubation time is too short; The chosen cytotoxicity assay is not sensitive enough. | Consider that the absence of direct cytotoxicity might be the expected result. Assess markers of Th17 cell function (e.g., IL-17A production) instead of, or in addition to, cytotoxicity. Extend the incubation time with this compound. Use a more sensitive assay, such as one measuring apoptosis (e.g., Annexin V/PI staining).[7] |
| Unexpected cytotoxicity at low concentrations | Off-target effects; Primary cells are highly sensitive to perturbations. | Perform a careful dose-response analysis to determine the precise IC50 for cytotoxicity.[6] Consider using lower, non-lethal doses for mechanistic studies if complete inhibition is not required. |
Quantitative Data Summary
| Parameter | Value | Cell/System |
| IC50 (IL-17A secretion) | 3.2 nM | Human peripheral blood mononuclear cells (PBMCs) under Th17 skewing conditions |
| IC50 (IL-22 secretion) | 3.2 nM | Human PBMCs under Th17 skewing conditions |
Data extracted from MedchemExpress product information[1].
Detailed Experimental Protocol: Assessing Cytotoxicity using an LDH Assay
The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[5]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
96-well, clear-bottom, black-walled plates
-
Commercially available LDH cytotoxicity assay kit
-
Multichannel pipette
-
Plate reader with absorbance or fluorescence capabilities
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound to the respective wells.
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Untreated Control: Cells in culture medium without any treatment.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the LDH kit) to induce 100% cytotoxicity.
-
Medium Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
LDH Measurement: After incubation, carefully collect the cell culture supernatant from each well. Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Data Analysis:
-
Subtract the absorbance/fluorescence value of the medium background control from all other values.
-
Calculate the percentage of cytotoxicity for each treatment condition using the following formula:
-
% Cytotoxicity = [(Sample Value - Untreated Control Value) / (Maximum LDH Release Control Value - Untreated Control Value)] * 100
-
-
Plot the percentage of cytotoxicity against the concentration of this compound to generate a dose-response curve and determine the IC50 value for cytotoxicity.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting GSK2981278 experimental variability
Welcome to the technical support center for GSK2981278. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common challenges encountered when working with this potent and selective RORγ inverse agonist.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a highly potent and selective inverse agonist for the Retinoic acid receptor-related orphan receptor gamma (RORγ).[1][2] Its primary mechanism involves the inhibition of RORγ-mediated transcriptional activation. It achieves this by interfering with the binding of RORγ to its DNA response elements (ROREs) on the promoter regions of target genes, such as il17a.[3] This interference leads to a reduction in the expression of pro-inflammatory cytokines, including IL-17A and IL-22, which are signatures of T helper 17 (Th17) cells.[1][3][4]
2. What are the optimal storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions can be stored at -80°C for one year or at -20°C for one month. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[2]
3. How should I prepare this compound for in vitro and in vivo experiments?
This compound is soluble in DMSO and ethanol.[2] For in vitro assays, prepare a high-concentration stock solution in fresh, anhydrous DMSO. Subsequent dilutions to the final working concentration should be made in the appropriate cell culture medium. To avoid precipitation, the final DMSO concentration in the assay should typically be kept low (e.g., below 0.5%).[5] For in vivo studies, various formulations can be prepared, including oral suspensions in CMC-Na or solutions for injection using a combination of DMSO, PEG300, and Tween80.[2]
Troubleshooting Experimental Variability
Inconsistent IC50 Values in Reporter Assays
Question: My IC50 values for this compound in a RORγ-dependent reporter assay are inconsistent between experiments. What could be the cause?
Answer: Variability in IC50 values can stem from several factors. Here are some common causes and solutions:
-
Cell Health and Passage Number: Ensure that the cells used (e.g., CHO or Jurkat cells) are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Reagent Consistency: Use fresh, high-quality reagents, including reporter plasmids and transfection reagents. Variations in the quality or concentration of these reagents can significantly impact results.
-
Stimulation Conditions: If using a stimulated reporter assay, ensure the concentration and incubation time of the stimulating agent (e.g., doxycycline (B596269) for inducible systems) are consistent across all experiments.[3]
-
Compound Dilution: Inaccurate serial dilutions of this compound can lead to significant errors. Use calibrated pipettes and prepare fresh dilutions for each experiment.
| Parameter | Recommendation | Potential Impact of Variability |
| Cell Passage | < 20 passages | High passage numbers can lead to altered gene expression and reduced responsiveness. |
| Doxycycline (for Tet-on systems) | Consistent concentration and lot | Variations can alter the level of RORγ expression, affecting the inhibitory potential of this compound. |
| This compound Stock | Freshly prepared or properly stored aliquots | Degradation of the compound can lead to a perceived decrease in potency. |
| Final DMSO Concentration | < 0.5% | Higher concentrations can induce cytotoxicity and affect reporter gene expression.[5] |
Low Inhibition of IL-17A Secretion in Primary T-cell Cultures
Question: I am not observing the expected potent inhibition of IL-17A secretion from my primary Th17-skewed cell cultures treated with this compound. Why might this be?
Answer: Several factors can contribute to lower-than-expected efficacy in primary cell assays:
-
Th17 Skewing Efficiency: The differentiation of naive CD4+ T cells into Th17 cells can be variable. Confirm the efficiency of your Th17 skewing protocol by measuring IL-17A and IL-22 secretion in your positive control group. The presence of a robust cytokine response is crucial for observing significant inhibition.
-
Compound Stability in Culture: this compound is incubated for several days in these assays.[1] Ensure that the compound is stable in your culture medium for the duration of the experiment.
-
Cell Donor Variability: Primary cells from different donors can exhibit significant biological variability in their response to stimuli and inhibitors.
-
Timing of Compound Addition: Add this compound at the initiation of the Th17 skewing culture to effectively suppress the differentiation and cytokine production program.
| Experimental Parameter | Recommended Range | Rationale |
| This compound Concentration | 3 pM - 1000 pM | This compound potently inhibits IL-17A and IL-22 secretion in a concentration-dependent manner.[1] |
| Culture Duration | 5 days | This duration allows for effective Th17 differentiation and cytokine accumulation.[1] |
| Positive Control | Th17 skewing cocktail without inhibitor | Essential to confirm that the cells are capable of producing high levels of IL-17A. |
Experimental Protocols
RORγ-Dependent Luciferase Reporter Assay
This protocol describes a method to assess the inverse agonist activity of this compound on RORγ-mediated transcription.
-
Cell Culture and Transfection:
-
Seed CHO Tet-on cells in a 96-well plate.
-
Co-transfect the cells with a pTRE2 expression vector containing RORγ and a pGL4.27 luciferase reporter vector driven by a 5xRORE (ROR Response Element).[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMSO and then dilute in culture medium.
-
Add the diluted compound to the cells. Include a vehicle control (DMSO).
-
-
Induction and Incubation:
-
Induce the expression of RORγ by adding doxycycline to the culture medium.
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercially available luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
Inhibition of IL-17A Secretion from Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method to measure the effect of this compound on cytokine secretion from primary human cells.
-
Cell Isolation:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
-
Cell Culture and Skewing:
-
Culture the PBMCs under Th17 skewing conditions (e.g., with anti-CD3, anti-CD28, IL-1β, IL-6, IL-23, and anti-IFN-γ, anti-IL-4).
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the cultures at the time of activation.
-
-
Incubation:
-
Incubate the cells for 5 days.[1]
-
-
Cytokine Measurement:
-
Collect the culture supernatants and measure the concentration of IL-17A and IL-22 using ELISA or a multiplex bead-based assay.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine secretion compared to the vehicle-treated control and determine the IC50 value.
-
Visualizations
Caption: RORγt signaling pathway in a Th17 cell and the inhibitory action of this compound.
Caption: General experimental workflow for a RORγ-dependent luciferase reporter assay.
References
Technical Support Center: GSK2981278 Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK2981278 in preclinical models. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ).[1][2][3] Its primary mechanism is to inhibit the transcriptional activity of RORγt, a master regulator of T helper 17 (Th17) cell differentiation.[4] By acting as an inverse agonist, this compound interferes with the binding of RORγ to its DNA response elements (ROREs) on the promoter regions of target genes, such as IL17A.[3] This leads to a reduction in the production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, which are key drivers in several autoimmune diseases.[3][5]
Q2: In which preclinical models has this compound been evaluated?
A2: this compound has been primarily evaluated in models of psoriasis. The most commonly cited in vivo model is the imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation model in mice.[3][5] Additionally, its activity has been assessed in various in vitro and ex vivo systems, including primary T cell cultures, immortalized T-cell reporter assays, and a novel human ex vivo skin explant model known as the skin-Resident Immune Cell Activation (sRICA) assay.[3]
Q3: What is the reported in vitro potency of this compound?
A3: this compound demonstrates high potency in in vitro assays. It has been shown to inhibit the secretion of IL-17A and IL-22 from human peripheral blood mononuclear cells (PBMCs) under Th17 polarizing conditions with an IC50 of 3.2 nM.[1] Near-complete inhibition of IL-17A protein secretion is observed at concentrations of ≥3 nM.[1]
Q4: What are the known limitations of this compound in preclinical models?
A4: The primary limitation of this compound is the discrepancy between its high in vitro potency and its limited efficacy in in vivo preclinical models, which was also observed in a phase I clinical trial for psoriasis.[6][7] While it potently inhibits Th17 cytokine production in cell-based assays, its effect in the imiquimod-induced mouse model of psoriasis was modest.[6] For instance, topical application of a 1% ointment resulted in only a 23% reduction in epidermal thickness.[1][6] This lack of robust in vivo efficacy is speculated to be due to insufficient drug exposure at the target site within the skin.[6]
Troubleshooting Guide
Problem: Limited or no reduction in skin inflammation in the imiquimod-induced mouse model despite using the correct concentration of this compound.
| Possible Cause | Troubleshooting Steps |
| Insufficient Skin Penetration: The formulation may not be optimal for delivering this compound through the stratum corneum to the dermal and epidermal layers where the target immune cells reside. | 1. Optimize the Vehicle: Experiment with different ointment or cream formulations. Consider the inclusion of penetration enhancers, though this should be done cautiously to avoid irritation that could confound the inflammatory readout. 2. Verify Drug Concentration in Skin: If possible, perform pharmacokinetic studies to measure the concentration of this compound in skin biopsies from the application site to confirm target engagement. 3. Pre-treatment: In some protocols, pre-treatment with the compound for a few days before inducing inflammation with imiquimod may improve efficacy.[3] |
| Mouse Strain Variability: The inflammatory response to imiquimod can vary between different mouse strains. | 1. Use Recommended Strains: C57BL/6 and BALB/c mice are commonly used and have been shown to develop a robust psoriasis-like phenotype.[8] 2. Ensure Consistency: Use the same strain, sex, and age of mice throughout the experiments to minimize variability. |
| Issues with Imiquimod Application: Improper application can lead to a variable inflammatory response. | 1. Consistent Dosing: Ensure a consistent amount of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied daily to the shaved back and/or ear.[8] 2. Shaving: Shave the back skin carefully 24-48 hours before the first application to avoid cuts and abrasions that could affect the inflammatory response.[9] |
| Compound Instability: this compound may be unstable in the chosen formulation or under experimental conditions. | 1. Fresh Formulations: Prepare the this compound formulation fresh before each application. 2. Storage: Store the compound and its formulations under the recommended conditions (e.g., -20°C for powder).[2] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Parameter Measured | IC50 / Effect | Reference |
| Th17 Skewing Assay | Human PBMCs | IL-17A Secretion | 3.2 nM | [1] |
| Th17 Skewing Assay | Human PBMCs | IL-22 Secretion | 3.2 nM | [1] |
| RORγt Reporter Assay | CHO Stable Cell Line | RORE-dependent Luciferase Activation | Potent inhibition (specific value not stated) | [3] |
| il17a Promoter Reporter Assay | Jurkat Cells | RORγt-dependent il17a promoter activation | Dose-responsive repression | [3] |
Table 2: In Vivo Efficacy of this compound in the Imiquimod-Induced Mouse Model of Psoriasis
| Treatment | Parameter | Result | Reference |
| 1% this compound Ointment (topical) | Epidermal Thickness | 23% reduction | [1][6] |
| 1% this compound Ointment (topical) | Skin Redness and Scaling | Reduced | [1] |
| 1% and 0.1% this compound in ethanolic solution (topical) | Cytokine mRNA in skin (Day +3) | Significant inhibition of Il17a, Il17f, Il22 | [3][6] |
| 1% and 0.1% this compound in ethanolic solution (topical) | Cytokine mRNA in skin (Day +9) | Significant inhibition of Il17a, Il17f, Il22 | [3][6] |
Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation Mouse Model
Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the efficacy of topical anti-inflammatory compounds.
Materials:
-
8-12 week old C57BL/6 or BALB/c mice
-
Imiquimod 5% cream (e.g., Aldara™)
-
This compound formulated in a suitable vehicle (e.g., 1% in ointment)
-
Placebo vehicle
-
Electric shaver
-
Calipers for measuring skin thickness
Procedure:
-
One day prior to the start of the experiment, shave the dorsal skin of the mice.
-
For prophylactic treatment, topically apply this compound formulation or placebo to the shaved back skin daily for 3 days (Day -3 to Day -1).
-
On Day 0, begin the induction of inflammation by applying a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and/or the right ear.
-
Continue the daily application of both the this compound/placebo and imiquimod for the duration of the study (typically 5-9 days).
-
Monitor the mice daily for clinical signs of inflammation, including erythema, scaling, and skin thickness. Use a scoring system (e.g., a modified Psoriasis Area and Severity Index - PASI) to quantify the severity.
-
Measure the ear and/or back skin thickness daily using calipers.
-
At the end of the study, euthanize the mice and collect skin tissue for histology (H&E staining to measure epidermal thickness) and analysis of cytokine expression (e.g., by qPCR or ELISA).
In Vitro Th17 Cell Differentiation and Cytokine Secretion Assay
Objective: To assess the effect of this compound on the differentiation of naive T cells into Th17 cells and their subsequent cytokine production.
Materials:
-
Isolated naive CD4+ T cells from human PBMCs or mouse splenocytes
-
T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Th17 polarizing cytokines: TGF-β, IL-6, IL-1β, IL-23
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies
-
This compound dissolved in DMSO
-
Cell culture medium (e.g., RPMI-1640)
-
ELISA kits for IL-17A and IL-22
Procedure:
-
Culture naive CD4+ T cells with T cell activation reagents in the presence of the Th17 polarizing cytokine cocktail.
-
Add this compound at various concentrations (typically a serial dilution from pM to µM range) or vehicle (DMSO) to the cultures.
-
Incubate the cells for 3-5 days.
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentration of IL-17A and IL-22 in the supernatants using ELISA according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of cytokine secretion by this compound.
Visualizations
Caption: RORγt signaling pathway in Th17 cell differentiation and site of action for this compound.
Caption: Experimental workflow for the imiquimod-induced mouse model of psoriasis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin | PLOS One [journals.plos.org]
- 6. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. bmrat.biomedpress.org [bmrat.biomedpress.org]
Technical Support Center: Investigating the Lack of Efficacy of GSK2981278 in Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand the preclinical data and clinical outcomes of GSK2981278, a selective RORγ (Retinoid-related orphan receptor gamma) inverse agonist. The content addresses the challenges encountered during its development for psoriasis, with a focus on troubleshooting experimental designs and interpreting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inverse agonist of the Retinoid-related orphan receptor gamma (RORγ).[1][2] RORγt, an isoform of RORγ, is a critical transcription factor for the differentiation of T helper 17 (Th17) cells.[3] By binding to RORγ, this compound inhibits its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[3] This mechanism was intended to suppress the inflammatory cascade that drives psoriasis.
Q2: Why did this compound fail in clinical trials despite promising preclinical results?
A2: The Phase I clinical trial of topically applied this compound ointment in psoriasis patients did not show a clinical effect. The primary reason for this failure is believed to be insufficient drug exposure at the target site within the skin.[4] While preclinical studies in mouse models and ex vivo human skin showed target engagement and a reduction in inflammatory markers, this did not translate to clinical efficacy in patients. Factors contributing to this may include challenges with the formulation, inadequate penetration through the thickened psoriatic skin barrier, or the possibility that a longer treatment duration or more frequent application is necessary to achieve a therapeutic effect.[4]
Q3: What were the primary endpoints of the this compound Phase I clinical trial?
A3: The primary endpoint of the Phase I trial (NCT02548052) was the change from baseline in the echo-poor band (EPB) of psoriatic infiltrate thickness, as measured by sonography.[2][5] This was assessed as the Area Under the Curve (AUC) of the change in infiltrate thickness. The trial also included clinical assessments of psoriatic lesions.
Q4: What are the key challenges in developing topical treatments for psoriasis?
A4: The primary challenge for topical psoriasis therapies is overcoming the skin's barrier function, which is often further compromised and thickened in psoriatic plaques.[6] Achieving adequate drug penetration to the target cells in the dermis and epidermis is critical for efficacy. Other challenges include formulation stability, potential for local irritation, and patient adherence to treatment regimens.[7]
Troubleshooting Guide
This guide provides insights into potential experimental issues and considerations when working with RORγ inverse agonists or developing topical therapies for psoriasis, using this compound as a case study.
| Issue | Potential Cause | Troubleshooting/Considerations |
| Inconsistent results in in vitro reporter assays | Cell line variability (e.g., CHO, Jurkat), passage number, transfection efficiency, or inconsistent compound solubility. | Ensure consistent cell culture conditions. Use a stable cell line with a validated reporter construct. Confirm compound solubility and stability in the assay medium. Include appropriate positive and negative controls. |
| Lack of efficacy in animal models (e.g., imiquimod-induced psoriasis) | Inadequate drug formulation and skin penetration. Insufficient dosing frequency or concentration. The animal model may not fully recapitulate human disease. | Optimize the vehicle for topical application to enhance skin penetration. Conduct dose-ranging studies to determine the optimal concentration and frequency. Characterize the inflammatory profile of the animal model to ensure it is relevant to the drug's mechanism of action. |
| Discrepancy between preclinical and clinical results | Differences in skin physiology between animal models and human psoriatic skin. Insufficient drug exposure at the target site in humans. The chosen clinical endpoint may not be sensitive enough to detect early or subtle effects. | Utilize ex vivo human skin models to better predict human skin penetration. Conduct thorough formulation development and skin penetration studies in human skin. Consider adaptive clinical trial designs with multiple endpoints and biomarkers to assess target engagement and biological activity. |
| Failure to demonstrate target engagement in clinical skin biopsies | Insufficient drug delivery to the target cells within the skin. The biomarker chosen may not be a direct or sensitive measure of target engagement. | Employ advanced analytical techniques to measure drug concentration in different skin layers. Select and validate biomarkers that are directly modulated by the drug's mechanism of action. |
Quantitative Data Summary
Preclinical Efficacy of this compound
| Assay | Model System | Key Findings | Reference |
| RORγt Reporter Assay | CHO Tet-on cell line | Dose-dependent inhibition of RORE-dependent luciferase activation. | [3] |
| IL-17 Promoter Activation | Jurkat cells | Repressed RORγt-dependent activation of the IL-17 promoter. | [3] |
| Imiquimod-Induced Psoriasis | C57BL/6 mice | 1% this compound ointment led to a 23% reduction in epidermal thickness. | [4] |
| Cytokine Expression (in vivo) | Imiquimod-treated mouse skin | Dose-dependent reduction in IL-17A and IL-17F mRNA levels. | [3] |
| Ex vivo Psoriatic Skin | Human skin biopsies | 10 μM this compound reduced IL-17A, IL-17F, and IL-22 transcript levels by ~50%. | [3] |
Phase I Clinical Trial (NCT02548052) Results for this compound
| Treatment Group | Concentration | Change in Infiltrate Thickness (AUC) | Clinical Assessment | Reference |
| This compound Ointment | 0.03% | No improvement | No improvement | [2][5] |
| This compound Ointment | 0.1% | No improvement | No improvement | [2][5] |
| This compound Ointment | 0.8% | No improvement | No improvement | [5] |
| This compound Ointment | 4% | No improvement | No improvement | [2][5] |
| Vehicle Ointment | N/A | No improvement | No improvement | [2][5] |
| Betamethasone Valerate Cream (Positive Control) | 0.1% | Reduction in infiltrate thickness | Improvement | [2][5] |
Experimental Protocols
Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the efficacy of topical anti-psoriatic compounds.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Imiquimod (B1671794) cream (5%)
-
Test compound in an appropriate vehicle (e.g., ointment base)
-
Vehicle control
-
Positive control (e.g., clobetasol (B30939) propionate (B1217596) ointment)
-
Calipers for measuring skin thickness
-
Anesthesia (optional, for shaving)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
On Day 0, gently shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-6 consecutive days.
-
For prophylactic treatment, apply the test compound, vehicle, or positive control topically to the designated treatment areas 1-2 hours before the imiquimod application, starting from Day 0.
-
For therapeutic treatment, begin application of the test compound, vehicle, or positive control on Day 2 or 3, after the initial signs of inflammation appear.
-
Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness. Score these parameters using a standardized Psoriasis Area and Severity Index (PASI)-like scoring system.
-
Measure the dorsal skin thickness daily using calipers.
-
At the end of the experiment (e.g., Day 6 or 7), euthanize the mice and collect skin biopsies for histological analysis (H&E staining for epidermal thickness) and biomarker analysis (e.g., qRT-PCR for cytokine mRNA levels).
RORγ Reporter Gene Assay in CHO Cells
Objective: To determine the in vitro potency of a compound as an inverse agonist of RORγ.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably co-transfected with a RORγ expression vector and a ROR-responsive element (RORE)-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Test compound dissolved in DMSO.
-
Positive control inverse agonist (e.g., ursolic acid).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the stably transfected CHO cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and positive control in cell culture medium. The final DMSO concentration should be kept constant (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or controls.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the percentage of inhibition of luciferase activity for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
RORγ Signaling Pathway in Th17 Cell Differentiation```dot
// Nodes for Cytokines and Receptors TGFb [label="TGF-β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL6 [label="IL-6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL23 [label="IL-23", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NaiveTCell [label="Naive T Cell", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Th17Cell [label="Th17 Cell", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for Intracellular Signaling STAT3 [label="STAT3"]; RORgt [label="RORγt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IL17A [label="IL-17A", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL17F [label="IL-17F", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL22 [label="IL-22", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Psoriasis [label="Psoriatic Inflammation", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges TGFb -> NaiveTCell; IL6 -> NaiveTCell; NaiveTCell -> STAT3 [label="Activation"]; STAT3 -> RORgt [label="Induces Expression"]; IL23 -> Th17Cell [label="Maintains & Expands"]; RORgt -> Th17Cell [label="Drives Differentiation"]; Th17Cell -> IL17A; Th17Cell -> IL17F; Th17Cell -> IL22; IL17A -> Psoriasis; IL17F -> Psoriasis; IL22 -> Psoriasis; this compound -> RORgt [label="Inhibits", arrowhead=tee, color="#EA4335"]; }
Caption: A typical preclinical workflow for the development of a topical drug for psoriasis.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Future Trends in the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Polymers in topical delivery of anti-psoriatic medications and other topical agents in overcoming the barriers of conventional treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addressing challenges associated with long‐term topical treatment and benefits of proactive management in patients with psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Topical Bioavailability of GSK2981278
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the topical bioavailability of GSK2981278. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful experimental design and execution.
This compound: Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to addressing challenges in its topical delivery. As a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ), its effectiveness is contingent on reaching its target in the skin.[1][2]
| Property | Value | Source |
| Molecular Weight | 461.61 g/mol | [1][3] |
| CAS Number | 1474110-21-8 | [1][3] |
| Predicted XLogP | 4.398 | [4] |
| Solubility | DMSO: ≥ 100 mg/mL (216.63 mM) Ethanol: 15 mg/mL DMF: 30 mg/mL DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL Water: Insoluble | [1][2] |
Note: The high lipophilicity (indicated by the predicted XLogP) and poor water solubility present significant hurdles for efficient skin penetration.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and testing of topical this compound.
Issue 1: Poor In Vitro Skin Permeation in Franz Diffusion Cell Experiments
Question: Our Franz diffusion cell experiments show minimal permeation of this compound through ex vivo skin. What are the potential causes and solutions?
Answer:
| Potential Cause | Troubleshooting Step |
| Inadequate Formulation | This compound's high lipophilicity and low aqueous solubility limit its partitioning from the vehicle into the stratum corneum. Consider reformulating using permeation-enhancing strategies. See the Quantitative Comparison of Formulation Strategies table below for options. |
| Air Bubbles in Receptor Chamber | Air bubbles trapped beneath the skin membrane can obstruct diffusion. Ensure the receptor chamber is completely filled and free of bubbles before starting the experiment. |
| Membrane Integrity | The skin membrane may be damaged or too thick. Use validated skin samples and ensure consistent thickness across experiments. |
| Incorrect Receptor Fluid | The receptor fluid may not be maintaining sink conditions, leading to saturation and reduced diffusion gradient. For lipophilic compounds like this compound, consider adding a solubilizing agent (e.g., a small percentage of a non-ionic surfactant or cyclodextrin) to the receptor medium. |
| Insufficient Hydration | Dry skin is less permeable. Ensure the skin is properly hydrated before and during the experiment. |
Issue 2: Inconsistent or Negative Results in the Imiquimod-Induced Psoriasis Mouse Model
Question: We are not observing a significant therapeutic effect of our topical this compound formulation in the imiquimod-induced psoriasis mouse model. Why might this be happening?
Answer:
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Delivery | The formulation may not be effectively delivering this compound to the target cells in the epidermis and dermis. Refer to the Quantitative Comparison of Formulation Strategies to select a more appropriate delivery system. |
| Timing and Duration of Treatment | The treatment schedule may not be optimal. Initiate treatment before or at the onset of inflammation and ensure the duration is sufficient to observe a therapeutic effect. |
| Systemic Exposure and Off-Target Effects | While topical application aims for local action, some systemic absorption can occur, potentially leading to inconsistent results. Consider formulations that enhance localized delivery while minimizing systemic uptake. |
| Model Variability | The imiquimod (B1671794) model can have inherent variability. Ensure consistent application of imiquimod and scoring of psoriatic lesions. Use appropriate positive controls (e.g., topical corticosteroids) to validate the model. |
| Incorrect Vehicle Control | The vehicle itself may have anti-inflammatory effects. Use a well-characterized and inert vehicle as a negative control. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in skin inflammation?
A1: this compound is a potent and selective inverse agonist of RORγ. By binding to RORγ, it inhibits the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines such as IL-17A and IL-22, which are key drivers of psoriatic inflammation.[2][3]
Q2: Why is improving the bioavailability of topical this compound challenging?
A2: The primary challenge lies in its physicochemical properties. A high molecular weight and high lipophilicity, coupled with poor water solubility, hinder its ability to partition from a topical formulation and penetrate the stratum corneum, the skin's primary barrier.
Q3: What are the most promising formulation strategies for enhancing the topical delivery of this compound?
A3: Advanced formulation strategies such as nanoemulsions, microemulsions, liposomal gels, and solid lipid nanoparticles have shown significant promise for improving the skin penetration of poorly soluble drugs. These formulations can increase drug solubility, improve partitioning into the skin, and provide controlled release.
Q4: Are there any known issues with the stability of this compound in topical formulations?
A4: While specific stability data for this compound in various topical formulations is not extensively published, lipophilic drugs can sometimes precipitate out of aqueous-based gel formulations. It is crucial to assess the physical and chemical stability of any new formulation over time and under relevant storage conditions.
Data Presentation: Quantitative Comparison of Formulation Strategies
The following table summarizes the reported enhancement in skin permeation for various formulation strategies for poorly soluble drugs, providing a quantitative basis for formulation selection.
| Formulation Strategy | Drug Example | Enhancement Ratio (Flux vs. Control) | Key Findings |
| Nanoemulgel | Ketoprofen | ~2-fold vs. marketed gel | Nanoemulgel formulation significantly increased the transdermal permeation of ketoprofen. |
| Liposomal Gel | Triamcinolone Acetonide | 4-5 times more steroid in epidermis and dermis vs. ointment | Liposomal formulation enhanced localized delivery to skin layers with lower systemic absorption. |
| Ethosomes | Tacrolimus | Increased dermal flux | Hyaluronic acid-coated ethosomes effectively reduced psoriatic symptoms in a mouse model. |
| Solid Lipid Nanoparticles (SLNs) | Tretinoin (B1684217) | Enhanced accumulation in the skin | SLNs provided controlled release and improved localization of tretinoin in the skin layers. |
Experimental Protocols
Protocol 1: Preparation of a this compound Liposomal Gel
This protocol describes the preparation of a liposomal gel, a promising vehicle for enhancing the topical delivery of lipophilic compounds like this compound.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Carbopol 934
-
Distilled Water
Procedure:
-
Liposome Preparation (Thin Film Hydration Method): a. Dissolve this compound, SPC, and cholesterol in the chloroform:methanol mixture in a round-bottom flask. b. Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall. c. Hydrate (B1144303) the lipid film with PBS (pH 7.4) by gentle rotation to form a milky liposomal suspension. d. Sonicate the suspension to reduce the vesicle size and improve homogeneity.
-
Gel Preparation: a. Disperse Carbopol 934 in distilled water with constant stirring and allow it to hydrate for 24 hours. b. Neutralize the Carbopol dispersion with triethanolamine to form a clear gel.
-
Liposomal Gel Formulation: a. Incorporate the this compound-loaded liposomal suspension into the Carbopol gel with gentle mixing until a homogenous liposomal gel is formed.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the skin permeation of a topical this compound formulation.
Materials:
-
Franz diffusion cells
-
Ex vivo human or animal skin
-
This compound topical formulation
-
Receptor solution (e.g., PBS with a solubilizing agent)
-
Magnetic stirrer
-
Water bath
Procedure:
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz cells in a water bath maintained at 32°C and allow the skin to equilibrate.
-
Apply a known amount of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw aliquots from the receptor solution and replace with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the flux and permeability coefficient.
Protocol 3: Imiquimod-Induced Psoriasis Mouse Model
This protocol describes a common in vivo model for evaluating the efficacy of anti-psoriatic compounds.
Materials:
-
BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
This compound topical formulation
-
Vehicle control
-
Positive control (e.g., topical corticosteroid)
Procedure:
-
Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for 5-7 consecutive days to induce a psoriasis-like phenotype.
-
Treat separate groups of mice with the this compound formulation, vehicle control, and positive control daily, starting from the first day of imiquimod application.
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).
-
At the end of the study, euthanize the mice and collect skin and spleen samples for histological analysis and cytokine profiling (e.g., qRT-PCR for IL-17A, IL-22).
Mandatory Visualizations
This compound Mechanism of Action: RORγ Signaling Pathway
Caption: this compound inhibits RORγt, blocking Th17 differentiation and IL-17 production.
Experimental Workflow: In Vitro Skin Permeation Study
Caption: Workflow for assessing topical this compound permeation using Franz diffusion cells.
Logical Relationship: Troubleshooting Poor Permeation
Caption: Troubleshooting logic for addressing poor in vitro skin permeation of this compound.
References
GSK2981278 degradation in long-term storage
This technical support center provides essential information for researchers, scientists, and drug development professionals working with GSK2981278. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the long-term storage and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at low temperatures. Based on supplier recommendations, the following conditions are advised:
| Storage Temperature | Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The stability of this compound in solution is significantly reduced compared to its powdered form. It is crucial to store stock solutions at or below -20°C. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.
| Storage Temperature | Duration | Solvent |
| -80°C | Up to 2 years | DMSO |
| -20°C | Up to 1 year | DMSO |
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in several organic solvents. The choice of solvent will depend on the requirements of your specific experiment.
| Solvent | Maximum Concentration |
| DMSO | ≥ 100 mg/mL |
| Ethanol | 92 mg/mL |
For cell-based assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid cytotoxicity.
Q4: What are the potential degradation pathways for this compound?
A4: this compound contains a sulfonamide functional group, which can be susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Hydrolysis: The sulfonamide bond can be cleaved under strongly acidic or basic conditions, particularly at elevated temperatures. This would lead to the formation of the corresponding sulfonic acid and amine.
-
Oxidation: The sulfur atom in the sulfonamide group can be oxidized, especially in the presence of oxidizing agents or prolonged exposure to air.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the molecule. It is recommended to store solutions in amber vials or to protect them from light.
Q5: How does this compound exert its biological effect?
A5: this compound is a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). RORγ is a key transcription factor in the differentiation of Th17 cells, which are critical in the pathogenesis of several autoimmune diseases. By inhibiting RORγ, this compound suppresses the production of pro-inflammatory cytokines such as IL-17A and IL-22.[1][2][3]
References
Minimizing GSK2981278's impact on cell viability
Technical Support Center: GSK2981278
Topic: Minimizing this compound's Impact on Cell Viability
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with this compound, a potent and selective RORγ (Retinoic Acid Receptor-related Orphan Receptor gamma) inverse agonist. The primary focus is to address concerns related to cell viability during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective RORγ inverse agonist.[1] It functions by interfering with the binding of RORγ to DNA and inhibiting its interaction with co-activators.[2] This action represses the RORγ-dependent transcription of target genes, most notably those involved in the differentiation and function of Th17 cells, such as IL-17A, IL-17F, and IL-22.[2][3]
Q2: What is the expected impact of this compound on cell viability at effective concentrations?
A2: At concentrations required for effective RORγ inhibition, this compound is not expected to have a significant impact on cell viability. Studies have shown that this compound did not induce cell death at concentrations up to 10 μM in Chinese Hamster Ovary (CHO) cells. Its mechanism of action is highly selective for RORγ-dependent cytokines.[2] Therefore, observed cytotoxicity is more likely due to secondary factors rather than a direct, on-target effect of the compound.
Q3: What are the typical working concentrations for this compound in cell culture experiments?
A3: The effective concentration of this compound is highly potent. For inhibiting IL-17A and IL-22 secretion from human peripheral blood CD4+ T cells under Th17 skewing conditions, the reported IC50 is 3.2 nM.[2] Near-complete inhibition of IL-17A secretion was observed at concentrations of 3 nM and higher.[2] It is recommended to perform a dose-response curve for your specific cell type and endpoint, typically ranging from picomolar to low nanomolar concentrations.
Q4: How should I prepare and dissolve this compound for in vitro studies?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Subsequent dilutions should be made in the appropriate cell culture medium.
Q5: How can I confirm the biological activity of this compound in my assay?
A5: The most direct way to confirm activity is to measure the downstream effects of RORγ inhibition. This can be done by quantifying the levels of Th17 signature cytokines, such as IL-17A, IL-17F, or IL-22, in the supernatant of treated cells using methods like ELISA or Luminex assays.[2] You can also measure the mRNA expression of these cytokines via qRT-PCR.[2]
Troubleshooting Guide: Unexpected Cell Death
If you observe a significant decrease in cell viability when using this compound, consult the following guide.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death Across All Treated Wells | 1. High DMSO Concentration: The final concentration of the DMSO vehicle in the culture medium may be too high, causing solvent toxicity. | Action: Calculate and ensure the final DMSO concentration is non-toxic for your cell line (generally <0.5%, ideally ≤0.1%). Run a "vehicle-only" control (cells treated with the same final concentration of DMSO without this compound) to assess solvent toxicity. |
| 2. Compound Precipitation: this compound may have precipitated out of solution, especially at high concentrations or after dilution in aqueous media. Precipitates can be cytotoxic. | Action: Visually inspect your diluted compound solutions and culture wells for any precipitate. Ensure the stock solution is fully dissolved before preparing dilutions. Consider the solubility limits of the compound in your specific culture medium. | |
| 3. Contamination: Bacterial or fungal contamination in the cell culture or compound stocks. | Action: Regularly test your cell cultures for mycoplasma and other contaminants. Visually inspect cultures for signs of contamination. | |
| Dose-Dependent Cell Death | 1. Off-Target Effects at High Concentrations: While highly selective, at concentrations significantly above the effective range (e.g., high micromolar), off-target effects could potentially lead to cytotoxicity. | Action: Perform a comprehensive dose-response curve starting from a very low concentration (e.g., 1 pM) up to a maximum of 1-10 µM. Determine if the cytotoxicity occurs only at concentrations well above the IC50 for RORγ inhibition. |
| 2. Cell Line Sensitivity: The specific cell line being used may have unique sensitivities. | Action: Review literature for your specific cell line's tolerance to various compounds. Consider testing this compound on a different, well-characterized cell line (e.g., Jurkat cells) as a positive control for the expected low-toxicity profile. | |
| Inconsistent Results or Poor Reproducibility | 1. Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are at too high a confluency can be more sensitive to any treatment. | Action: Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Seed cells at an appropriate density to avoid overgrowth during the experiment. |
| 2. Inaccurate Pipetting/Dilution: Errors in preparing the serial dilutions of this compound. | Action: Use calibrated pipettes and carefully prepare a fresh dilution series for each experiment. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Assay Details | Value | Reference |
| IC50 | Inhibition of IL-17A and IL-22 protein secretion | 3.2 nM | [2] |
| Effective Concentration | Near-complete inhibition of IL-17A protein secretion | ≥3 nM | [2] |
| Cytotoxicity | cAMP-based cell viability assay in CHO cells | No cell death observed up to 10 µM | [2] |
| Selectivity | BioMAP® Diversity Plus System™ | Selectively inhibited IL-17A and IL-17F; profile did not align with >3000 other compounds, indicating high selectivity. | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Luminescent ATP Assay
This protocol describes a method to quantify cell viability by measuring intracellular ATP levels, a key indicator of metabolically active cells.
Materials:
-
96-well, opaque-walled microplates suitable for luminescence readings
-
Cells and appropriate culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
Luminescent ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque plate at a predetermined optimal density in 100 µL of culture medium per well. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.
-
Cell Treatment: Add the desired volume (e.g., 10 µL) of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the luminescent reagent to room temperature for approximately 30 minutes.
-
Add a volume of the luminescent reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Express viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Quantification of IL-17A Secretion by ELISA
This protocol provides a method to assess the functional activity of this compound by measuring its inhibitory effect on cytokine secretion.
Materials:
-
Cells capable of producing IL-17A (e.g., primary CD4+ T cells, Jurkat cells)
-
Th17 polarizing conditions (if required for the cell type)
-
This compound and vehicle (DMSO)
-
Human IL-17A ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm
Methodology:
-
Cell Culture and Treatment:
-
Culture cells under conditions that promote IL-17A production.
-
Treat cells with a dose range of this compound or vehicle control as described in Protocol 1.
-
Incubate for a period sufficient to allow for cytokine secretion (e.g., 48-120 hours).
-
-
Supernatant Collection: After incubation, centrifuge the culture plates/tubes to pellet the cells. Carefully collect the cell-free supernatant without disturbing the cell pellet. Store supernatants at -80°C if not used immediately.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and supernatant samples to the antibody-coated plate.
-
Incubating to allow IL-17A to bind.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Acquisition: Read the absorbance of each well at 450 nm.
-
Data Analysis:
-
Generate a standard curve using the supplied IL-17A standards.
-
Calculate the concentration of IL-17A in each sample by interpolating from the standard curve.
-
Determine the percent inhibition of IL-17A secretion for each this compound concentration relative to the vehicle control.
-
Visualizations
Signaling Pathway and Compound Intervention
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK2981278 Resistance Mechanisms in Cell Lines
Welcome to the technical support center for researchers investigating GSK2981278. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in understanding and overcoming potential resistance mechanisms in your cell line experiments.
FAQs: Understanding this compound and Potential Resistance
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ). RORγ is a nuclear receptor that acts as a key transcription factor for the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). As an inverse agonist, this compound binds to RORγ and reduces its transcriptional activity.
Q2: My cells are not responding to this compound treatment. What are the potential reasons?
A lack of response to this compound can be due to several factors, ranging from experimental setup to intrinsic or acquired resistance in your cell line. Potential reasons include:
-
Suboptimal Experimental Conditions: Incorrect drug concentration, insufficient incubation time, or issues with cell health.
-
Low or Absent RORγ Expression: The target protein, RORγ, may not be expressed at sufficient levels in your cell line.
-
Intrinsic Resistance: The cell line may possess inherent characteristics that make it non-responsive to RORγ inhibition.
-
Acquired Resistance: Cells may have developed resistance mechanisms after prolonged exposure to the compound.
Q3: What are the potential molecular mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented in the literature, based on known mechanisms of drug resistance to other small molecule inhibitors, potential mechanisms could include:
-
Alterations in the Drug Target (RORγ):
-
Mutations: Mutations in the RORγ ligand-binding domain could prevent this compound from binding effectively.
-
Changes in Expression: Upregulation of RORγ expression could require higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Post-Translational Modifications: Changes in the post-translational modification status of RORγ (e.g., phosphorylation, ubiquitination, acetylation) could alter its activity or its interaction with the inhibitor.[1][2]
-
-
Changes in Drug Efflux or Metabolism:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.[3][4][5][6][7]
-
Increased Drug Metabolism: Upregulation of drug-metabolizing enzymes, such as cytochrome P450s, could lead to faster inactivation of this compound.[8][9]
-
-
Activation of Bypass Signaling Pathways:
Q4: How can I determine if my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response experiment comparing the parental (sensitive) cell line with the suspected resistant cell line. A significant rightward shift in the IC50 (half-maximal inhibitory concentration) curve for the resistant cells would indicate acquired resistance.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a step-by-step approach to troubleshoot a lack of response to this compound in your cell line experiments.
Step 1: Verify Experimental Setup and Compound Integrity
-
Question: Have I confirmed the quality and concentration of my this compound stock?
-
Action: Verify the storage conditions and age of your compound. Perform a fresh dilution from a new stock if necessary. Confirm the final concentration in your experiments.
-
-
Question: Are my cells healthy and in the logarithmic growth phase?
-
Action: Visually inspect cells for normal morphology and ensure they are not overgrown or stressed before starting the experiment.
-
-
Question: Is the incubation time sufficient for this compound to exert its effect?
-
Action: Review literature for typical incubation times for RORγ inverse agonists in similar cell types. Consider performing a time-course experiment.
-
Step 2: Assess Target Expression and Engagement
-
Question: Does my cell line express RORγ at the protein level?
-
Action: Perform Western blotting or flow cytometry to confirm RORγ protein expression in your cell line.
-
-
Question: Is this compound engaging with its target, RORγ, in the cells?
-
Action: If available, utilize a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that the drug is binding to RORγ within the cell.
-
Step 3: Characterize the Resistant Phenotype
-
Question: What is the IC50 of this compound in my parental and suspected resistant cell lines?
-
Action: Perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations to determine the IC50 values. A significant increase in the IC50 for the resistant line confirms resistance.
-
Step 4: Investigate Potential Resistance Mechanisms
-
Question: Is there a difference in RORγ expression between sensitive and resistant cells?
-
Action: Compare RORγ mRNA (qPCR) and protein (Western blot) levels between the two cell lines.
-
-
Question: Are there mutations in the RORγ gene in the resistant cells?
-
Action: Sequence the RORγ gene, particularly the ligand-binding domain, in both sensitive and resistant cells to identify any potential mutations.
-
-
Question: Is there an increase in drug efflux in the resistant cells?
-
Action: Measure the expression of common ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1, BCRP/ABCG2) at the mRNA and protein levels. You can also perform functional efflux assays using fluorescent substrates of these transporters.
-
-
Question: Are there changes in signaling pathways downstream of RORγ?
-
Action: Analyze the expression of RORγ target genes (e.g., IL-17A, IL-17F) by qPCR or ELISA in response to this compound treatment in both sensitive and resistant cells.
-
-
Question: Are alternative pro-inflammatory pathways activated in the resistant cells?
-
Action: Use pathway analysis tools (e.g., phosphoprotein arrays, RNA sequencing) to identify signaling pathways that may be upregulated in the resistant cells, compensating for RORγ inhibition.
-
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing resistance to this compound in cell lines. Researchers are encouraged to generate their own comparative data between sensitive and resistant cell lines.
Table 1: Example Data Structure for Characterizing this compound Resistance
| Parameter | Parental Cell Line | Resistant Cell Line |
| IC50 (nM) | e.g., 50 | e.g., 500 |
| RORγ mRNA (relative expression) | e.g., 1.0 | e.g., 2.5 |
| RORγ Protein (relative expression) | e.g., 1.0 | e.g., 2.2 |
| MDR1 mRNA (relative expression) | e.g., 1.0 | e.g., 10.0 |
| IL-17A Secretion (pg/mL) at IC50 | e.g., 100 | e.g., 800 |
Experimental Protocols
1. Protocol: Generation of a this compound-Resistant Cell Line
-
Initial IC50 Determination: Determine the IC50 of this compound in the parental cell line using a cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitoring and Maintenance: Continuously monitor the cells for viability and proliferation. Maintain the cells at each concentration for several passages to ensure a stable resistant population.
-
Resistance Confirmation: Periodically determine the IC50 of the drug-treated population to monitor the development of resistance. A significant and stable increase in the IC50 indicates the establishment of a resistant cell line.
-
Clonal Selection (Optional): To obtain a more homogenous resistant population, single-cell cloning can be performed from the resistant pool.
2. Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired incubation period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
3. Protocol: Western Blot for RORγ Expression
-
Cell Lysis: Lyse sensitive and resistant cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RORγ overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the RORγ signal to the loading control.
Visualizations
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: RORγ signaling and potential points of this compound resistance.
References
- 1. Post-translational regulation of RORγt-A therapeutic target for the modulation of interleukin-17-mediated responses in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of ABC Transporters by Nuclear Receptors: Physiological, Pathological and Pharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Nuclear receptors in the multidrug resistance through the regulation of drug-metabolizing enzymes and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal transduction pathways and transcriptional regulation in the control of Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
GSK2981278 interference with other signaling pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2981278, a potent and selective RORγt inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] Its primary function is to inhibit the transcriptional activity of RORγt, a key transcription factor in the differentiation of T helper 17 (Th17) cells. By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are central to the pathogenesis of various autoimmune and inflammatory diseases.[1][2]
Q2: How selective is this compound for RORγt over other nuclear receptors?
This compound demonstrates high selectivity for RORγt. Studies have shown that it has no significant effect on the activity of the closely related nuclear receptor RORα.[1][4] This selectivity is crucial for minimizing off-target effects and is a key feature of the compound.
Q3: Is there any known interference of this compound with the JAK-STAT signaling pathway?
Currently, there is no direct evidence to suggest that this compound directly interferes with the components of the JAK-STAT signaling pathway. The primary target of this compound is the nuclear receptor RORγt. However, it is important to understand the interplay between the RORγt and JAK-STAT pathways in the context of Th17 cell differentiation. The JAK-STAT pathway, particularly STAT3, is a major driver of Th17 differentiation and induces the expression of RORγt.[5][6] Therefore, while this compound acts downstream by directly inhibiting RORγt, the cellular context and the activity of the JAK-STAT pathway will influence the overall therapeutic effect. Researchers should consider the baseline activity of the JAK-STAT pathway in their experimental models.
Q4: Does this compound affect the MAPK/ERK signaling pathway?
Direct interference of this compound with the MAPK/ERK signaling cascade has not been reported. The selectivity profile of this compound points towards specific engagement with RORγt. However, there is evidence of crosstalk between the MAPK/ERK pathway and RORγt. For instance, ERK activation can lead to the phosphorylation of RORγt, which in turn can regulate its activity and protect against T cell-mediated inflammation.[7] This suggests an indirect functional relationship where the state of the MAPK/ERK pathway could potentially modulate the cellular response to this compound.
Q5: What is the relationship between this compound and the NF-κB signaling pathway?
This compound is not known to directly target components of the NF-κB signaling pathway. Its mechanism is centered on the inhibition of RORγt. Nevertheless, there is a functional link between RORγt and NF-κB in the regulation of inflammatory responses. RORγt cooperates with other transcription factors, and there are NF-κB binding sites on the RORC promoter, which encodes RORγt.[8] The NF-κB pathway is a central coordinator of inflammation, and its activity can influence the expression and function of RORγt.[9][10][11][12] Therefore, the inflammatory milieu and the activation status of the NF-κB pathway in your experimental system may have an impact on the observed effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Variability in experimental results | Cellular context, including the activation state of other signaling pathways, can influence the efficacy of this compound. | Ensure consistent cell culture conditions and stimulation protocols. Consider assessing the baseline activation of key pathways like JAK-STAT, MAPK, and NF-κB in your experimental model. |
| Unexpected changes in gene expression | While highly selective, off-target effects are a theoretical possibility with any small molecule inhibitor. | Confirm the effect with a structurally distinct RORγt inhibitor. Perform dose-response experiments to ensure the observed effect is concentration-dependent. |
| Lower than expected inhibition of IL-17 production | Suboptimal compound concentration or delivery. Crosstalk from other pathways maintaining a pro-inflammatory state. | Optimize the concentration of this compound. Ensure proper solubilization and delivery to the target cells. Investigate the potential for compensatory signaling through other inflammatory pathways in your model system. |
| Discrepancy between in vitro and in vivo results | Pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound can differ between in vitro and in vivo models.[3][4] | For in vivo studies, ensure adequate drug exposure at the target site.[4] Consider formulation and delivery methods to optimize bioavailability. |
Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Parameter | IC50 (nM) | Reference |
| RORE-dependent luciferase reporter | CHO Tet-on | RORγt inhibition | Potent (specific value not provided) | [3] |
| IL-17A and IL-22 protein secretion | Human T-cells (Th17 skewing) | Inhibition of cytokine secretion | 3.2 | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| Imiquimod-induced mouse model of psoriasis | 1% this compound ointment (topical) | 23% reduction in epidermal thickness | [3][4] |
Experimental Protocols
1. Assessing the Selectivity of this compound using a Nuclear Receptor Reporter Assay
This protocol is adapted from methods used to evaluate the selectivity of nuclear receptor modulators.[13][14][15]
-
Objective: To determine the selectivity of this compound for RORγt over other nuclear receptors (e.g., RORα).
-
Materials:
-
Host cell line (e.g., HEK293T or CHO)
-
Expression plasmid for the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., RORγt, RORα) fused to a GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
Transfection reagent.
-
This compound and control compounds.
-
Luciferase assay reagent.
-
-
Procedure:
-
Co-transfect the host cells with the GAL4-NR-LBD expression plasmid and the UAS-luciferase reporter plasmid.
-
After 24 hours, treat the transfected cells with a range of concentrations of this compound or control compounds.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition of luciferase activity compared to the vehicle control.
-
Determine the IC50 value for each nuclear receptor to assess selectivity.
-
2. Investigating Potential Off-Target Effects using the BioMAP® Diversity Plus Panel
The BioMAP® Diversity Plus Panel is a systems biology approach using a panel of human primary cell-based assays to predict the in vivo effects of a compound.
-
Objective: To broadly profile the biological activities of this compound and identify potential off-target effects.
-
Methodology:
-
This compound is tested across a panel of 12 human primary cell-based systems that model various tissue and disease states.
-
These systems are stimulated to activate multiple signaling pathways relevant to disease.
-
The levels of 148 clinically relevant protein biomarkers are measured using immunoassays.
-
The resulting biomarker profile for this compound is compared to a large reference database of profiles from over 4,500 compounds with known mechanisms of action.
-
This comparison helps to identify the on-target and potential off-target activities of the compound.
-
Signaling Pathway Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The changes of expressive levels of IL-17A, STAT3, and RORγt in different invasive pulmonary aspergillosis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RORγt phosphorylation protects against T cell-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Crosstalk between Wnt/β-Catenin and NF-κB Signaling Pathway during Inflammation [frontiersin.org]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Safety Implications of Modulating Nuclear Receptors: A Comprehensive Analysis from Non-Clinical and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in GSK2981278 Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting reproducible experiments with GSK2981278, a potent and selective RORγ inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective RAR-related orphan receptor gamma (RORγ) inverse agonist.[1][2] Its primary mechanism involves interfering with the binding of RORγ to DNA, which in turn inhibits the transcriptional activation of target genes, most notably those encoding for the pro-inflammatory cytokines Interleukin-17A (IL-17A) and Interleukin-22 (IL-22).[1] This leads to a significant reduction in the secretion of these Th17 signature cytokines.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound can be dissolved in fresh dimethyl sulfoxide (B87167) (DMSO).[2] For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline, or corn oil are recommended.[1] It is crucial to prepare working solutions for in vivo experiments freshly on the day of use.[2] For long-term storage, the powdered form of this compound should be kept at -20°C for up to one year.[2]
Q3: In which experimental models has this compound shown efficacy?
A3: this compound has demonstrated efficacy in various in vitro and in vivo models. In vitro, it potently inhibits IL-17A and IL-22 secretion in human peripheral blood CD4+ T cells under Th17 skewing conditions.[3] In vivo, it has been shown to attenuate inflammation in a mouse model of psoriasis, reducing skin redness, scaling, and epidermal thickness.[1]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for IL-17A inhibition.
-
Question: We are observing significant variability in the IC50 value of this compound for IL-17A inhibition in our cell-based assays. What could be the cause?
-
Answer: Several factors can contribute to this variability:
-
Cell Passage Number: Ensure that cell lines are used within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Compound Stability: this compound working solutions, especially at low concentrations, may not be stable over long periods. Prepare fresh dilutions from a concentrated stock for each experiment.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and affect assay performance. Ensure the final DMSO concentration in your assay is consistent and ideally below 0.5%.
-
Assay-to-Assay Variability: To minimize run-to-run variability, include a known positive control inhibitor in your experiments to benchmark the performance of your assay.
-
Issue 2: Low or no detectable signal in a reporter gene assay.
-
Question: We are not seeing a significant signal in our RORγ-dependent luciferase reporter assay after treatment with this compound. What should we check?
-
Answer: Here are a few troubleshooting steps:
-
Transfection Efficiency: Verify the transfection efficiency of your reporter and RORγ expression plasmids. Low transfection efficiency will result in a weak signal.
-
Doxycycline (B596269) Induction (if applicable): If using an inducible expression system (e.g., Tet-On), confirm that the induction with doxycycline is optimal to ensure sufficient RORγ expression.[3]
-
Cell Health: Ensure that the cells are healthy and not overly confluent before and during the assay, as this can impact transcriptional activity. A cell viability assay can be run in parallel.
-
Reagent Quality: Check the quality and expiration date of your luciferase assay substrate.
-
Issue 3: High background in Chromatin Immunoprecipitation (ChIP) assays.
-
Question: Our ChIP-qPCR experiments with an anti-RORγ antibody are showing high background, making it difficult to detect specific enrichment at the IL17A promoter. How can we reduce the background?
-
Answer: High background in ChIP can be due to several factors:
-
Insufficient Washing: Ensure that the wash steps after immunoprecipitation are stringent enough to remove non-specifically bound chromatin.
-
Antibody Specificity: Validate the specificity of your anti-RORγ antibody. It is advisable to test more than one antibody if possible.
-
Cross-linking Time: Optimize the formaldehyde (B43269) cross-linking time. Over-cross-linking can lead to the immunoprecipitation of large, insoluble chromatin complexes, increasing background.
-
Sonication Efficiency: Ensure that your chromatin is sheared to the appropriate size range (typically 200-1000 bp) for optimal immunoprecipitation.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Type | Assay Condition | Value |
| IC50 (IL-17A secretion) | Human CD4+ T cells | 5 days, Th17 skewing | 3.2 nM[1][3] |
| IC50 (IL-22 secretion) | Human CD4+ T cells | 5 days, Th17 skewing | 3.2 nM[1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Psoriasis Model
| Treatment Group | Parameter | Result |
| This compound (1% in ointment) | Epidermal Thickness | 23% reduction compared to placebo[1] |
Experimental Protocols
RORγ-Dependent Reporter Gene Assay
Objective: To measure the inverse agonist activity of this compound on RORγ-mediated transcription.
Methodology:
-
Cell Culture: Use a suitable cell line, such as CHO Tet-on cells, cultured in F12 medium with 10% FBS approved for the Tet-on system.[3]
-
Transfection: Co-transfect cells with a RORγ expression vector and a luciferase reporter plasmid containing ROR response elements (ROREs).[3]
-
Induction: Induce RORγ expression by treating the cells with doxycycline (e.g., 1 µg/mL) for 20 hours.[3]
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate for a defined period (e.g., 24 hours).
-
Luciferase Assay: Measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.[3]
-
Data Analysis: Calculate the percent inhibition of luciferase activity relative to a vehicle control (e.g., DMSO).
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP)-qPCR
Objective: To determine if this compound affects the recruitment of RORγ to the IL17A promoter.
Methodology:
-
Cross-linking: Treat cells (e.g., Jurkat cells transfected with RORγ) with 1% formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-RORγ antibody overnight. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes: Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the IL17A promoter region to quantify the amount of precipitated DNA. Normalize the results to the input DNA.
Visualizations
Caption: RORγ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
References
Validation & Comparative
A Comparative Guide for Researchers: GSK2981278 and Biologics in Psoriasis Research
For researchers and professionals in drug development, this guide provides an objective comparison of the investigational topical RORγ inverse agonist, GSK2981278, and established biologic therapies for the treatment of psoriasis. This document outlines their distinct mechanisms of action, summarizes available experimental data, and provides detailed experimental protocols to support further research.
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by well-demarcated, erythematous plaques with silvery scales. The understanding of its immunopathology has led to the development of highly effective targeted therapies. This guide contrasts a novel small molecule, this compound, with major classes of biologic drugs, highlighting their different approaches to modulating the immune response in psoriasis.
At a Glance: this compound vs. Biologics
| Feature | This compound | Biologics (e.g., IL-17 & IL-23 Inhibitors) |
| Drug Class | Small molecule, RORγ inverse agonist | Monoclonal antibodies |
| Primary Target | Retinoic acid receptor-related orphan receptor gamma (RORγ) | Pro-inflammatory cytokines (e.g., IL-17A, IL-23) or their receptors |
| Mechanism of Action | Inhibits Th17 cell differentiation and IL-17 production | Neutralize specific cytokines in the inflammatory cascade[1][2] |
| Route of Administration | Topical (ointment) | Systemic (subcutaneous injection or intravenous infusion)[3] |
| Development Stage | Preclinical and Phase I | Approved for clinical use |
| Target Population | Likely mild-to-moderate psoriasis | Moderate-to-severe plaque psoriasis[4] |
Mechanism of Action: Targeting the IL-23/Th17 Axis at Different Points
Psoriasis pathogenesis is largely driven by the IL-23/Th17 inflammatory axis. Dendritic cells produce IL-23, which promotes the differentiation and activation of Th17 cells.[1][5] These Th17 cells then release pro-inflammatory cytokines, most notably IL-17A, which acts on keratinocytes to cause the characteristic hyperproliferation and inflammation seen in psoriatic plaques.[1][5][6]
This compound and biologics intervene in this pathway at different stages, as illustrated below.
References
- 1. droracle.ai [droracle.ai]
- 2. What are IL-23 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Network meta‐analysis of biologic treatments for psoriasis using absolute Psoriasis Area and Severity Index values ≤1, 2, 3 or 5 derived from a statistical conversion method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-23 inhibitors for treating psoriasis: What to know [medicalnewstoday.com]
- 5. Clinical and Molecular Effects of Interleukin-17 Pathway Blockade in Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of GSK2981278 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the cellular target engagement of GSK2981278, a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a master transcriptional regulator of T helper 17 (Th17) cells, which are pivotal in the pathogenesis of various autoimmune diseases.[1] Effective validation of target engagement is crucial for the development of RORγt inhibitors like this compound. This guide details experimental protocols and presents comparative data for this compound and other relevant RORγt modulators.
Executive Summary
This compound demonstrates potent inhibition of RORγt activity by directly interfering with its DNA binding and subsequent activation of the IL-17 promoter.[2] This leads to a significant reduction in the secretion of pro-inflammatory cytokines IL-17A and IL-22.[2] The primary methods to validate the target engagement of RORγt inhibitors in a cellular context include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: To quantify the displacement of co-activator peptides from the RORγt ligand-binding domain (LBD).
-
Luciferase Reporter Gene Assays: To measure the inhibition of RORγt-mediated gene transcription.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq): To directly assess the occupancy of RORγt on the promoter regions of its target genes.
This guide will compare this compound with other notable RORγt inverse agonists, such as Vimirogant (VTP-43742) and JTE-451, across these validation methods.
RORγt Signaling Pathway and Point of Intervention
RORγt, upon activation, binds to ROR Response Elements (ROREs) in the promoter regions of target genes, including those for IL-17A, IL-17F, and IL-22. This process is facilitated by the recruitment of co-activator proteins. This compound, as an inverse agonist, binds to the RORγt LBD, preventing the recruitment of these co-activators and thereby inhibiting gene transcription.[3]
Comparative Data of RORγt Inverse Agonists
The following tables summarize the available quantitative data for this compound and alternative RORγt inverse agonists. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.
| Compound | Assay Type | Target | IC50 / Ki | Source |
| This compound | IL-17A Secretion | RORγ | IC50 = 3.2 nM | [2] |
| This compound | TR-FRET | RORγt-LBD | IC50 < 100 nM | [4] |
| Vimirogant (VTP-43742) | TR-FRET | RORγt | IC50 = 17 nM | [5] |
| Vimirogant (VTP-43742) | Binding Assay | RORγt | Ki = 3.5 nM | [5] |
| Vimirogant (VTP-43742) | IL-17A Secretion (hPBMCs) | RORγt | IC50 = 18 nM | [5] |
| JTE-451 | FRET Assay | RORγt | IC50 = 7 nM | [6] |
Table 1: Comparison of In Vitro Potency of RORγt Inverse Agonists.
Experimental Protocols for Target Validation
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on specific cell types and laboratory conditions.
TR-FRET Co-activator Displacement Assay
This assay quantifies the ability of a compound to disrupt the interaction between the RORγt LBD and a co-activator peptide.
Methodology:
-
Reagents and Materials:
-
Recombinant human RORγt-LBD (e.g., GST-tagged).
-
Biotinylated co-activator peptide (e.g., from SRC1 or TRAP220).[7]
-
Terbium-conjugated anti-GST antibody (Donor).
-
Streptavidin-conjugated fluorophore (e.g., d2 or AlexaFluor 647) (Acceptor).
-
This compound and other test compounds.
-
Assay buffer.
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
Add the RORγt-LBD, terbium-conjugated antibody, and the test compound to the microplate wells.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for compound binding.
-
Add the biotinylated co-activator peptide and the streptavidin-conjugated acceptor to the wells.
-
Incubate for another period (e.g., 60 minutes) at room temperature.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for terbium) and ~665 nm (for the acceptor).
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the co-activator peptide.
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
RORγt Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of RORγt.
Methodology:
-
Reagents and Materials:
-
HEK293T or Jurkat cells.
-
Expression plasmid for RORγt (or its LBD fused to a GAL4 DNA-binding domain).[8]
-
Luciferase reporter plasmid containing ROREs upstream of the luciferase gene.[9]
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
This compound and other test compounds.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the RORγt expression plasmid, the luciferase reporter plasmid, and the control plasmid.
-
After 24 hours, treat the transfected cells with serial dilutions of the test compounds.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and determine the IC50 value.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if RORγt is bound to specific DNA regions in the genome.
Methodology:
-
Reagents and Materials:
-
Th17-differentiated cells.
-
This compound and other test compounds.
-
Formaldehyde for crosslinking.
-
Lysis and immunoprecipitation buffers.
-
Anti-RORγt antibody.
-
Protein A/G magnetic beads.
-
Reagents for reverse crosslinking and DNA purification.
-
Primers for qPCR targeting ROREs in the IL-17 promoter.
-
-
Procedure:
-
Treat Th17 cells with the test compounds for a specified time.
-
Crosslink proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate to shear the chromatin into fragments.
-
Incubate the chromatin with an anti-RORγt antibody overnight.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the crosslinks.
-
Purify the DNA.
-
-
Data Analysis:
-
Quantify the amount of precipitated DNA corresponding to the IL-17 promoter using qPCR.
-
A decrease in the amount of precipitated DNA in compound-treated cells compared to control indicates reduced RORγt binding.
-
Conclusion
Validating the target engagement of this compound in cells is a critical step in its development as a therapeutic agent. The methods outlined in this guide—TR-FRET, luciferase reporter assays, and ChIP—provide a robust framework for assessing the direct interaction of this compound with RORγt and its functional consequences on gene transcription. The comparative data presented here, while sourced from various studies, consistently demonstrates the high potency of this compound as a RORγt inverse agonist. For a definitive comparison with alternative compounds, it is recommended to perform these assays head-to-head in the same experimental setting. The detailed protocols and pathway diagrams provided serve as a valuable resource for researchers working to characterize novel RORγt modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 8. RORγt-GAL4 luciferase assays. [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
In Vitro Showdown: GSK2981278 vs. Anti-IL-17 Antibodies in the Fight Against IL-17-Mediated Inflammation
A detailed comparison for researchers and drug development professionals of the in vitro performance of the novel RORγt inverse agonist, GSK2981278, and the established anti-interleukin-17 (IL-17) monoclonal antibodies, secukinumab and ixekizumab.
This guide provides an objective, data-driven comparison of two distinct therapeutic strategies targeting the IL-17 pathway: the intracellular inhibition of IL-17 production by the small molecule this compound, and the extracellular neutralization of the IL-17A cytokine by the biologic agents secukinumab and ixekizumab. The following sections present a summary of their mechanisms of action, comparative in vitro potency, and detailed experimental protocols for key assays, designed to aid researchers in selecting the appropriate tool for their preclinical studies.
Mechanism of Action: An Intracellular vs. Extracellular Dilemma
The fundamental difference between this compound and anti-IL-17 antibodies lies in their point of intervention in the IL-17 signaling cascade.
This compound , a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), acts upstream at the level of gene transcription. RORγt is the master transcription factor responsible for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines, most notably IL-17A and IL-17F. By binding to RORγt, this compound inhibits its transcriptional activity, thereby preventing the production and secretion of these key cytokines from Th17 cells.
In contrast, anti-IL-17 antibodies like secukinumab and ixekizumab are monoclonal antibodies that act extracellularly. They bind with high affinity and specificity to the IL-17A cytokine after it has been secreted by Th17 cells. This binding prevents IL-17A from interacting with its receptor (IL-17RA/RC) on target cells such as keratinocytes, fibroblasts, and endothelial cells, thus neutralizing its pro-inflammatory effects.
In Vitro Performance: A Quantitative Comparison
The following tables summarize the available in vitro potency and binding affinity data for this compound, secukinumab, and ixekizumab. Direct head-to-head comparisons in the same assays are limited in the publicly available literature, thus data from different studies are presented. To facilitate comparison, potency values for the antibodies have been converted to molar concentrations where possible.
Table 1: In Vitro Potency in Functional Assays
| Compound | Assay Type | Cell Type | Endpoint Measured | Potency (IC50 / IC90) | Molar Potency (approx.) | Citation(s) |
| This compound | Th17 Differentiation Assay | Human Peripheral Blood T-cells | IL-17A & IL-22 protein secretion | IC50 = 3.2 nM | 3.2 nM | [1] |
| Ixekizumab | IL-17A Neutralization | Human Dermal Fibroblasts | IL-17A-induced IL-6 release | IC90 = 2.2 ng/mL | 0.015 nM | |
| Secukinumab | IL-17A Neutralization | Human Dermal Fibroblasts | IL-17A-induced IL-6 release | IC90 = 956.2 ng/mL | 6.33 nM |
Note: Molar potency for antibodies was calculated using their respective molecular weights (Ixekizumab: ~146 kDa, Secukinumab: ~151 kDa).
Table 2: Binding Affinity to Human IL-17A
| Compound | Assay Type | Target | Binding Affinity (KD) | Citation(s) |
| Ixekizumab | Surface Plasmon Resonance | Human IL-17A | 1.8 pM | [2] |
| Secukinumab | Not Specified | Human IL-17A | 60-90 pM |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on published literature and should be adapted and optimized for specific laboratory conditions.
RORγt Inverse Agonist Activity: Luciferase Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.
Principle: A host cell line (e.g., Jurkat or HEK293T) is co-transfected with an expression vector for a RORγt ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a reporter vector containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS). An active RORγt-LBD will drive the expression of luciferase. An inverse agonist like this compound will bind to the RORγt-LBD and inhibit this process, leading to a decrease in the luminescent signal.
Materials:
-
Jurkat or HEK293T cells
-
Expression vector for GAL4-RORγt-LBD
-
Reporter vector with UAS-Firefly Luciferase
-
Control vector for normalization (e.g., Renilla Luciferase)
-
Transfection reagent
-
This compound or other test compounds
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the GAL4-RORγt, UAS-Luciferase, and Renilla control plasmids.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control (DMSO).
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activity sequentially using a luminometer according to the assay system manufacturer's instructions.
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
IL-17A Neutralization Assay
This cell-based assay quantifies the ability of an antibody to neutralize the biological activity of IL-17A.
Principle: IL-17A stimulates various cell types (e.g., human dermal fibroblasts, HT1080 fibrosarcoma cells) to produce pro-inflammatory cytokines and chemokines, such as IL-6 or GRO-α. A neutralizing anti-IL-17A antibody will bind to IL-17A and prevent it from activating its receptor, thereby inhibiting the production of the downstream cytokine/chemokine. The concentration of the induced cytokine/chemokine in the cell culture supernatant is measured by ELISA.
Materials:
-
Human dermal fibroblasts or HT1080 cells
-
Recombinant human IL-17A
-
Anti-IL-17A antibody (secukinumab, ixekizumab) or other test antibodies
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Human IL-6 or GRO-α ELISA kit
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the anti-IL-17A antibody.
-
Pre-incubate the diluted antibodies with a fixed, sub-maximal concentration of recombinant human IL-17A for 1-2 hours at 37°C.
-
Remove the culture medium from the cells and add the antibody/IL-17A mixture.
-
Include controls for cells alone (no treatment), cells with IL-17A only, and cells with antibody only.
-
Incubate the plate for 24-48 hours at 37°C.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 or GRO-α in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-6/GRO-α production for each antibody concentration relative to the IL-17A only control and determine the IC50 or IC90 value.
Primary Human Th17 Cell Differentiation and Cytokine Inhibition Assay
This assay evaluates the effect of a compound on the differentiation of naive T cells into Th17 cells and their production of IL-17.
Principle: Naive CD4+ T cells are cultured under Th17-polarizing conditions (a specific cocktail of cytokines and antibodies) which induces their differentiation into IL-17-producing Th17 cells. The test compound is added during this culture period. The inhibition of IL-17A production in the culture supernatant is measured by ELISA, or the percentage of IL-17A-positive cells is determined by intracellular flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T cell isolation kit
-
Th17-polarizing cytokines (e.g., IL-1β, IL-6, IL-23, TGF-β)
-
Anti-CD3 and anti-CD28 antibodies
-
Neutralizing anti-IFN-γ and anti-IL-4 antibodies
-
This compound or other test compounds
-
Human IL-17A ELISA kit
-
Flow cytometry reagents (e.g., anti-CD4, anti-IL-17A antibodies, fixation/permeabilization buffers)
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs.
-
Activate the cells with anti-CD3 and anti-CD28 antibodies in the presence of a Th17-polarizing cytokine cocktail.
-
Add serial dilutions of the test compound or vehicle control at the beginning of the culture.
-
Culture the cells for 3-5 days.
-
For ELISA analysis, collect the culture supernatants and measure the IL-17A concentration.
-
For flow cytometry analysis, restimulate the cells for 4-6 hours with a protein transport inhibitor, then perform intracellular staining for IL-17A and analyze by flow cytometry.
-
Calculate the percent inhibition of IL-17A production or the percentage of IL-17A-positive cells and determine the IC50 value.
Conclusion
This compound and anti-IL-17 antibodies represent two distinct and potent approaches to inhibiting the IL-17 pathway in vitro. This compound acts intracellularly to prevent the production of IL-17, while anti-IL-17 antibodies act extracellularly to neutralize the cytokine. The choice between these two classes of inhibitors for in vitro studies will depend on the specific research question. For studies investigating the consequences of blocking IL-17 production at its source and potentially affecting other RORγt-dependent pathways, this compound is an excellent tool. For studies focused on the specific effects of neutralizing circulating IL-17A, the monoclonal antibodies provide a highly specific and potent option. The data and protocols provided in this guide offer a foundation for the rational selection and application of these important research tools.
References
GSK2981278: A Comparative Analysis of Cross-Reactivity with ROR Isoforms
For Researchers, Scientists, and Drug Development Professionals
GSK2981278 is a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ), a key transcription factor in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines.[1][2] This guide provides a comparative analysis of the cross-reactivity of this compound with other ROR isoforms, namely RORα and RORβ, supported by available experimental data.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against the different ROR isoforms.
| ROR Isoform | Assay Type | Parameter | Value | Selectivity vs. RORγ | Reference |
| RORγ | Th17 Cell Cytokine Secretion | IC50 | 3.2 nM | - | [1] |
| Transactivation Assay | IC50 | 17 nM | - | ||
| RORα | RORE-dependent Luciferase Reporter Assay | Activity | No significant effect | Highly Selective | [3] |
| RORβ | Not specified | Activity | Selective over RORβ | Highly Selective |
Note: Specific IC50 values for RORα and RORβ are not publicly available in the reviewed literature. The selectivity is based on qualitative statements from the cited sources.
Signaling Pathway and Selectivity
This compound exerts its therapeutic effect by selectively inhibiting the RORγ isoform, which is critically involved in the Th17 cell signaling pathway. This pathway plays a central role in the pathogenesis of various autoimmune diseases. The high selectivity of this compound for RORγ over RORα and RORβ is a crucial attribute, as it minimizes the potential for off-target effects that could arise from the inhibition of other ROR isoforms involved in different physiological processes.
Caption: Selective inhibition of RORγ by this compound.
Experimental Protocols
The selectivity of this compound for RORγ over other isoforms is primarily determined through cell-based reporter gene assays.
ROR Isoform Selectivity Assessment via Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit the transcriptional activity of a specific ROR isoform.
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous nuclear receptor expression.
-
Cells are transiently transfected with two plasmids:
-
An expression vector containing the full-length cDNA for the human ROR isoform of interest (RORγ, RORα, or RORβ).
-
A reporter vector containing a luciferase gene under the control of a promoter with ROR response elements (ROREs).
-
-
A co-transfection with a β-galactosidase expression vector is often included for normalization of transfection efficiency.
2. Compound Treatment:
-
Following transfection, cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
3. Luciferase Assay:
-
After an incubation period (typically 24 hours), the cells are lysed.
-
The luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferin (B1168401) substrate.
-
β-galactosidase activity is also measured to normalize the luciferase readings.
4. Data Analysis:
-
The percentage of inhibition of ROR-mediated transactivation is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value, the concentration at which 50% of the maximal inhibition is observed, is determined by fitting the data to a dose-response curve.
Caption: Workflow for ROR isoform selectivity assay.
Conclusion
The available data strongly indicates that this compound is a highly selective inverse agonist for the RORγ isoform. While specific inhibitory concentrations for RORα and RORβ are not detailed in the public domain, qualitative assessments consistently report a lack of significant activity against RORα.[3] This selectivity profile is a key feature of this compound, suggesting a reduced likelihood of off-target effects mediated by other ROR isoforms and highlighting its potential as a targeted therapeutic agent for RORγ-driven inflammatory diseases. Further studies providing quantitative measures of activity against RORα and RORβ would offer a more complete understanding of its cross-reactivity profile.
References
A Comparative Guide to the Efficacy of GSK2981278 and Other Small Molecule RORγ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of GSK2981278, a potent and selective Retinoic acid receptor-related Orphan Receptor gamma (RORγ) inverse agonist, with other small molecule inhibitors targeting the same pathway. The differentiation of T helper 17 (Th17) cells, orchestrated by the master transcriptional regulator RORγt, is a critical driver in the pathogenesis of several autoimmune diseases, including psoriasis. The inhibition of this pathway, and consequently the reduction of pro-inflammatory cytokines such as Interleukin-17 (IL-17), is a key therapeutic strategy. This document summarizes quantitative efficacy data, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.
Efficacy Comparison of RORγ Small Molecule Inhibitors
The following table summarizes the in vitro efficacy of this compound and other notable RORγ small molecule inhibitors. The data is compiled from various preclinical studies and presented to facilitate a direct comparison of their potency.
| Compound | Target | Assay Type | Species | IC50 / EC50 (nM) | Reference |
| This compound | RORγ | IL-17A Secretion (Th17-skewed culture) | Human | 3.2 | [1] |
| RORγ | SRC1 Coactivator Recruitment (PBMCs) | Human | 20 | [1] | |
| RORγ | IL-17 Production (PBMCs) | Human | 63 | [1] | |
| BMS-986251 | RORγt | GAL4 Reporter Assay | Not Specified | 12 | [2] |
| RORγt | IL-17 Inhibition (Human Whole Blood) | Human | 24 | [2] | |
| JNJ-54271074 | RORγt | Reporter Assay | Human | 9 | [3] |
| SHR168442 | RORγ | IL-17 Secretion (PBMCs) | Human | 20 | [4] |
| RORγ | Transcriptional Reporter Assay | Not Specified | 15 | [4] | |
| VTP-43742 | RORγt | IL-17A Secretion (Human T-cells) | Human | Data not specified | [5] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the RORγ signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of RORγ inverse agonists
A Comprehensive Head-to-Head Comparison of RORγ Inverse Agonists for Researchers and Drug Development Professionals
The retinoic acid receptor-related orphan receptor gamma (RORγ), and its immune-specific isoform RORγt, has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases. As the master regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines like Interleukin-17 (IL-17), RORγt plays a pivotal role in the pathogenesis of conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1] Consequently, the discovery and development of small molecule inverse agonists that can suppress the constitutive activity of RORγt is an area of intense research within the pharmaceutical industry.
This guide provides a head-to-head comparison of several RORγ inverse agonists that have been described in publicly available literature, presenting key preclinical data to aid researchers and drug development professionals in their evaluation of these compounds. The information is compiled from various scientific publications and is intended to offer an objective overview of their performance based on experimental data.
Mechanism of Action of RORγ Inverse Agonists
RORγt is a ligand-dependent transcription factor that, in its active state, recruits coactivators to the regulatory regions of target genes, initiating their transcription. Inverse agonists bind to the ligand-binding domain (LBD) of RORγt, stabilizing a conformation that prevents the recruitment of coactivators and may even promote the binding of corepressors.[2] This leads to a reduction in the transcription of RORγt target genes, most notably IL17A and IL17F.[3] Some inverse agonists bind to the orthosteric site (the natural ligand-binding pocket), while others may act through allosteric sites.[1]
Below is a diagram illustrating the signaling pathway of RORγt and the mechanism of its inhibition by inverse agonists.
Caption: RORγt signaling pathway leading to Th17 differentiation and its inhibition by an inverse agonist.
Comparative Efficacy of RORγ Inverse Agonists
The following table summarizes the in vitro potency of several RORγ inverse agonists from published studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions and assay formats.
| Compound | Assay Type | Cell Line | IC50/EC50 | Reference |
| Compound 2 | RORγ FRET | - | IC50: 2.0 μM | [4] |
| GSK2981278 | Luciferase Reporter | - | IC50: ~1-10 nM | [5] |
| BMS-986251 | GAL4 Reporter | Jurkat | Potent (EC50 not specified) | [6] |
| Triazine Derivative [I] | RORγt dual FRET | - | IC50: 22.9 nM | [7] |
| Triazine Derivative [I] | RORγ-Gal4 Luciferase | HEK-293T | IC50: 0.428 μM | [7] |
| Betulinic Acid Deriv. 15 | Gal4-RORγ Luciferase | - | IC50: 0.4 µM | [8] |
| Betulinic Acid Deriv. 15.2 | Gal4-RORγ Luciferase | - | IC50: 3.1 μM | [8] |
| Betulinic Acid Deriv. 15.3 | Gal4-RORγ Luciferase | - | IC50: 2.7 μM | [8] |
| Indazole 3 | TR-FRET (coactivator) | - | IC50: 7.8 ± 0.5 nM | [1] |
| Isoxazole 5 | TR-FRET (coactivator) | - | IC50: 425 ± 61 nM | [1] |
| Isoxazole 8 | TR-FRET (coactivator) | - | IC50: 53.5 ± 2.9 μM | [1] |
| Indazole 3 | TR-FRET (probe displacement) | - | IC50: 17.3 ± 1.4 nM | [1] |
| Isoxazole 25 | TR-FRET (probe displacement) | - | IC50: 117.5 ± 8.5 nM | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of RORγ inverse agonists. Below are representative protocols for key in vitro assays.
RORγt Luciferase Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.
Objective: To determine the in vitro potency of a test compound in inhibiting RORγt-mediated transcription.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T or Jurkat cells are commonly used.[2]
-
Cells are co-transfected with two plasmids: an expression vector for a GAL4-RORγt-LBD fusion protein and a reporter vector containing a promoter with GAL4 upstream activating sequences (UAS) driving the expression of the firefly luciferase gene.[4] A third plasmid expressing Renilla luciferase can be included for normalization.[2]
-
-
Compound Treatment:
-
Transfected cells are plated in multi-well plates and treated with a serial dilution of the test compound or vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
After an incubation period (typically 18-24 hours), cell lysates are prepared.
-
Luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
-
Data Analysis:
-
The percent inhibition of RORγt activity is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the ability of a compound to disrupt the interaction between the RORγt LBD and a coactivator peptide.
Objective: To quantify the potency of a test compound in inhibiting the RORγt-coactivator interaction.
Methodology:
-
Reagents:
-
Recombinant purified His-tagged RORγt LBD.
-
A biotinylated coactivator peptide (e.g., from SRC1/NCoA-1).
-
Europium-labeled anti-His antibody (donor fluorophore).
-
Streptavidin-conjugated APC or d2 (acceptor fluorophore).
-
-
Assay Procedure:
-
The RORγt LBD, biotinylated coactivator peptide, and test compound are incubated together in an assay buffer.
-
The TR-FRET detection reagents (Eu-anti-His and SA-APC/d2) are added.
-
-
Signal Detection:
-
The plate is read on a TR-FRET-compatible plate reader, which excites the donor fluorophore and measures the emission from both the donor and acceptor.
-
-
Data Analysis:
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated.
-
The percent inhibition of the RORγt-coactivator interaction is determined relative to a vehicle control.
-
IC50 values are calculated from the dose-response curve.
-
Experimental Workflow for RORγ Inverse Agonist Discovery
The discovery and development of RORγ inverse agonists typically follow a structured workflow, from initial high-throughput screening to preclinical in vivo validation.
Caption: A typical experimental workflow for the discovery and preclinical development of RORγ inverse agonists.
Clinical Development Landscape
Several RORγ inverse agonists have entered clinical trials for various autoimmune indications. For instance, cedirogant (B3325134) (ABBV-157) was evaluated in Phase 2 trials for psoriasis.[9][10] However, the clinical development of RORγ inverse agonists has been challenging, with some trials being terminated due to safety concerns or lack of efficacy.[11][12] A key challenge has been to achieve a therapeutic window that separates the desired anti-inflammatory effects from potential on-target toxicities, such as effects on thymocytes.[11]
Conclusion
The development of RORγ inverse agonists represents a promising therapeutic strategy for a multitude of autoimmune diseases. The compounds highlighted in this guide demonstrate a range of potencies and chemical scaffolds, underscoring the active efforts in this field. While challenges in clinical development remain, the continued exploration of novel chemical matter and a deeper understanding of the biology of RORγ will be crucial for the successful translation of these molecules into effective and safe therapies. The data and protocols presented here aim to provide a valuable resource for researchers dedicated to advancing this important class of therapeutics.
References
- 1. Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel RORγt inverse agonist active in psoriasis model | BioWorld [bioworld.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Study Details Page [abbvieclinicaltrials.com]
- 11. researchgate.net [researchgate.net]
- 12. Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases - where are we presently? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of GSK2981278: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount to interpreting experimental results and predicting clinical potential. This guide provides a comprehensive comparison of GSK2981278, a potent and selective Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) inverse agonist, with other RORγ inhibitors. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of relevant biological pathways and experimental workflows.
This compound has emerged as a significant tool for studying the role of RORγ in immune regulation and inflammatory diseases. Its primary mechanism of action is the inhibition of RORγ-mediated transcriptional activation, which leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and IL-22. Validating the on-target potency and off-target profile of this compound is crucial for the accurate interpretation of its biological effects.
Comparative Analysis of RORγ Inhibitor Specificity
To contextualize the specificity of this compound, we compare its activity with other notable RORγ inhibitors: GSK805 (a precursor to this compound), VTP-43742, and TAK-828F. The following table summarizes their potency and selectivity against different ROR isoforms.
| Compound | Target | IC50 / Ki / pIC50 | Selectivity | Reference |
| This compound | RORγ | IC50 = 3.2 nM (IL-17A/IL-22 secretion) IC50 = 20 nM (SRC1 coactivator recruitment) IC50 = 63 nM (IL-17 production in PBMCs) | No significant effect on RORα-dependent activation.[1] | [2] |
| GSK805 | RORγ | pIC50 = 8.4 | Selective over other ROR isoforms. | [3] |
| VTP-43742 | RORγt | Ki = 3.5 nM IC50 = 17 nM | >1000-fold selective vs. RORα and RORβ.[4] | [4] |
| TAK-828F | RORγt | IC50 = 6.1 nM | Highly selective against RORα and RORβ.[3][5] | [3][5] |
Experimental Protocols for Specificity Validation
Accurate assessment of a compound's specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key assays used to validate the effects of RORγ inhibitors.
RORγ Transcriptional Reporter Assay
This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγ.
Objective: To determine the potency of this compound in inhibiting RORγ-mediated gene transcription.
Materials:
-
HEK293T cells
-
Expression plasmid for a Gal4 DNA-binding domain fused to the RORγ ligand-binding domain (Gal4-RORγ-LBD)
-
Luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Cell culture medium (DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and control compounds
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the Gal4-RORγ-LBD expression plasmid, the UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or control compounds. Incubate for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
BioMAP® Diversity Plus System
This is a broad, cell-based phenotypic profiling assay that provides a systems-level view of a compound's biological effects.
Objective: To assess the selectivity of this compound's effects across a wide range of human primary cell-based systems modeling various physiological and disease states.
Methodology Overview: The BioMAP® Diversity Plus Panel consists of 12 human primary cell-based co-culture systems that are stimulated to model different biological states, such as inflammation and fibrosis.[1][6][7] Test compounds are added to these systems, and the levels of 148 clinically relevant protein biomarkers are measured by ELISA.[8][9] The resulting profile of biomarker changes provides a "signature" of the compound's biological activity. This signature is then compared to a large reference database of profiles from thousands of other compounds to identify similarities in mechanism of action and potential off-target effects.[8][9]
Experimental Workflow:
-
Compound Incubation: Human primary cell co-culture systems are treated with various concentrations of the test compound (e.g., this compound) for a predefined period.
-
System Stimulation: The cell systems are then stimulated with a cocktail of factors (e.g., cytokines, growth factors) to induce a specific biological response.
-
Biomarker Quantification: After a 24-hour incubation, the levels of 148 secreted biomarkers in the cell culture supernatants are quantified using ELISAs.
-
Data Analysis and Profiling: The biomarker data is normalized to vehicle controls, and a BioMAP profile is generated. This profile is a graphical representation of the compound's effect on each biomarker across the different cell systems.
-
Database Comparison: The generated profile is compared to the BioMAP reference database to identify similarities with known drugs and to assess potential off-target activities and safety liabilities.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the RORγ signaling pathway and the experimental workflows.
Caption: RORγ Signaling Pathway in Th17 Cells.
Caption: Workflow for a RORγ Luciferase Reporter Assay.
Caption: High-level workflow for BioMAP Diversity Plus Profiling.
Conclusion
The available data strongly supports that this compound is a potent and selective RORγ inverse agonist. Its high potency in functional cellular assays and its clean profile in the broad BioMAP® Diversity Plus System suggest a low likelihood of significant off-target effects. When compared to other RORγ inhibitors, this compound demonstrates comparable or superior potency. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate the specificity of this compound and other RORγ modulators in their own laboratories. This comprehensive approach to specificity validation is essential for advancing our understanding of RORγ biology and the therapeutic potential of its inhibitors.
References
- 1. chayon.co.kr [chayon.co.kr]
- 2. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Diversity Plus Panel of BioMAP<sup>®</sup> Systems | PPTX [slideshare.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2981278: A Potent and Selective Tool for RORγ Target Validation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Retinoic acid-related orphan receptor gamma (RORγ), and particularly its isoform RORγt, has emerged as a critical therapeutic target for a host of autoimmune diseases due to its role as the master regulator of T helper 17 (Th17) cell differentiation.[1][2] Th17 cells are key drivers of inflammation through their production of cytokines like IL-17A, IL-17F, and IL-22.[1][3] The validation of RORγ as a drug target relies on the use of precise molecular tools. GSK2981278 is a highly potent and selective RORγ inverse agonist designed for this purpose, enabling researchers to probe the downstream effects of RORγ inhibition.[4][5][6] This guide provides an objective comparison of this compound with other RORγ modulators, supported by experimental data, to assist in its effective use as a tool compound.
Mechanism of Action
This compound functions as a potent inverse agonist of RORγ.[4][7] Its mechanism involves interfering with the ability of RORγ to bind to its DNA response elements (ROREs) on the promoters of target genes, such as il17a.[4][7] This action inhibits the recruitment of co-activator proteins, leading to a reduction in the transcription of key Th17 signature cytokines.[4] Unlike some inhibitors that only disrupt co-activator interactions, this compound's dual action of blocking DNA binding makes it a robust tool for studying the full impact of RORγ inhibition.
Comparative Performance Data
This compound demonstrates superior potency and selectivity compared to other common RORγ modulators. The following tables summarize its performance in key in vitro assays.
| Compound | Assay Type | Target | IC50 / EC50 | Selectivity Profile | Reference |
| This compound | RORE Reporter Assay (CHO cells) | RORγt | Potent Inhibition (effective at 1-10 µM) | No significant effect on RORα | [4] |
| This compound | IL-17A Secretion (Th17-skewed cells) | RORγ | IC50 = 3.2 nM | Selective for IL-17A and IL-17F in BioMAP Diversity Plus screen | [4][7] |
| This compound | Cytokine mRNA Expression (Th17 cells) | RORγ | ≥50% reduction at concentrations as low as 30 pM | N/A | [4] |
| T0901317 | RORE Reporter Assay (CHO cells) | RORγt / RORα | Inhibition at 1-10 µM | Also inhibits RORα | [4][8] |
| BIO-0554019 | Gal4-RORγ LBD Reporter Assay (HEK293T) | RORγ | EC50 = 14 nM | >200-fold selective over RORα and RORβ (EC50 > 3 µM) | [8] |
| S18-000003 | Gal4-RORγt Reporter Assay (HEK293T) | RORγt | IC50 = 29 nM | Selective antagonist | [9] |
RORγ Signaling and Therapeutic Intervention
The differentiation of naive T cells into pathogenic Th17 cells is driven by cytokines like IL-23 and IL-6, which activate the transcription factor STAT3. STAT3, in turn, induces the expression of RORγt. RORγt then drives the transcription of pro-inflammatory cytokines IL-17A, IL-17F, and IL-22. This compound acts by directly inhibiting RORγt, thereby blocking this entire downstream inflammatory cascade.
Figure 1: RORγt signaling pathway in Th17 cell differentiation and its inhibition by this compound.
Experimental Validation Workflow
Validating a RORγ inhibitor like this compound involves a multi-step process, starting with specific biochemical assays and progressing to more complex cell-based and in vivo models. This workflow ensures a thorough characterization of the compound's potency, selectivity, and functional effects.
Figure 2: A typical experimental workflow for validating a RORγ tool compound like this compound.
Experimental Protocols
Below are detailed methodologies for key experiments used to validate RORγ inhibitors.
RORγ Luciferase Reporter Gene Assay
This assay measures the ability of a compound to inhibit RORγ-mediated transcription of a reporter gene.
-
Plasmids:
-
An expression plasmid for the RORγ ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene downstream of a Gal4 upstream activation sequence (UAS).
-
-
Protocol:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with the Gal4-RORγ expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
After 6 hours, remove the transfection medium and add fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).[8]
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega's Luciferase Assay System).
-
Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein content to account for differences in transfection efficiency and cell viability.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the compound's ability to disrupt the interaction between the RORγ LBD and a co-activator peptide.
-
Reagents:
-
Protocol:
-
Add assay buffer, GST-RORγ-LBD, and the biotinylated co-activator peptide to the wells of a low-volume 384-well plate.
-
Add this compound or vehicle control at various concentrations.
-
Incubate for 30-60 minutes at room temperature to allow compound binding.
-
Add the Europium-labeled anti-GST antibody and Streptavidin-APC.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the acceptor and donor wavelengths.
-
The TR-FRET signal (ratio of acceptor to donor emission) is proportional to the RORγ/co-activator interaction. Calculate the percent inhibition and IC50 values.
-
Human Th17 Differentiation and Cytokine Analysis
This cell-based assay assesses the compound's effect on the differentiation of naive T cells into Th17 cells and their subsequent cytokine production.
-
Cell Source: Naive CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs).
-
Protocol:
-
Isolate naive CD4+ T cells using negative selection magnetic beads.
-
Culture the cells under Th17-polarizing conditions: anti-CD3/anti-CD28 antibodies, IL-1β, IL-6, IL-23, and anti-IFN-γ/anti-IL-4 neutralizing antibodies.
-
Simultaneously, treat the cells with serial dilutions of this compound or a vehicle control.
-
Culture for 3-5 days.[7]
-
For Cytokine Protein Measurement: Collect the culture supernatant and measure the concentration of IL-17A and IL-22 using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
For Cytokine mRNA Measurement: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of IL17A, IL17F, and IL22. Normalize to a housekeeping gene (e.g., GAPDH).
-
Determine the IC50 of the compound for inhibiting cytokine production.
-
In Vivo and Ex Vivo Efficacy
This compound has demonstrated efficacy in preclinical models that are highly relevant to human autoimmune diseases.
-
Imiquimod (IMQ)-Induced Psoriasis Mouse Model: Topical application of this compound ointment (1%) resulted in a significant reduction in skin redness, scaling, and epidermal thickness (a 23% reduction).[6][7] This was accompanied by a decrease in the expression of pro-inflammatory cytokines, including IL-17A/F and IL-22, in the treated skin.[11]
-
Human Tissue-Based Assays: In ex vivo studies using human skin explants from psoriatic patients, this compound inhibited Th17-type cytokine production and IL-17-driven inflammation.[11]
Conclusion
This compound is a well-characterized, highly potent, and selective RORγ inverse agonist. Its robust performance in a wide range of in vitro, ex vivo, and in vivo assays confirms its utility as a high-quality tool compound.[4] Its demonstrated ability to specifically inhibit the RORγ-Th17 pathway allows researchers to confidently dissect the biological consequences of RORγ modulation, making it an invaluable asset for target validation and the development of novel autoimmune disease therapies.
References
- 1. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RORγt Inhibitors: GSK2981278 and VTP-43742
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a promising therapeutic target for a variety of autoimmune diseases, owing to its critical role in the differentiation of pro-inflammatory Th17 cells and the subsequent production of IL-17. This guide provides a detailed comparative analysis of two key RORγt inhibitors that have been in clinical development: GSK2981278, developed by GlaxoSmithKline, and VTP-43742 (also known as Vimirogant), developed by Vitae Pharmaceuticals.
At a Glance: Key Differences
| Feature | This compound | VTP-43742 (Vimirogant) |
| Mechanism of Action | RORγ Inverse Agonist | RORγt Inhibitor |
| Route of Administration | Topical (in clinical trials) | Oral |
| Reported Clinical Efficacy (Psoriasis) | Lacked significant clinical improvement in a Phase I/II trial. | Demonstrated statistically significant reduction in PASI scores in a Phase IIa trial.[1][2][3][4] |
| Reported Safety Concerns | - | Reversible transaminase elevations observed at higher doses.[3][5] |
| Development Status | Development for psoriasis appears to have been discontinued. | Development was halted by Allergan (who acquired Vitae) due to the observed liver enzyme elevations.[6] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and VTP-43742, providing a basis for comparing their potency and selectivity. It is important to note that these values were not determined in head-to-head studies and assay conditions may vary.
Table 1: In Vitro Potency
| Parameter | This compound | VTP-43742 (Vimirogant) |
| Target Binding (Ki) | Not explicitly reported in reviewed sources. | 3.5 nM[7] |
| IL-17A Secretion Inhibition (IC50) | 3.2 nM (in Th17 skewed cultures)[8] | 18 nM (human PBMCs), 192 nM (human whole blood)[7] |
| IL-22 Secretion Inhibition (IC50) | 3.2 nM (in Th17 skewed cultures)[8] | Not explicitly reported in reviewed sources. |
| RORγt-mediated Transcription (IC50) | Potent inhibition observed, but specific IC50 not detailed in reviewed sources.[9] | 17 nM[7] |
Table 2: Selectivity
| Compound | Selectivity Profile |
| This compound | Reported to be a selective RORγ inverse agonist with no significant effect on RORα-dependent activation.[10] |
| VTP-43742 (Vimirogant) | Exhibits >1000-fold selectivity for RORγt over RORα and RORβ isotypes.[7] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: RORγt Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for RORγt Inhibitor Development.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are often proprietary. However, based on publicly available information and general laboratory methods, the following outlines the likely methodologies used.
RORγt Radioligand Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki) of a test compound to the RORγt ligand-binding domain (LBD).
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human RORγt LBD.
-
Assay Components: The assay mixture typically includes the cell membranes, a radiolabeled ligand that binds to RORγt (e.g., [3H]-25-hydroxycholesterol), and varying concentrations of the unlabeled test compound (this compound or VTP-43742).
-
Incubation: The mixture is incubated to allow competitive binding between the radioligand and the test compound to reach equilibrium.
-
Separation: Bound and free radioligand are separated, often by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Th17 Cell Differentiation and IL-17A Secretion Assay (General Protocol)
-
Objective: To assess the ability of a test compound to inhibit the differentiation of naive T cells into Th17 cells and their subsequent secretion of IL-17A.
-
Methodology:
-
Cell Isolation: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
Cell Culture and Differentiation: The naive T cells are cultured in the presence of a cocktail of cytokines and antibodies that promote Th17 differentiation (e.g., TGF-β, IL-6, anti-IFN-γ, and anti-IL-4). The test compound (this compound or VTP-43742) is added at various concentrations.
-
Incubation: Cells are incubated for several days to allow for differentiation.
-
Restimulation: Cells are often restimulated with agents like PMA and ionomycin (B1663694) to enhance cytokine production for detection.
-
IL-17A Measurement: The concentration of IL-17A in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
-
Data Analysis: The IC50 value for the inhibition of IL-17A secretion is calculated.
-
Preclinical and Clinical Findings
This compound
This compound is a potent and selective RORγ inverse agonist.[8] In preclinical studies, it demonstrated the ability to inhibit the production of Th17 signature cytokines, including IL-17A and IL-22, in in vitro and human tissue-based assays.[9] In a mouse model of imiquimod-induced psoriasis, topical application of this compound led to a reduction in skin inflammation.[9]
However, in a Phase I/II clinical trial involving patients with plaque psoriasis, topical application of this compound ointment at various concentrations did not result in a significant improvement in psoriatic lesions compared to a placebo.[11]
VTP-43742 (Vimirogant)
VTP-43742 is a potent and selective orally active RORγt inhibitor.[7] Preclinical studies showed its efficacy in a mouse model of multiple sclerosis, where it was found to be superior to an IL-17A monoclonal antibody.[4]
In a Phase I study in healthy volunteers, VTP-43742 was generally well-tolerated and demonstrated a dose-dependent suppression of IL-17A production.[12][13] A subsequent Phase IIa proof-of-concept trial in patients with moderate to severe psoriasis showed that oral administration of VTP-43742 resulted in a statistically significant reduction in the Psoriasis Area and Severity Index (PASI) score compared to placebo.[1][2][3][4] Specifically, patients receiving 350 mg and 700 mg doses showed placebo-adjusted PASI score reductions of 24% and 30%, respectively, over a four-week period.[2]
Despite the promising efficacy signals, the development of VTP-43742 was halted due to safety concerns. Reversible elevations in liver transaminases were observed in some patients at the higher dose, raising concerns about potential hepatotoxicity.[3][5]
Conclusion
Both this compound and VTP-43742 represent significant efforts in the development of small molecule inhibitors targeting the RORγt pathway for the treatment of autoimmune diseases. VTP-43742 demonstrated clinical efficacy in psoriasis, providing proof-of-concept for oral RORγt inhibition. However, its development was curtailed by safety signals. Conversely, the topical formulation of this compound did not show sufficient efficacy in clinical trials for psoriasis.
The comparative analysis of these two molecules underscores the challenges in translating potent in vitro activity into safe and effective clinical therapies. For researchers and drug development professionals, the experiences with this compound and VTP-43742 provide valuable insights into the complexities of targeting the RORγt pathway, highlighting the critical importance of balancing efficacy with a favorable safety profile, and considering the optimal route of administration for modulating this key immunological target.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 4. Vitae Pharmaceuticals' VTP-43742 psoriasis drug succeeds in phase 2a trial - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 5. RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Vitae Pharma Announces Positive Top-Line Results From A Phase 1 Multiple Ascending Dose Trial Of VTP-43742 - BioSpace [biospace.com]
- 13. researchgate.net [researchgate.net]
Benchmarking GSK2981278: A Comparative Guide to Th17 Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The T helper 17 (Th17) cell lineage, characterized by its production of pro-inflammatory cytokines such as Interleukin-17 (IL-17), is a critical driver in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the Th17 signaling pathway has become a focal point for therapeutic intervention. This guide provides an objective comparison of GSK2981278, a potent and selective small molecule inhibitor, against other key agents targeting this pathway. The comparison is supported by preclinical and clinical data, detailed experimental methodologies, and a visual representation of the signaling cascade to aid in understanding the diverse mechanisms of action.
Overview of Th17 Pathway Inhibitors
Therapeutic agents targeting the Th17 pathway can be broadly categorized by their molecular targets within the signaling cascade. This compound belongs to a class of small molecules known as RORγt inverse agonists. RORγt (Retinoic acid receptor-related orphan receptor gamma t) is the master transcription factor essential for Th17 cell differentiation and function.[1] Other major classes of inhibitors include monoclonal antibodies that neutralize Th17-associated cytokines or their receptors, and small molecules that target other critical signaling nodes like STAT3 and RIPK2.
Comparative Data on Th17 Inhibitors
The following table summarizes key quantitative data for this compound and a selection of benchmark Th17 inhibitors. The data highlights the diversity in molecular mechanisms and their corresponding potencies in various assays.
| Inhibitor Class | Compound | Target | Assay | Potency (IC50) | Source |
| RORγt Inverse Agonist | This compound | RORγt | IL-17A/IL-22 secretion (Human Th17 cells) | 3.2 nM | [2][3] |
| RORγt Inverse Agonist | A213 | RORγt | Human Th17 differentiation | 4 nM | [1] |
| RORγt Inverse Agonist | TMP778 | RORγt | RORγt-dependent transactivation | 17 nM | [4] |
| Anti-IL-17A mAb | Secukinumab | IL-17A Cytokine | Binds and neutralizes IL-17A | N/A (Biologic) | [5][6][7] |
| Anti-IL-17A mAb | Ixekizumab | IL-17A Cytokine | Binds and neutralizes IL-17A | N/A (Biologic) | [8][9][10] |
| Anti-IL-17RA mAb | Brodalumab | IL-17 Receptor A | Blocks receptor for IL-17A, F, C | N/A (Biologic) | [11][12][13] |
| STAT3 Inhibitor | C188-9 | STAT3 | Blocks Th2 and Th17 expansion in vivo | N/A (Preclinical) | [14] |
| RIPK2 Inhibitor | WEHI-345 | RIPK2 Kinase | Ameliorates EAE in mice | N/A (Preclinical) | [15] |
Note: IC50 values are context-dependent and may vary based on the specific assay conditions. Direct comparison between different assay types (e.g., cytokine secretion vs. reporter gene activation) should be made with caution. N/A (Not Applicable) is used for monoclonal antibodies where potency is typically measured by binding affinity and clinical efficacy endpoints, and for preclinical compounds where specific IC50 values from comparable assays were not available.
Signaling Pathways and Points of Inhibition
The differentiation of a naive T helper cell into a Th17 cell is a multi-step process initiated by cytokines like TGF-β and IL-6. This triggers the activation of the STAT3 signaling pathway, leading to the expression of the master transcriptional regulator, RORγt. RORγt then drives the transcription of hallmark Th17 cytokines, including IL-17A and IL-17F. The pathway is further amplified by IL-23. The diagram below illustrates this cascade and the points of intervention for the discussed inhibitors.
Caption: Th17 signaling pathway and points of therapeutic intervention.
Experimental Protocols
Objective comparison of Th17 inhibitors requires standardized and robust experimental models. Below are methodologies for key assays used to evaluate the potency and efficacy of compounds like this compound.
Protocol 1: Human Th17 Cell Differentiation and Cytokine Inhibition Assay
This in vitro assay is fundamental for determining a compound's potency in inhibiting the differentiation of primary human T cells into Th17 cells and their subsequent cytokine production.
1. Isolation of Naïve CD4+ T cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood (e.g., from buffy coats) using density gradient centrifugation with Ficoll-Paque.
-
Enrich for naïve CD4+ T cells (CD4+CD45RA+CCR7+) using a negative selection magnetic-activated cell sorting (MACS) kit, following the manufacturer's instructions. Purity should be assessed by flow cytometry.
2. Th17 Differentiation and Compound Treatment:
-
Culture the isolated naïve CD4+ T cells in 96-well flat-bottom plates pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the culture medium (e.g., X-VIVO 15).
-
To induce Th17 differentiation, supplement the medium with a cytokine cocktail: TGF-β (1-5 ng/mL), IL-1β (10-20 ng/mL), IL-6 (10-50 ng/mL), and IL-23 (10-20 ng/mL).[16] Add anti-IFN-γ and anti-IL-4 antibodies to prevent differentiation into Th1 and Th2 lineages.
-
Add the test compound (e.g., this compound) at a range of concentrations (typically a serial dilution) to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
3. Measurement of IL-17A Secretion:
-
After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit or a bead-based immunoassay (e.g., Luminex), following the manufacturer's protocol.
-
Determine the IC50 value by plotting the IL-17A concentration against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for human Th17 cell differentiation and inhibition assay.
Protocol 2: Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Skin Inflammation Mouse Model
This in vivo model is widely used to assess the efficacy of anti-psoriatic compounds, including RORγt inverse agonists, in a Th17-dependent inflammatory setting.[2]
1. Animal Model and Acclimation:
-
Use 8-12 week old female BALB/c or C57BL/6 mice.
-
Allow mice to acclimate to the facility for at least one week before the experiment.
2. Psoriasis Induction:
-
Anesthetize the mice and shave a designated area on their back.
-
Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved back and right ear for 5-10 consecutive days to induce a psoriasis-like phenotype.
3. Treatment Administration:
-
Administer the test compound (e.g., this compound) either topically to the inflamed area or systemically (e.g., oral gavage) daily. Treatment can begin concurrently with IMQ application or after the onset of inflammation.
-
Include a vehicle-treated group as a negative control and a positive control group treated with a known anti-psoriatic agent (e.g., a topical corticosteroid).
4. Efficacy Assessment:
-
Clinical Scoring: Daily, score the severity of skin inflammation on the back based on the Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and thickness on a scale of 0 to 4.
-
Ear Thickness: Measure ear thickness daily using a digital caliper as an objective measure of inflammation.
-
Histology: At the end of the study, euthanize the mice and collect skin tissue. Analyze H&E stained sections for epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression Analysis: Extract RNA from skin samples to quantify the expression of RORγt target genes (e.g., Il17a, Il17f, Il22) by quantitative real-time PCR (qRT-PCR).[17]
5. Data Analysis:
-
Compare the clinical scores, ear thickness measurements, epidermal thickness, and gene expression levels between the compound-treated groups and the vehicle-treated group to determine therapeutic efficacy.
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
Conclusion
This compound is a highly potent RORγt inverse agonist that effectively inhibits Th17 cytokine production in vitro with an IC50 in the low nanomolar range.[3] This positions it favorably against other preclinical small molecule RORγt inhibitors. When benchmarked against clinically approved biologics, the comparison shifts from potency to mechanism of action and route of administration. While monoclonal antibodies like Secukinumab and Ixekizumab have demonstrated significant clinical success through systemic administration, they target only the IL-17A cytokine.[6][8] Brodalumab offers broader blockade of the IL-17 receptor family.[11][12] Small molecules like this compound offer the potential for oral or topical administration, which could be advantageous. However, clinical development of topical this compound for psoriasis did not show efficacy, potentially due to challenges in drug delivery to the target site.[18][19] The development of inhibitors for other pathway components like STAT3 and RIPK2 is still in early stages but represents promising alternative strategies for modulating Th17-driven inflammation.[14][20] The data and protocols presented in this guide provide a comprehensive framework for the continued evaluation and benchmarking of emerging Th17 pathway inhibitors.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Secukinumab? [synapse.patsnap.com]
- 6. Secukinumab (Cosentyx) Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 7. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Action of Brodalumab May Correlate With Efficacy in Patients With Inflammatory Skin Diseases - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 12. What is the mechanism of Brodalumab? [synapse.patsnap.com]
- 13. Mechanism of Action of Brodalumab May Correlate With Efficacy in Patients With Inflammatory Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. STAT3 inhibition prevents lung inflammation, remodeling, and accumulation of Th2 and Th17 cells in a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ptglab.com [ptglab.com]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. A phase I randomized controlled trial to evaluate safety and clinical effect of topically applied this compound ointment in a psoriasis plaque test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
Safety Operating Guide
Proper Disposal of GSK2981278: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of the investigational compound GSK2981278 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals.
As a compound under investigation, specific disposal protocols for this compound are not widely published. However, based on general principles of laboratory chemical waste management and available safety data, a rigorous and cautious approach to disposal is required. All chemical waste, including this compound, must be handled in accordance with local, state, and federal regulations. Under no circumstances should this compound be discharged into the sanitary sewer system.
Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
A laboratory coat
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety goggles or a face shield
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dusts or aerosols.
Step-by-Step Disposal Procedure
-
Waste Segregation: All materials contaminated with this compound must be segregated as chemical waste. This includes:
-
Unused or expired neat compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, vials, and gloves.
-
Spill cleanup materials.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical nature of the waste.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents used.
-
-
Spill Management:
-
In the event of a spill, prevent further spread.
-
Absorb liquids with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep up any solid material, avoiding dust generation.
-
Place all contaminated cleanup materials into the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this waste through normal laboratory trash or drains.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes solubility data which may be relevant for preparing waste solutions for disposal, though drain disposal is not recommended.
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | Up to 50 mM |
| Ethanol | Data not available |
| Water | Insoluble |
Data sourced from publicly available product information sheets.
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information extrapolated from safety data sheets for similar research compounds. No specific experimental protocols for the disposal of this compound were found in the public domain. The guiding principle is to treat this compound as a potentially hazardous chemical and manage its waste accordingly.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Personal protective equipment for handling GSK2981278
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of GSK2981278, a potent and selective RORγ inverse agonist. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Immediate Safety Precautions
This compound should be considered a hazardous substance. All personnel must adhere to the following precautions:
-
Avoid Contact: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound in various laboratory settings.
| Operation | PPE Requirement |
| Weighing and Aliquoting (Solid Form) | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles. |
| Solution Preparation and Handling | Chemical-resistant gloves, lab coat, safety glasses with side shields or goggles. |
| In-vivo Dosing and Animal Handling | Double gloving, disposable gown, safety glasses or face shield. |
Operational Plans
Storage and Stability
Proper storage is essential to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 4 years |
| Stock Solution in DMSO | -80°C | 2 years |
| -20°C | 1 year |
Aqueous solutions are not recommended for storage for more than one day.
Solution Preparation
This compound is soluble in several organic solvents. The following table provides solubility data.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Ethanol | ~15 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL |
For aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.
Disposal Plan
All waste materials containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: Collect unused solid this compound, contaminated lab supplies (e.g., weigh boats, pipette tips), and empty containers in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: Any needles or syringes used for handling this compound should be disposed of in a designated sharps container for hazardous waste.
Disposal Method
All this compound waste must be disposed of through a licensed hazardous waste disposal service. The primary recommended method of disposal is incineration.
Experimental Workflows
The following diagrams illustrate the recommended workflows for handling this compound.
Caption: General workflow for the safe handling and disposal of this compound.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
